molecular formula C24H23NO3 B140897 Fmoc-d-Phenylalaninol CAS No. 130406-30-3

Fmoc-d-Phenylalaninol

Cat. No.: B140897
CAS No.: 130406-30-3
M. Wt: 373.4 g/mol
InChI Key: SJGBJASOHDROCR-GOSISDBHSA-N
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Description

Fmoc-d-Phenylalaninol is a useful research compound. Its molecular formula is C24H23NO3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGBJASOHDROCR-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Fmoc-d-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalaninol (Fmoc-d-Phenylalaninol) is a pivotal chiral building block in contemporary organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-phenylalanine, its unique structural features, conferred by the bulky Fmoc protecting group and the primary alcohol functionality, render it a valuable component in the synthesis of peptidomimetics, chiral catalysts, and pharmacologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, reactivity profile, and spectroscopic data. Detailed experimental protocols for its synthesis and purification are presented, alongside analytical methodologies for its characterization. Furthermore, this guide explores the emerging role of the closely related compound, phenylalaninol, in modulating critical biological signaling pathways, offering insights into its potential applications in drug discovery and development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The presence of the fluorenylmethoxycarbonyl (Fmoc) group significantly influences its physical properties, rendering it highly soluble in many organic solvents while maintaining a high melting point. The D-configuration of the stereocenter is crucial for its applications in asymmetric synthesis and for conferring specific conformational constraints in peptidomimetics.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These values are essential for its handling, storage, and application in various synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₃NO₃[1]
Molecular Weight 373.45 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 147 °C
Boiling Point 606.1 ± 50.0 °C (Predicted)
Density 1.219 ± 0.06 g/cm³ (Predicted)
Optical Rotation [α]ᴅ = +46 ± 2º (c=1 in DMF)[1]
pKa 11.44 ± 0.46 (Predicted)
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]
Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structure and the known solubility of the closely related compound, Fmoc-d-phenylalanine. The large, nonpolar Fmoc group dominates the molecule's solubility, making it readily soluble in a range of polar aprotic and nonpolar organic solvents.

SolventQualitative Solubility
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
AcetoneSoluble
Ethyl AcetateSoluble
MethanolSparingly Soluble
WaterInsoluble

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the three key functional groups present in its structure: the Fmoc-protected amine, the primary alcohol, and the phenyl side chain.

  • Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a base-labile protecting group. It is stable under acidic and neutral conditions but is readily cleaved by treatment with a mild base, most commonly a solution of piperidine in DMF. This orthogonality makes it a cornerstone of modern solid-phase peptide synthesis (SPPS).

  • Hydroxyl Group: The primary alcohol is a versatile functional handle for a variety of chemical transformations. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and can be used as a nucleophile in various coupling reactions.

  • Stability: this compound is a stable compound under standard laboratory conditions. It should be stored in a cool, dry place to prevent degradation. It is sensitive to strong bases due to the lability of the Fmoc group.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from D-phenylalanine. The first step involves the protection of the amino group with the Fmoc moiety, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: Synthesis of Fmoc-d-phenylalanine

This procedure is adapted from standard protocols for the Fmoc protection of amino acids.

  • Materials:

    • D-phenylalanine

    • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve D-phenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

    • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

    • Slowly add the Fmoc-OSu solution to the D-phenylalanine solution with vigorous stirring at room temperature.

    • Allow the reaction to stir overnight.

    • Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

    • A white precipitate of Fmoc-d-phenylalanine will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

Step 2: Reduction of Fmoc-d-phenylalanine to this compound

This procedure employs a mixed anhydride method followed by reduction with sodium borohydride.

  • Materials:

    • Fmoc-d-phenylalanine

    • N-methylmorpholine (NMM)

    • Isobutyl chloroformate

    • Tetrahydrofuran (THF), anhydrous

    • Sodium borohydride (NaBH₄)

    • Water

  • Procedure:

    • Dissolve Fmoc-d-phenylalanine (1.0 eq) in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.

    • Add N-methylmorpholine (1.1 eq) to the solution.

    • Slowly add isobutyl chloroformate (1.1 eq) and stir the reaction mixture at -15 °C for 15 minutes to form the mixed anhydride.

    • In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in water.

    • Slowly add the aqueous NaBH₄ solution to the mixed anhydride solution, maintaining the temperature at -15 °C.

    • Allow the reaction to stir for an additional 2 hours at 0 °C.

    • Quench the reaction by the slow addition of 1 M HCl until the pH is neutral.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound.

Purification

The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry: To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would involve a C18 reversed-phase column with a gradient of acetonitrile in water (containing 0.1% TFA) as the mobile phase, with UV detection at 265 nm.

Role in Signaling Pathways and Drug Development

While this compound itself is primarily a synthetic intermediate, the core structure of D-phenylalaninol has been implicated in the modulation of key cellular signaling pathways. The incorporation of D-amino acids and their derivatives into peptide-based drugs is a well-established strategy to enhance their metabolic stability and bioavailability.

A recent study has highlighted the role of phenylalaninol in sensitizing insulin signaling . Specifically, it has been shown to block the phenylalanylation of lysine residues (K1057/1079) on the insulin receptor beta subunit (IRβ). This modification, catalyzed by phenylalanyl-tRNA synthetase (FARS), is associated with the inactivation of the insulin receptor. By inhibiting this process, phenylalaninol can restore insulin sensitivity, suggesting a potential therapeutic avenue for type 2 diabetes.[2][3][4][5]

The diagram below illustrates the proposed mechanism of action of phenylalaninol in the insulin signaling pathway.

Insulin_Signaling_Modulation cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IRβ) Insulin->IR binds IR_Phe Phenylalanylated IRβ (Inactive) Signaling Downstream Insulin Signaling IR->Signaling activates FARS Phenylalanyl-tRNA Synthetase (FARS) FARS->IR Phenylalanylates (at K1057/1079) Phe Phenylalanine Phe->FARS Phenylalaninol Phenylalaninol Phenylalaninol->FARS inhibits IR_Phe->Signaling inhibits Glucose_Uptake Glucose Uptake Signaling->Glucose_Uptake promotes

Caption: Modulation of Insulin Signaling by Phenylalaninol.

Conclusion

This compound is a versatile and valuable chiral building block with well-defined chemical properties. Its utility in organic synthesis, particularly in the construction of complex peptides and peptidomimetics, is well-established. The straightforward protocols for its synthesis and purification, coupled with robust analytical methods for its characterization, make it an accessible and reliable reagent for researchers. Furthermore, the emerging understanding of the role of its deprotected counterpart, phenylalaninol, in modulating critical signaling pathways such as insulin signaling, opens up exciting new avenues for its application in drug discovery and the development of novel therapeutics. This guide provides a solid foundation of technical information to support and encourage the continued exploration of this compound in both academic and industrial research settings.

References

Fmoc-d-Phenylalaninol structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Fmoc-D-Phenylalaninol

This guide provides a comprehensive overview of the chemical properties of this compound, a key reagent in peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and biochemistry.

Core Compound Data

This compound is an N-terminally protected form of D-phenylalaninol. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the primary amine, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its structure combines the chirality of the D-phenylalaninol backbone with the utility of the Fmoc protecting group.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueCitations
Molecular FormulaC₂₄H₂₃NO₃[1][2][3]
Molecular Weight373.45 g/mol [1]
373.4 g/mol [2][3][4]
AppearanceWhite to off-white powder[1]
Purity (HPLC)≥ 98%[1]
IUPAC Name(R)-N-(9H-fluoren-9-ylmethyl) 2-amino-3-phenylpropan-1-ol
SynonymsFmoc-(R-2-amino-3-phenyl-1-propanol, Fmoc-D-Phe-ol[1][3]

Structural Representation

The chemical structure of this compound is composed of three key moieties: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the D-phenylalanine backbone, and a hydroxyl group. The logical relationship between these components is illustrated in the diagram below.

Fmoc_D_Phenylalaninol_Structure cluster_Fmoc Fmoc Group cluster_AminoAcid D-Phenylalaninol Core cluster_Components Core Components Fmoc Fluorenylmethoxycarbonyl Amine Amine Fmoc->Amine protects PheOH D-Phenylalaninol Phenyl Phenyl Group PheOH->Phenyl PheOH->Amine Alcohol Primary Alcohol PheOH->Alcohol

Logical structure of this compound.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general methodology for the use of this compound in solid-phase peptide synthesis (SPPS) is outlined below.

Fmoc Deprotection in SPPS

A common experimental workflow for the removal of the Fmoc protecting group during SPPS is illustrated in the following diagram. This is a critical step to allow for the coupling of the next amino acid in the peptide sequence.

SPPS_Fmoc_Deprotection start Fmoc-Protected Peptide on Resin wash1 Wash with DMF start->wash1 deprotection Treat with 20% Piperidine in DMF wash1->deprotection wash2 Wash with DMF deprotection->wash2 end Free N-terminus Ready for Coupling wash2->end

Workflow for Fmoc deprotection in SPPS.

Methodology:

  • Resin Swelling: The peptide-bound resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).

  • Initial Wash: The resin is washed with DMF to remove any residual reagents from the previous coupling step.

  • Deprotection: The resin is treated with a 20% solution of piperidine in DMF. This basic solution cleaves the Fmoc group from the N-terminus of the peptide. The reaction is typically agitated for a specific duration (e.g., 5-20 minutes) and may be repeated.

  • Post-Deprotection Wash: The resin is thoroughly washed with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

  • Confirmation: The completion of the deprotection step can be monitored using a qualitative test, such as the Kaiser test.

  • Next Coupling: The resin with the deprotected N-terminus is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

References

An In-depth Technical Guide to the Spectroscopic Data of Fmoc-d-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Fmoc-d-Phenylalaninol (N-(9-Fluorenylmethoxycarbonyl)-D-phenylalaninol), a crucial building block in peptide synthesis and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Molecular Structure and Properties

This compound is an amino alcohol derivative where the carboxylic acid group of D-phenylalanine is reduced to a primary alcohol and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1]

  • Molecular Formula: C₂₄H₂₃NO₃[2][3]

  • Molecular Weight: 373.4 g/mol [1][2][3]

  • Monoisotopic Mass: 373.16779360 Da[2]

  • CAS Number: 129397-83-7[1][2][3]

Spectroscopic Data Analysis Workflow

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. The general workflow for this analysis is outlined below.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation & Verification nmr->structure ir->structure ms->structure

General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for confirming the molecular structure of this compound by providing detailed information about the hydrogen and carbon atom environments.[1]

The ¹H NMR spectrum shows characteristic signals from the Fmoc protecting group, the phenyl ring, and the phenylalaninol backbone.[1]

Chemical Shift (δ, ppm)Assignment
~ 7.2–7.7Fmoc Aromatic Protons (Complex multiplet)
~ 7.1–7.3Phenyl Ring Protons
~ 4.2–4.5Fmoc CH and Phenylalaninol α-CH (Overlapping multiplets)

Note: Data is representative and may vary based on solvent and instrument.[1]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 156Fmoc Carbonyl (C=O)
~ 119–143Fmoc Aromatic Carbons
~ 127–136Phenyl Ring Carbons
~ 67Fmoc CH (Methine)
~ 42Fmoc CH₂ (Methylene)

Note: Data is representative. The primary alcohol carbon is a key differentiator from the carboxylic acid of Fmoc-Phe-OH.[1]

A general protocol for acquiring NMR spectra of Fmoc-protected amino alcohols is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[4]

  • Data Acquisition:

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using standard pulse programs. For ¹H NMR, a simple pulse-acquire sequence is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group Assignment
~ 3300–3400 (broad)O-H Stretch (Alcohol)
~ 3300–3350N-H Stretch (Amide)
~ 3000–3100C-H Stretch (Aromatic)
~ 1678–1700C=O Stretch (Carbamate)
~ 1050–1150C-O Stretch (Alcohol)

Note: Data is representative.[1][5]

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed neat using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Perform a background scan to record the spectrum of the empty sample compartment (or the ATR crystal), which will be subtracted from the sample spectrum.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and can provide information on the fragmentation pattern of this compound.

ParameterValueTechnique/Note
Molecular Weight 373.4 g/mol Calculated from the molecular formula C₂₄H₂₃NO₃.[2]
Exact Mass 373.16779360 DaHigh-resolution mass spectrometry (HRMS).[2]
Expected Ion [M+H]⁺, [M+Na]⁺Common adducts observed in ESI-MS.

A typical protocol using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is described below:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of acetonitrile and water.

  • LC Separation (Optional but common):

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18 reverse-phase).

    • Elute the compound using a gradient of solvents (e.g., water and acetonitrile, often with a small amount of formic acid to promote ionization).

  • Mass Spectrometry Analysis:

    • The eluent from the LC is directed into the ESI source of the mass spectrometer.

    • Acquire data in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

    • Perform the analysis on a high-resolution instrument (e.g., Orbitrap or TOF) for accurate mass measurement.[6]

  • Data Analysis: Process the raw data to identify the peak corresponding to the molecular ion of this compound and confirm that its measured mass matches the calculated exact mass.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has become an indispensable technology in both academic research and the pharmaceutical industry, enabling the creation of complex peptides and proteins.[1] At the heart of the most widely adopted SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties, particularly its lability under mild basic conditions, have established it as the dominant choice for the temporary protection of α-amino groups.[1][] This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group in peptide synthesis, detailing the underlying chemical principles, experimental protocols, quantitative data, and potential challenges.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process performed on an insoluble polymer support, known as a resin.[3] The synthesis begins at the C-terminus and proceeds by sequentially adding amino acids to the N-terminus.[4] The core principle of this strategy is its orthogonality: the temporary Nα-Fmoc protecting group is removed under mild basic conditions, while the permanent side-chain protecting groups are typically acid-labile.[] This ensures that the side chains remain protected throughout the synthesis and are only removed during the final cleavage step.

The Fmoc strategy offers several distinct advantages over the older tert-butyloxycarbonyl (Boc) methodology, which requires harsh acidic conditions for deprotection.[1] The mild conditions of Fmoc chemistry preserve the integrity of sensitive amino acids and complex modifications, making it highly compatible with the synthesis of a wide range of peptides, including those with post-translational modifications like phosphorylation and glycosylation.[5] Furthermore, the automation of Fmoc SPPS is simplified as it avoids the use of corrosive reagents like trifluoroacetic acid (TFA) in each cycle.[5]

The Chemistry of the Fmoc Group

The Fmoc group is introduced to the α-amino group of an amino acid and is stable to acidic and most neutral conditions. Its key feature is its susceptibility to removal by a base, typically a secondary amine like piperidine, through a β-elimination mechanism.[6]

Mechanism of Fmoc Deprotection:

  • Proton Abstraction: Piperidine abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[6]

  • β-Elimination: This leads to a β-elimination reaction, forming the highly reactive dibenzofulvene (DBF) intermediate and releasing the free amine of the peptide along with carbon dioxide.[6]

  • DBF Scavenging: Excess piperidine in the solution traps the electrophilic DBF to form a stable adduct, preventing it from reacting with the newly liberated peptide amine.[6]

This reaction is illustrated in the diagram below.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine_Adduct DBF-Piperidine Adduct (UV active) Deprotected_Peptide H₂N-Peptide-Resin (Free Amine) Intermediate->Deprotected_Peptide β-Elimination DBF Dibenzofulvene (DBF) CO2 CO₂ DBF->Piperidine_Adduct Scavenging

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc-SPPS Workflow

A typical cycle in Fmoc-SPPS involves two main stages: deprotection and coupling. This cycle is repeated for each amino acid to be added to the peptide chain.

SPPS_Workflow Start Start: Fmoc-AA₁-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA₂, Activator, Base in DMF) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for AA₃ to AAₙ Wash2->Repeat Is chain complete? (No) Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Is chain complete? (Yes) Repeat->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage End End: Crude Peptide Cleavage->End

Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in SPPS is critical, as incomplete reactions can lead to the accumulation of deletion sequences and other impurities. High coupling yields, typically exceeding 99%, are crucial for the successful synthesis of long peptides.[]

Comparison of Deprotection Reagents

While piperidine is the standard reagent for Fmoc removal, alternatives have been explored to mitigate side reactions. The following table summarizes the yield and purity of model peptides synthesized with different deprotection reagents.

Deprotection ReagentPeptide SequenceCrude Product Yield (%)Purity by HPLC (%)Peptide-Specific Yield (%)
4-Methylpiperidine (4MP)Model Peptide 185.375.864.7
Piperidine (PP)Model Peptide 182.678.164.5
Piperazine (PZ)Model Peptide 188.1 72.563.9
4-Methylpiperidine (4MP)Model Peptide 280.580.164.5
Piperidine (PP)Model Peptide 284.278.265.8
Piperazine (PZ)Model Peptide 289.5 75.367.4
Data adapted from a comparative study. Actual results may vary based on sequence and conditions.[7]
Efficiency of Common Coupling Reagents

The choice of coupling reagent (activator) can significantly impact the purity of the final peptide, especially for sterically hindered amino acids.

ActivatorPeptideCoupling TimeCrude Purity (%)
HCTU65-74 ACP2 x 20 min83.63
HATU65-74 ACP2 x 1 min81.35
COMU65-74 ACP2 x 1 min79.00
HCTUG-LHRH2 x 20 min90.84
COMUG-LHRH2 x 1 min89.10
HCTUOxytocin (linear)2 x 20 min76.10
COMUOxytocin (linear)2 x 1 min77.68
Data is illustrative and sourced from a comparative study of activators.[8] Purity can vary significantly based on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following protocols provide a generalized framework for manual Fmoc-SPPS. Automated synthesizers will follow similar chemical steps.

Protocol 1: Resin Preparation and First Amino Acid Loading (Wang Resin)
  • Resin Swelling: Place Wang resin (e.g., 100 mg, 0.7 mmol/g substitution) in a reaction vessel. Add N,N-dimethylformamide (DMF, ~10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[3] Drain the DMF.

  • Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in a minimal amount of DMF. Add DIC (2-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[3]

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.[3]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).[3]

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin again with DMF and DCM.

  • Drying: Dry the resin under vacuum.

Protocol 2: Standard Synthesis Cycle (Deprotection and Coupling)

This protocol outlines a single cycle of amino acid addition.

Experimental_Workflow cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Swell Swell peptide-resin in DMF (15 min) AddPip1 Add 20% Piperidine/DMF (5-10 min agitation) Swell->AddPip1 Drain1 Drain Solution AddPip1->Drain1 AddPip2 Repeat Piperidine Treatment (5-10 min agitation) Drain1->AddPip2 Drain2 Drain Solution AddPip2->Drain2 Wash_Deprotection Wash with DMF (5x) Drain2->Wash_Deprotection ActivateAA Activate Fmoc-AA (e.g., with HATU/DIPEA in DMF) Wash_Deprotection->ActivateAA AddAA Add activated AA solution to deprotected resin ActivateAA->AddAA React Agitate for 1-2 hours at room temperature AddAA->React KaiserTest Optional: Kaiser Test (check for free amines) React->KaiserTest Wash_Coupling Wash with DMF (3x) KaiserTest->Wash_Coupling

Caption: Detailed experimental workflow for one cycle of Fmoc-SPPS.

  • Fmoc Deprotection: Swell the peptide-resin in DMF. Drain the solvent and add a solution of 20% (v/v) piperidine in DMF. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3][6]

  • Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and an activator like HATU (3-5 equivalents) in DMF. Add a base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.[3]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.[3]

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test, which detects the presence of free primary amines.[4] A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection cycle.

Protocol 3: Cleavage and Final Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under vacuum.[9]

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. The composition depends on the amino acid sequence. A common general-purpose cocktail is Reagent K or a simpler mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[1] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, specific scavengers such as 1,2-ethanedithiol (EDT) should be included.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the TFA filtrate under a stream of nitrogen. Precipitate the peptide by adding the concentrated filtrate to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).[9]

  • Peptide Isolation and Washing: A white precipitate should form. Place the ether suspension at -20°C for at least 1 hour to maximize precipitation. Pellet the peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two to three more times to remove scavengers and cleaved protecting groups.[9]

  • Drying: Dry the final peptide pellet under vacuum to obtain the crude product, which can then be purified by reverse-phase HPLC.

Protocol 4: UV Monitoring of Fmoc Deprotection

The deprotection of the Fmoc group can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a strong absorbance maximum around 301 nm.[6]

  • Setup: Use a UV-Vis spectrophotometer set to measure absorbance at ~301 nm. Use the 20% piperidine in DMF solution as a blank.

  • Measurement: During the deprotection step, collect the filtrate as it drains from the reaction vessel.

  • Analysis: Measure the absorbance of the collected filtrate. The absorbance reading will increase as the deprotection proceeds and will plateau upon completion. This allows for a quantitative assessment of the reaction's progress and can be used to determine the loading of the first amino acid on the resin.[10]

Potential Side Reactions in Fmoc Chemistry

Despite its robustness, Fmoc chemistry is not without potential pitfalls. Awareness of these side reactions is crucial for troubleshooting and optimizing synthesis outcomes.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic imide intermediate upon exposure to the basic deprotection conditions. This can lead to racemization and the formation of β-aspartyl peptides upon hydrolysis.[11]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is the second or third residue. The free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[11]

  • Racemization: While generally low, racemization can occur, particularly for sensitive amino acids like histidine and cysteine, during the activation step. The choice of coupling reagents and the addition of additives like HOBt can minimize this issue.

  • Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection due to poor solvation and steric hindrance.[11]

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides with sensitive modifications.[1] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of the underlying chemistry, experimental protocols, and potential side reactions associated with the Fmoc group is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality peptides.

References

A Technical Guide to the Stereochemistry of d-Phenylalaninol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Chiral Integrity, and Pharmaceutical Significance of a Key Chiral Building Block

d-Phenylalaninol, a chiral amino alcohol, stands as a cornerstone in asymmetric synthesis, particularly within the pharmaceutical industry. Its unique stereochemical architecture makes it an invaluable starting material and auxiliary for the creation of enantiomerically pure molecules, significantly impacting the efficacy and safety of therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of d-Phenylalaninol, detailing its synthesis, analytical methodologies for enantiomeric verification, and its pivotal role in drug development, with a focus on providing actionable data and protocols for scientists in the field.

Core Stereochemical Concepts

d-Phenylalaninol, systematically named (R)-2-amino-3-phenyl-1-propanol, possesses a single chiral center at the carbon atom bearing the amino group (C2). Its absolute configuration is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of its functional groups—the hydroxyl, amino, and benzyl moieties—is the foundation of its utility in stereoselective transformations.

The stereochemical relationship between d-phenylalaninol and its parent amino acid, D-phenylalanine, is direct. The reduction of the carboxylic acid group of D-phenylalanine to a primary alcohol yields d-phenylalaninol, preserving the (R) configuration at the chiral center.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure d-phenylalaninol is paramount for its applications. Several synthetic and resolution strategies are employed, each with distinct advantages in terms of yield, cost-effectiveness, and enantiomeric purity.

Synthetic Approaches

Two primary pathways for the synthesis of d-phenylalaninol have been established:

  • Reduction of D-Phenylalanine Derivatives: This is a classical and widely used method. It involves the reduction of the carboxylic acid or ester of D-phenylalanine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. While effective, the cost and availability of enantiomerically pure D-phenylalanine can be a limiting factor. The reaction must be carefully controlled to avoid racemization.

  • From L(+)-2-amino-1-phenyl-1,3-propanediol (APPD): A more cost-effective route utilizes L(+)-APPD, a byproduct from the synthesis of chloramphenicol. This method involves the hydrogenolysis of the benzylic hydroxyl group of APPD. One notable process involves hydrogenation in the presence of an acid, such as trifluoroacetic acid (TFA), which has been shown to produce d-phenylalaninol in high yields.[1]

Table 1: Comparison of Synthetic Methods for d-Phenylalaninol

MethodStarting MaterialKey Reagents/ConditionsYield (%)Reference
ReductionD-Phenylalanine derivativeLithium aluminum hydride or borane hydridesVariable, often high[1]
HydrogenolysisL(+)-2-amino-1-phenyl-1,3-propanediol (APPD)H₂, Pd/C, Trifluoroacetic Acid (TFA)88-93%[1]
HydrogenolysisL(+)-2-amino-1-phenyl-1,3-propanediol (APPD)H₂, Sulfuric Acid73-85%[1]
Chiral Resolution of Phenylalaninol

While direct asymmetric synthesis is often preferred, resolution of racemic phenylalaninol can also be employed. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent liberation of the desired enantiomer. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a powerful analytical and preparative tool for separating enantiomers.

Table 2: Enantiomeric Purity Data for Phenylalanine Derivatives

CompoundMethodEnantiomeric Excess (ee%)Reference
Substituted d-phenylalaninesChemoenzymatic deracemization>99%[2]
(S)-tert-Butyl N-(diphenylmethylene)-(3,5-dichlorophenyl)alaninateAsymmetric Phase Transfer Catalysis97%[3]
(S)-tert-Butyl N-(diphenylmethylene)-(3-fluorophenyl)alaninateAsymmetric Phase Transfer Catalysis95%[3]

Experimental Protocols

Synthesis of d-Phenylalaninol from L(+)-APPD via Hydrogenolysis

This protocol is adapted from a patented procedure demonstrating a high-yield synthesis.[1]

Materials:

  • L(+)-2-amino-1-phenyl-1,3-propanediol (L(+)-APPD)

  • 10% Palladium on Carbon (Pd/C)

  • Trifluoroacetic Acid (TFA)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Water

Procedure:

  • To a solution of 150 ml of TFA, add 50 g of L(+)-APPD and 1.0 g of 10% Pd/C.

  • Carry out the reaction under a hydrogen pressure of 35 psi at a temperature of 55°C.

  • After the reaction is complete (typically monitored by TLC or HPLC), remove the TFA by evaporation and recover it by condensation.

  • Add 100 ml of water to the residue and remove the catalyst by filtration.

  • Adjust the pH of the filtrate to approximately 13 by adding 50% aqueous NaOH.

  • Cool the solution in a refrigerator overnight to induce crystallization.

  • Collect the crystalline d-phenylalaninol by filtration. An expected yield is approximately 88%.[1]

Chiral HPLC Analysis of Phenylalanine Enantiomers

This protocol provides a general framework for the analytical separation of phenylalanine enantiomers, which is a crucial step in verifying the stereochemical purity of d-phenylalaninol precursors.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Chiral Stationary Phase (CSP) column (e.g., teicoplanin-based).

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer or additive (e.g., 2 mM sodium 1-octanesulfonate).[4]

Procedure:

  • Prepare the mobile phase by mixing the organic and aqueous components in the desired ratio. For a C18-teicoplanin column, a step gradient of methanol/2 mM sodium 1-octanesulfonate (10:90 followed by 75:25) can be effective.[4]

  • Equilibrate the chiral column with the initial mobile phase until a stable baseline is achieved.

  • Prepare a dilute solution of the sample in the mobile phase.

  • Inject the sample onto the column.

  • Run the chromatogram and detect the enantiomers using a UV detector at an appropriate wavelength.

  • The enantiomers will elute at different retention times, allowing for their quantification and the determination of enantiomeric excess. A resolution of greater than 1.5 is generally considered good for baseline separation.[4]

Application in Drug Development: The Case of Solriamfetol

A prime example of the importance of d-phenylalaninol's stereochemistry is its use as a key starting material in the synthesis of Solriamfetol (Sunosi®).[5][6] Solriamfetol is a norepinephrine-dopamine reuptake inhibitor (NDRI) used to treat excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[7][8] The specific (R)-configuration of the chiral center, derived directly from d-phenylalaninol, is essential for its pharmacological activity.

Synthesis of Solriamfetol from d-Phenylalaninol

The synthesis involves the protection of the amino group of d-phenylalaninol, followed by carbamoylation of the hydroxyl group, and subsequent deprotection to yield Solriamfetol.[6]

G d_phenylalaninol d-Phenylalaninol protected_intermediate N-Protected d-Phenylalaninol d_phenylalaninol->protected_intermediate Amine Protection carbamoylated_intermediate N-Protected-O-Carbamoyl d-Phenylalaninol protected_intermediate->carbamoylated_intermediate Carbamoylation solriamfetol Solriamfetol carbamoylated_intermediate->solriamfetol Deprotection

Caption: Synthetic pathway of Solriamfetol from d-Phenylalaninol.

Signaling Pathway of Solriamfetol

Solriamfetol exerts its wake-promoting effects by acting as a dopamine and norepinephrine reuptake inhibitor.[9][10] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET) in the presynaptic neuron, it increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced downstream signaling in pathways that regulate wakefulness.[11]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) DAT_NET DAT & NET (Transporters) DA_NE->DAT_NET Reuptake DA_NE_cleft Increased DA & NE Receptors DA & NE Receptors DA_NE_cleft->Receptors Binds Signaling Downstream Signaling (Wakefulness) Receptors->Signaling Activates Solriamfetol Solriamfetol Solriamfetol->DAT_NET Inhibits

Caption: Mechanism of action of Solriamfetol in the synaptic cleft.

Conclusion

The stereochemistry of d-phenylalaninol is not merely a matter of academic interest but a critical factor that dictates its utility in the synthesis of complex, life-changing pharmaceuticals. A thorough understanding of its synthesis, chiral integrity, and the stereospecificity of its reactions is essential for researchers and professionals in drug development. The methodologies and data presented in this guide aim to provide a solid foundation for the effective application of this versatile chiral building block in the pursuit of novel and improved therapeutic agents.

References

Chiral Purity in Focus: A Technical Guide to Fmoc-d-Phenylalaninol and Fmoc-l-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between Fmoc-d-Phenylalaninol and Fmoc-l-Phenylalaninol, two critical chiral building blocks in peptide synthesis and drug development. Understanding the distinct properties and applications of these enantiomers is paramount for the rational design of novel therapeutics with enhanced stability, bioavailability, and specific biological activities. This document provides a comprehensive overview of their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and a discussion of their significance in modulating biological pathways.

Core Physicochemical Differences

This compound and Fmoc-l-Phenylalaninol are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in chirality, while seemingly subtle, gives rise to distinct physical, chemical, and biological properties. The most fundamental distinguishing characteristic is their opposite optical rotation.

PropertyThis compoundFmoc-l-Phenylalaninol
Synonyms Fmoc-d-Phe-ol, (R)-[1-(Hydroxymethyl)-2-phenylethyl]carbamic acid 9H-fluoren-9-ylmethyl esterFmoc-l-Phe-ol, (S)-2-(Fmoc-amino)-3-phenyl-1-propanol
CAS Number 130406-30-3129397-83-7
Molecular Formula C₂₄H₂₃NO₃C₂₄H₂₃NO₃
Molecular Weight 373.45 g/mol 373.4 g/mol
Appearance White to off-white powderWhite powder
Melting Point 147 °C148 - 152 °C
Optical Rotation [α]D = +46 ± 2º (c=1 in DMF)[α]D²⁰ = -48 ± 2º (c=1 in DMF)
Purity (HPLC) ≥ 98%≥ 99%

The Significance of Chirality in Drug Development

The stereochemistry of a molecule is a critical determinant of its biological activity. Enzymes and receptors in the body are themselves chiral, and thus often interact differently with the two enantiomers of a drug molecule. The incorporation of a D-amino acid alcohol, such as this compound, into a peptide sequence can confer significant advantages:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life.

  • Improved Bioavailability: Increased stability can contribute to better absorption and distribution of the peptide therapeutic.

  • Altered Receptor Binding and Bioactivity: The different spatial arrangement of a D-enantiomer can lead to unique interactions with target receptors, potentially resulting in altered or more potent biological responses.

The use of Fmoc-l-Phenylalaninol, on the other hand, is essential for synthesizing peptides that mimic or are based on naturally occurring L-amino acid sequences.

Experimental Protocols

Synthesis of this compound and Fmoc-l-Phenylalaninol

The following is a general protocol for the N-protection of D- and L-Phenylalaninol with the Fmoc group.

Materials:

  • D-Phenylalaninol or L-Phenylalaninol

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve D-Phenylalaninol or L-Phenylalaninol (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture until the amino alcohol is completely dissolved. Cool the solution in an ice bath.

  • Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino alcohol solution over a period of 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight (8-12 hours).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the mixture with diethyl ether to remove unreacted Fmoc reagent and byproducts.

    • Carefully acidify the aqueous layer to a pH of ~2 by the slow addition of 1 M HCl. The Fmoc-protected phenylalaninol will precipitate as a white solid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound or Fmoc-l-Phenylalaninol.

Synthesis_Workflow cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Phenylalaninol in Dioxane/aq. NaHCO3 start->dissolve cool Cool in Ice Bath dissolve->cool add_fmoc Add Fmoc-Cl or Fmoc-OSu in Dioxane (dropwise) cool->add_fmoc react Stir Overnight at RT add_fmoc->react wash_ether Wash with Diethyl Ether react->wash_ether acidify Acidify with 1M HCl wash_ether->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na2SO4 extract->dry purify Purify by Recrystallization dry->purify end Pure Fmoc-Phenylalaninol purify->end

Caption: General workflow for the synthesis of Fmoc-Phenylalaninol.

Chiral HPLC Analysis of this compound and Fmoc-l-Phenylalaninol

This protocol provides a method for the analytical separation of this compound and Fmoc-l-Phenylalaninol to determine enantiomeric purity.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Lux Cellulose-1 or a macrocyclic glycopeptide-based column like CHIROBIOTIC T)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Sample: A solution of the synthesized Fmoc-Phenylalaninol in the mobile phase (e.g., 1 mg/mL)

  • Racemic Standard: A solution containing both this compound and Fmoc-l-Phenylalaninol

Chromatographic Conditions:

  • Isocratic Elution: A typical starting condition would be a 60:40 mixture of Mobile Phase A and Mobile Phase B. This may require optimization depending on the specific column used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 265 nm (for the Fmoc group)

  • Injection Volume: 10 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection of Racemic Standard: Inject the racemic standard to determine the retention times of both the D- and L-enantiomers and to confirm baseline separation.

  • Sample Analysis: Inject the sample solution of the synthesized Fmoc-Phenylalaninol.

  • Data Analysis: Integrate the peak areas of the D- and L-enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

HPLC_Analysis_Workflow start Start prepare_sample Prepare Sample and Racemic Standard Solutions start->prepare_sample equilibrate Equilibrate HPLC System with Mobile Phase prepare_sample->equilibrate inject_standard Inject Racemic Standard equilibrate->inject_standard determine_rt Determine Retention Times of D and L Enantiomers inject_standard->determine_rt inject_sample Inject Synthesized Sample determine_rt->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_ee Calculate Enantiomeric Excess (% ee) integrate_peaks->calculate_ee end Report Enantiomeric Purity calculate_ee->end

Caption: Workflow for chiral HPLC analysis of Fmoc-Phenylalaninol.

Signaling Pathways and Biological Implications

The incorporation of D-amino acids can significantly impact the interaction of a peptide with its biological target. For example, a peptide designed to inhibit a specific enzyme or block a receptor may have its binding affinity and selectivity altered by the presence of a D-amino acid. This can lead to changes in downstream signaling pathways.

Consider a hypothetical peptide antagonist designed to block a G-protein coupled receptor (GPCR). The L-peptide may bind effectively, preventing the natural ligand from activating the receptor and initiating a downstream signaling cascade, such as the cAMP pathway. An analogous peptide containing a D-phenylalaninol residue might exhibit:

  • Increased binding affinity: The altered stereochemistry could lead to a more favorable interaction with the receptor's binding pocket.

  • Altered binding mode: The D-enantiomer may induce a different conformational change in the receptor upon binding.

  • Prolonged antagonism: Due to increased resistance to proteolysis, the D-peptide may remain at the receptor site for a longer duration, leading to a more sustained therapeutic effect.

Signaling_Pathway_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Ligand receptor GPCR ligand->receptor Activation d_peptide D-Phe-Peptide Antagonist d_peptide->receptor Inhibition g_protein G-Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka response Cellular Response pka->response

Caption: Modulation of a GPCR signaling pathway by a D-Phe-containing peptide.

Conclusion

This compound and Fmoc-l-Phenylalaninol are not interchangeable building blocks in peptide synthesis. Their distinct stereochemistry leads to significant differences in their physical properties and, more importantly, in the biological activity of the peptides into which they are incorporated. A thorough understanding of these differences, coupled with robust synthetic and analytical methodologies, is essential for researchers, scientists, and drug development professionals to harness the full potential of these chiral molecules in the creation of novel and effective therapeutics. The strategic use of D-amino acid alcohols, in particular, offers a powerful approach to overcome some of the inherent limitations of peptide-based drugs, paving the way for the development of more stable and potent therapies.

The Multifaceted Role of Chiral Amino Alcohols in Asymmetric Synthesis and Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a class of organic compounds containing both an amino and a hydroxyl group attached to a chiral scaffold. Their unique structural features and inherent chirality have established them as indispensable tools in modern organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the diverse applications of chiral amino alcohols, with a focus on their roles as catalysts, ligands, chiral building blocks, and resolving agents. Detailed experimental protocols for key applications and quantitative data are presented to facilitate their practical implementation in the laboratory.

Chiral Amino Alcohols as Catalysts and Ligands in Asymmetric Synthesis

Chiral amino alcohols are widely employed as ligands in metal-catalyzed asymmetric reactions and as organocatalysts. Their ability to form stable chelate complexes with metal centers creates a well-defined chiral environment, enabling high levels of stereocontrol in a variety of transformations.

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most well-established applications of chiral amino alcohols is in the enantioselective addition of diethylzinc to aldehydes, which affords valuable chiral secondary alcohols.

Quantitative Data:

Chiral Amino Alcohol LigandAldehydeYield (%)Enantiomeric Excess (ee, %)
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolBenzaldehyde>9599
Fructose-derived β-amino alcoholBenzaldehydeup to 100up to 96
(1S,2R)-1-Amino-2-indanol derived ligandBenzaldehyde9595
Isoborneol-based 1,3-amino alcoholBenzaldehyde9994
N-(9-Phenylfluoren-9-yl) β-Amino AlcoholsVarious Aromatic and Aliphatic Aldehydesup to 100up to 97[1]

Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol ligand (5-20 mol%) in an anhydrous solvent such as toluene or hexane.

  • Reaction Initiation: Cool the solution to 0 °C and slowly add a solution of diethylzinc (typically 1.0 M in hexanes, 1.5-2.0 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.

  • Aldehyde Addition: Add the aldehyde (1.0 equivalent) dropwise to the catalyst solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[2]

Catalytic Cycle:

G cluster_cycle Catalytic Cycle A Chiral Amino Alcohol B Chiral Zinc Alkoxide A->B + Et2Zn - EtH C Aldehyde Coordination B->C + Aldehyde D Transition State C->D Intramolecular Ethyl Transfer E Zinc Alkoxide Product D->E E->A + Et2Zn - EtZn(OR*) F Chiral Secondary Alcohol E->F Hydrolysis Product_out Chiral Alcohol F->Product_out Et2Zn_in Et2Zn Et2Zn_in->B Aldehyde_in Aldehyde Aldehyde_in->C

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Asymmetric Transfer Hydrogenation of Ketones

Chiral amino alcohols are effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. This method is widely used due to its operational simplicity and the use of readily available hydrogen donors like isopropanol or formic acid.

Quantitative Data:

Chiral Amino Alcohol LigandKetoneYield (%)Enantiomeric Excess (ee, %)
Terpene-based β-amino alcoholsAromatic alkyl ketonesGood to excellentup to 71[3]
(1S,2R)-1-Amino-2-indanolN-phosphinyl ketiminesVery goodup to 82
Amino alcohols from (S)-1-phenylethylamineAromatic alkyl ketones71-10067-95

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Ketones

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral amino alcohol ligand (typically in a 1:2 Ru:ligand ratio).

  • Reaction Mixture: Add a hydrogen donor, such as isopropanol or a mixture of formic acid and triethylamine, to the catalyst mixture.

  • Substrate Addition: Add the ketone substrate to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir until the reaction is complete, as monitored by TLC or GC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the chiral alcohol.

  • Enantiomeric Excess Determination: Analyze the enantiomeric excess of the product by chiral HPLC or GC.

Experimental Workflow:

G cluster_workflow Asymmetric Transfer Hydrogenation Workflow A Combine [RuCl2(p-cymene)]2 and Chiral Amino Alcohol Ligand B Add Hydrogen Donor (e.g., iPrOH or HCOOH/NEt3) A->B C Add Ketone Substrate B->C D Heat and Stir C->D E Reaction Completion (TLC/GC) D->E F Solvent Removal E->F G Flash Column Chromatography F->G H Isolate Chiral Alcohol G->H I Determine ee% (Chiral HPLC/GC) H->I G cluster_transition_state Proposed Transition State for Michael Addition catalyst Chiral Amino Alcohol ketoester β-Keto Ester (Enolate) catalyst->ketoester H-Bonding (OH) nitroalkene Nitroalkene catalyst->nitroalkene H-Bonding (NH2) ketoester->nitroalkene C-C Bond Formation

References

Fmoc-d-Phenylalaninol CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fmoc-d-Phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety, and applications of this compound, a key building block in modern peptide synthesis and drug discovery.

Core Compound Information

This compound, with the CAS number 130406-30-3 , is an N-terminally protected derivative of d-phenylalaninol.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a crucial feature, enabling its use in stepwise solid-phase peptide synthesis (SPPS). This protection is stable to a variety of reaction conditions but can be readily removed with a mild base, typically a solution of piperidine in an organic solvent, allowing for the sequential addition of amino acids to a growing peptide chain.

The "d-" configuration of the amino alcohol introduces a non-natural stereochemistry into peptide structures. This is a common strategy in drug development to enhance peptide stability against enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 130406-30-3[1]
Molecular Formula C₂₄H₂₃NO₃[1]
Molecular Weight 373.45 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 98% (HPLC)[1]
Melting Point 147 °C[2]
Boiling Point (Predicted) 606.1 ± 50.0 °C[2]
Density (Predicted) 1.219 ± 0.06 g/cm³[2]
pKa (Predicted) 11.44 ± 0.46[2]
Optical Rotation [α]D = +46 ± 2º (c=1 in DMF)[1]
Storage Conditions 2-8°C[1][2]

Safety Data Sheet Summary

SectionSummary of Potential Hazards and Precautions
Hazards Identification Not classified as a hazardous substance according to Regulation (EC) No. 1272/2008 for similar compounds.[3] However, it may cause skin, eye, and respiratory tract irritation.[4]
First-Aid Measures Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3] Skin Contact: Wash off with soap and plenty of water.[3] Eye Contact: Flush eyes with water as a precaution.[3] Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
Handling and Storage Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3][5] Storage: Keep container tightly closed in a dry and well-ventilated place at 2-8°C.[1][2]
Personal Protective Equipment Eye/Face Protection: Use safety glasses with side-shields.[3] Skin Protection: Handle with gloves.[3] Respiratory Protection: A respirator may be necessary if dust is generated.
Fire-Fighting Measures Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of this compound into a peptide sequence on a solid support (resin).

Materials:

  • This compound

  • Solid-phase resin (e.g., Wang resin, Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF for approximately 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating the resin with a 20% piperidine solution in DMF. This is typically done in two steps (e.g., 3 minutes followed by 15 minutes) to ensure complete removal.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

  • Activation of this compound: In a separate vial, this compound (typically 3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) are dissolved in DMF. A base such as DIPEA (6 equivalents) is added to activate the amino alcohol.

  • Coupling: The activated this compound solution is added to the deprotected resin. The mixture is agitated for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

  • Washing: The resin is washed with DMF to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): A qualitative test, such as the Kaiser test, can be performed on a small sample of the resin. A negative result indicates that the coupling is complete.

  • Chain Elongation: Steps 2-7 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage: Once the desired peptide sequence is assembled, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the resin and all side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail. This step should be performed in a well-ventilated fume hood.

  • Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage solution by the addition of cold diethyl ether. The precipitate is then collected by centrifugation, washed with cold ether, and dried under vacuum.

Workflow and Logical Diagrams

The following diagrams illustrate the core processes involving this compound.

sp_workflow cluster_prep Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin 1. Resin Swelling (in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Activation 4. Amino Acid Activation (Fmoc-d-Phe-ol + HBTU/DIPEA in DMF) Coupling 5. Coupling (Add activated AA to resin) Activation->Coupling Wash1 3. Washing (DMF) Deprotection->Wash1 Wash1->Coupling Wash2 6. Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final amino acid coupled Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (HPLC) Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

fmoc_deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Dibenzofulvene-Piperidine Adduct Fmoc_Peptide->Intermediate forms Deprotected_Peptide H₂N-Peptide-Resin (Free Amine) Fmoc_Peptide->Deprotected_Peptide β-elimination Piperidine Piperidine (Base) Piperidine->Intermediate traps Piperidine->Deprotected_Peptide

Caption: Mechanism of Fmoc group removal by piperidine.

References

The Chirality Advantage: An In-depth Technical Guide to the Biological Significance of Incorporating D-Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based therapeutics, the quest for enhanced stability and efficacy is paramount. While nature predominantly utilizes L-amino acids in protein synthesis, the strategic incorporation of their enantiomeric counterparts, D-amino acids, has emerged as a powerful strategy to overcome the inherent limitations of peptide drugs. This technical guide provides a comprehensive exploration of the core biological significance of introducing D-amino acids into peptide sequences. We will delve into the profound effects on proteolytic stability, the nuanced modulation of receptor binding and bioactivity, and the practical methodologies for the synthesis and evaluation of these modified peptides. Through detailed experimental protocols, quantitative data summaries, and illustrative diagrams of key biological pathways and workflows, this guide serves as an essential resource for researchers and drug development professionals seeking to harness the transformative potential of D-amino acids. The central principle underpinning this approach is the stereospecificity of proteases, the endogenous enzymes responsible for peptide degradation. These enzymes are chiral and are evolutionarily adapted to recognize and cleave peptide bonds involving L-amino acids. By introducing D-amino acids, the peptide backbone becomes resistant to proteolytic cleavage, significantly extending its in vivo half-life and bioavailability.[1] This fundamental "chirality advantage" opens up new avenues for designing robust and effective peptide-based therapies.

Enhanced Proteolytic Stability: The Cornerstone of D-Amino Acid Incorporation

The primary and most significant advantage of incorporating D-amino acids into peptides is the remarkable increase in their resistance to enzymatic degradation.[2][3] L-amino acid-based peptides are rapidly broken down by proteases present in biological fluids, which severely limits their therapeutic window.[4][5] The introduction of D-amino acids creates a steric shield, rendering the peptide less recognizable to the active sites of these stereospecific enzymes.[1] This enhanced stability translates directly to a longer circulating half-life in the body, a critical attribute for any therapeutic agent.[4][6]

Quantitative Data Summary: L- vs. D-Amino Acid Containing Peptides

The following tables provide a comparative summary of quantitative data highlighting the impact of D-amino acid substitution on peptide stability and biological activity.

Peptide/AnalogAmino Acid ConfigurationHalf-Life (in serum/plasma)Fold Increase in Half-LifeReference
RDP215All L-amino acids~ 1 hour-[4]
d-RDP215All D-amino acids> 24 hours> 24[4]
Polybia-CPAll L-amino acids< 30 minutes (in trypsin)-[7]
d-Polybia-CPAll D-amino acids> 4 hours (in trypsin)> 8[7]
MUC2 epitope peptideL-amino acid terminiNot specified-[6]
MUC2 epitope peptideD-amino acid terminiSignificantly increasedNot specified[6]
Peptide/AnalogReceptor/TargetBinding Affinity (Ki or IC50)Change in AffinityReference
l-ATRPapATRPREC50 = 40 nM-[8]
d2-ATRPapATRPRPotent agonistSimilar to L-ATRP[8]
RDP215Human Melanoma Cells (A375)IC50 ~ 5 µM-[4]
d-RDP215Human Melanoma Cells (A375)IC50 ~ 2.5 µM2-fold increase[4]

Modulation of Receptor Binding and Biological Activity

Beyond enhancing stability, the incorporation of D-amino acids can profoundly influence a peptide's interaction with its biological target. The stereochemistry of amino acids dictates the three-dimensional conformation of a peptide, which is critical for receptor binding.[2] Substituting an L-amino acid with its D-enantiomer can alter the peptide's secondary structure, leading to a range of outcomes from decreased to maintained or even enhanced receptor affinity and biological activity.[4] In some instances, this conformational change can lead to altered receptor selectivity, as will be explored in the case of the Aplysia allatotropin-related peptide (ATRP) signaling system.

Signaling Pathway Diagram: Aplysia Allatotropin-Related Peptide (ATRP)

The ATRP system in the sea slug Aplysia californica provides a fascinating example of how D-amino acid incorporation can modulate signaling. The native L-ATRP and its diastereomer, d2-ATRP (containing a D-phenylalanine at position 2), exhibit differential activation of their cognate G protein-coupled receptor (GPCR), apATRPR, which can lead to distinct downstream signaling events.[8][9]

ATRP_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects L-ATRP L-ATRP apATRPR apATRPR L-ATRP->apATRPR Binds D2-ATRP D2-ATRP D2-ATRP->apATRPR Binds Potently Gq Gq apATRPR->Gq Activates Gs Gs apATRPR->Gs Activates PLC PLC Gq->PLC Stimulates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase Stimulates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces cAMP cAMP Adenylyl Cyclase->cAMP Produces Ca_release Ca²⁺ Release PKC Activation IP3_DAG->Ca_release Leads to PKA_activation PKA Activation cAMP->PKA_activation Leads to

ATRP Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the manual Fmoc-based SPPS for incorporating D-amino acids.

Materials:

  • Fmoc-protected L- and D-amino acids

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine (20% in DMF)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (L- or D-) (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF, DCM, and MeOH to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter to collect the filtrate containing the peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

Materials:

  • Synthesized L- and D-amino acid-containing peptides

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Methodology:

  • Solution Preparation: Prepare stock solutions of the peptides and the protease in the assay buffer.

  • Incubation: Mix the peptide solution with the protease solution to a final desired concentration in a microcentrifuge tube. Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis:

    • Analyze the quenched samples by RP-HPLC using a C18 column.[10][11]

    • Monitor the peak area or height corresponding to the intact peptide over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the peptide's half-life (t½).[2]

Radioligand Receptor Binding Assay

This competition binding assay determines the affinity of a peptide for its receptor.[12][13]

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Radiolabeled ligand (a known binder to the receptor)

  • Unlabeled test peptides (L- and D-analogs)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

  • Wash buffer (ice-cold)

  • Scintillation counter

Methodology:

  • Assay Setup: In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand, increasing concentrations of the unlabeled test peptide, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the cell membranes with bound ligand on the filter.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test peptide.

    • Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation.[14][15]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of D-amino acid-containing peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis (incorporating D-amino acids) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Stability_Assay Protease Stability Assay Characterization->Stability_Assay Purified Peptide Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Purified Peptide Half_Life Half-Life (t½) Determination Stability_Assay->Half_Life Activity_Assay Functional Bioassay Binding_Assay->Activity_Assay Correlate Binding with Activity Ki_IC50 Ki / IC50 Calculation Binding_Assay->Ki_IC50 SAR Structure-Activity Relationship (SAR) Activity_Assay->SAR Ki_IC50->SAR

Experimental Workflow for D-Amino Acid Peptide Analysis

Conclusion and Future Directions

The incorporation of D-amino acids represents a cornerstone of modern peptide drug design, offering a robust and effective strategy to overcome the inherent limitations of native peptides. The enhanced proteolytic stability conferred by these non-natural amino acids directly addresses the challenge of rapid in vivo clearance, paving the way for the development of peptide therapeutics with improved pharmacokinetic profiles. Furthermore, the ability to modulate receptor binding and biological activity through stereochemical alterations provides a sophisticated tool for fine-tuning the pharmacological properties of peptide candidates.

As our understanding of the nuanced effects of D-amino acid incorporation continues to grow, future research will likely focus on more complex modifications, such as the site-specific placement of D-amino acids to optimize both stability and activity, and the exploration of retro-inverso peptides, which combine D-amino acids with a reversed peptide backbone. The continued development of novel synthetic methodologies and analytical techniques will further empower researchers to design and evaluate a new generation of D-amino acid-containing peptides with superior therapeutic potential for a wide range of diseases.

References

Whitepaper: A Technical Guide to the Initial Characterization of Novel Fmoc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of novel, non-canonical amino acids and their derivatives, such as amino alcohols, is a critical strategy in modern drug development for enhancing the therapeutic properties of peptides. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to solid-phase peptide synthesis (SPPS) due to its stability and mild cleavage conditions.[][2] Consequently, the synthesis and rigorous characterization of novel Fmoc-protected amino alcohols are paramount to ensure the purity, structure, and stereochemistry of the final peptide therapeutic. This guide provides a comprehensive overview of the essential techniques and workflows for the initial characterization of these crucial building blocks, from synthesis to final validation.

Overview of Synthesis

The generation of novel Fmoc-protected amino alcohols can be achieved through various synthetic routes. A prominent method is the Sharpless Asymmetric Aminohydroxylation (SAAH), which installs both the amino and hydroxyl groups across an alkene in a stereocontrolled manner.[3][4] Another common approach involves the reduction of Fmoc-protected α-amino acyl azides using reagents like sodium borohydride (NaBH₄).[5] The choice of method dictates the potential impurity profile and the specific characterization challenges.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_reagents Key Reagents cluster_product Output Alkene Alkene SAAH Sharpless Asymmetric Aminohydroxylation (SAAH) Alkene->SAAH FmocNHCl FmocNHCl (Nitrogen Source) FmocNHCl->SAAH Crude Crude Product: Racemic or Chiral Fmoc-Amino Alcohol SAAH->Crude Yields: low to moderate [2] Ligand Chiral Ligand ((DHQ)₂PHAL etc.) Ligand->SAAH Controls Stereochemistry Osmium Osmium Catalyst Osmium->SAAH Purification Purification (e.g., Chromatography) Crude->Purification

Caption: General workflow for the synthesis of Fmoc-amino alcohols via SAAH.

Comprehensive Characterization Workflow

A systematic approach is essential for the unambiguous characterization of a novel Fmoc-protected amino alcohol. The workflow should confirm the product's identity, purity, and stereochemical integrity.

G Crude Crude Synthetic Product TLC 1. TLC / Crude HPLC (Reaction Check) Crude->TLC Purification 2. Purification (Column Chromatography) TLC->Purification Purity_Check 3. Purity Assessment (Analytical RP-HPLC) Purification->Purity_Check Identity 4. Identity Confirmation Purity_Check->Identity >95% Pure? MS Mass Spectrometry (MS) (Confirms Molecular Weight) Identity->MS NMR NMR Spectroscopy ('H, ¹³C, COSY) (Confirms Structure) Identity->NMR Stereo 5. Stereochemistry Analysis MS->Stereo Mass OK? NMR->Stereo Structure OK? Chiral_HPLC Chiral HPLC (Determines Enantiomeric Ratio) Stereo->Chiral_HPLC Final Fully Characterized Fmoc-Amino Alcohol Chiral_HPLC->Final e.r. >95:5? [2]

Caption: Logical workflow for the initial characterization of a novel compound.

Experimental Protocols

Detailed and reproducible protocols are the foundation of accurate characterization.

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This technique is used to determine the purity of the final product.

  • System: HPLC with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical gradient would be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm and 301 nm (characteristic for the Fmoc group).

  • Procedure:

    • Dissolve a small sample (approx. 1 mg/mL) of the purified amino alcohol in a suitable solvent (e.g., Acetonitrile/Water).

    • Inject 10 µL into the HPLC system.

    • Integrate the peak areas from the resulting chromatogram.

    • Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Molecular Weight Confirmation by Mass Spectrometry (MS)

MS provides confirmation of the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI) is most common.

  • Mode: Positive ion mode is typical for these compounds, detecting [M+H]⁺ or [M+Na]⁺.

  • Procedure:

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

    • Infuse the solution directly into the mass spectrometer or inject via an LC system.

    • Acquire the mass spectrum over a relevant m/z range.

    • Compare the observed mass of the major ion with the calculated theoretical mass of the target Fmoc-amino alcohol.

Structural Elucidation by NMR Spectroscopy

NMR is the most powerful tool for confirming the precise chemical structure. All novel compounds must be fully characterized by ¹H and ¹³C NMR.[5]

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Confirm the presence of characteristic peaks: aromatic protons of the Fmoc group (~7.2-7.8 ppm), the CH and CH₂ protons of the fluorenyl group (~4.2-4.5 ppm), and the protons of the amino alcohol backbone.

    • Check that the integration values correspond to the number of protons in the proposed structure.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Identify the carbonyl carbon of the Fmoc group (~156 ppm) and the aromatic and aliphatic carbons.

    • Ensure the total number of observed carbon signals matches the number of unique carbons in the structure.

  • 2D NMR (COSY, HSQC): Use as needed to confirm connectivity between protons and carbons for unambiguous assignment.

Enantiomeric Ratio by Chiral HPLC

For asymmetrically synthesized compounds, determining the enantiomeric purity is critical.

  • System: HPLC with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating enantiomers of N-protected amino acids and their derivatives.[6][7]

  • Mobile Phase: Typically a mixture of hexane/isopropanol or a reversed-phase system, depending on the column.[6][8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Procedure:

    • Dissolve the sample in the mobile phase.

    • Inject into the chiral HPLC system under isocratic conditions.

    • If the synthesis is successful, two peaks corresponding to the enantiomers will be resolved. The enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) is calculated from the relative peak areas. SAAH reactions can yield enantiomeric ratios exceeding 90:10, and often 95:5 or higher.[4]

Data Presentation

Summarizing characterization data in a clear, tabular format is essential for reporting and comparison.

Table 1: Chromatographic and Mass Spectrometric Data for a Novel Fmoc-Amino Alcohol

Analysis Type Parameter Observed Value Comments
RP-HPLC Retention Time 15.2 min Purity > 98% by peak area
Chiral HPLC e.r. (S:R) 97:3 Baseline separation achieved
LC-MS (ESI+) [M+H]⁺ (Observed) 376.1859

| | [M+H]⁺ (Calculated) | 376.1862 | For C₂₃H₂₅NO₃, Δ = -0.8 ppm |

Table 2: NMR Spectroscopic Data Summary (Example in CDCl₃)

Analysis Type Chemical Shift (δ, ppm) Key Assignments
¹H NMR 7.78 (d, 2H), 7.61 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H) Aromatic protons of Fmoc group
5.30 (d, 1H) NH proton
4.45 (d, 2H), 4.24 (t, 1H) CH₂, CH of fluorenyl moiety
3.60-3.85 (m, 3H) Protons on amino alcohol backbone
1.25 (d, 3H) Example: Methyl group on backbone
¹³C NMR 156.5, 143.9, 141.3, 127.7, 127.1, 125.1, 120.0 Fmoc group carbons

| | 67.2, 55.4, 47.3 | Aliphatic carbons (Fmoc + backbone) |

Impurity Identification

During synthesis and purification, several side products can emerge. A common impurity in reactions using Fmoc-OSu is Fmoc-β-Ala-OH, formed via a Lossen rearrangement.[9][10]

G Start HPLC shows unexpected peak CheckMS Run LC-MS on impurity Start->CheckMS MassMatch Does mass match a known side product? (e.g., dipeptide, Fmoc-β-Ala) CheckMS->MassMatch MassUnknown Does mass correspond to starting material or isomer? MassMatch->MassUnknown No IsKnown Impurity Identified. Optimize reaction or purification conditions. MassMatch->IsKnown Yes IsIsomer Likely a diastereomer or regioisomer. Optimize reaction stereoselectivity. MassUnknown->IsIsomer Yes (Isomer) IsStarting Incomplete reaction. Increase reaction time or reagent equivalents. MassUnknown->IsStarting Yes (Starting Material) IsUnknown Requires full isolation and structural elucidation (NMR). MassUnknown->IsUnknown No

Caption: Decision logic for identifying unknown peaks in an HPLC chromatogram.

Conclusion

The robust initial characterization of novel Fmoc-protected amino alcohols is a non-negotiable step in the pipeline of peptide-based drug discovery and development. A combination of chromatographic and spectroscopic techniques provides a complete picture of the compound's identity, purity, and stereochemistry. Adherence to a logical workflow, underpinned by detailed experimental protocols, ensures that these advanced building blocks are of the highest quality, thereby preventing costly failures in subsequent solid-phase peptide synthesis and downstream applications.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-d-Phenylalaninol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids and their derivatives into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. Fmoc-d-Phenylalaninol, a d-amino alcohol derivative of phenylalanine, is a valuable building block for the synthesis of peptide alcohols. Peptides with a C-terminal alcohol moiety often exhibit altered receptor binding affinities and increased resistance to carboxypeptidases.

This document provides a comprehensive protocol for the incorporation of this compound at the C-terminus of a peptide sequence using manual Solid-Phase Peptide Synthesis (SPPS). The methodology focuses on the use of 2-chlorotrityl chloride (2-CTC) resin, which allows for the mild cleavage of the final peptide alcohol.

Principle of the Method

The synthesis of a peptide with a C-terminal d-phenylalaninol begins with the covalent attachment (esterification) of this compound to a highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin. The hydroxyl group of the amino alcohol reacts with the resin, forming an ether linkage. Following the immobilization of this compound, the peptide chain is elongated in the N-terminal direction through standard Fmoc-SPPS cycles. Each cycle consists of the deprotection of the N-terminal Fmoc group with a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid. Finally, the completed peptide is cleaved from the resin under mild acidic conditions to yield the C-terminal peptide alcohol.

Experimental Protocols

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1% DVB)

  • Amino Alcohols: this compound

  • Amino Acids: Fmoc-protected amino acids with appropriate side-chain protection

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Methanol (MeOH), ACS grade

    • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

  • Capping Solution: DCM/MeOH/DIPEA (17:2:1 v/v/v)

  • Cleavage Cocktails:

    • Mild Cleavage (for protected peptide alcohol): 1% Trifluoroacetic acid (TFA) in DCM

    • Full Deprotection: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Precipitation Solvent: Cold diethyl ether

  • Washing Solutions: DMF, DCM

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell the 2-CTC resin (1 eq) in DCM (10 mL/g of resin) for 30-60 minutes in a reaction vessel.

  • Amino Alcohol Preparation: In a separate vial, dissolve this compound (1-1.5 eq) in DCM (5-10 mL). Add DIPEA (2-3 eq).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound/DIPEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add the capping solution (DCM/MeOH/DIPEA) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional): The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Chain Elongation
  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq) with a suitable coupling reagent (e.g., HATU, 2.9 eq) and DIPEA (6 eq) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

Repeat this cycle for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide Alcohol from the Resin

Method A: Mild Cleavage (Yielding a Side-Chain Protected Peptide Alcohol)

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.

  • Cleavage: Add a solution of 1% TFA in DCM to the dried resin. Agitate gently for 30-60 minutes.

  • Peptide Collection: Filter the cleavage solution into a collection flask. Wash the resin with additional DCM (2x).

  • Solvent Removal: Evaporate the combined filtrates under reduced pressure.

  • Precipitation: Precipitate the protected peptide alcohol by adding cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Method B: Full Deprotection and Cleavage

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Precipitate the deprotected peptide alcohol by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Representative Loading Conditions for this compound on 2-Chlorotrityl Chloride Resin

ParameterConditionExpected Outcome
Resin 2-Chlorotrityl chloride (1.0-1.6 mmol/g)-
This compound 1.0 - 1.5 equivalents (relative to resin capacity)Higher equivalents can drive the reaction to completion.
Base DIPEA (2.0 - 3.0 equivalents)A non-nucleophilic base is crucial to prevent side reactions.
Solvent DCM or DCEAnhydrous conditions are essential for high loading efficiency.
Reaction Time 2 - 4 hoursLonger times may be needed for sterically hindered amino alcohols.
Temperature Room Temperature-
Capping DCM/MeOH/DIPEA (17:2:1)Deactivates unreacted sites to prevent side-product formation.
Typical Loading Efficiency 0.4 - 0.8 mmol/gVaries with resin batch and reaction conditions.

Table 2: Comparison of Cleavage Cocktails for C-Terminal Peptide Alcohols from 2-CTC Resin

Cleavage CocktailCompositionCleavage TimeOutcomePurity of Crude Peptide
Mild Cleavage 1% TFA in DCM30 - 60 minutesSide-chain protecting groups remain intact.Generally high, depending on sequence.
Standard Cleavage TFA / H₂O / TIS (95:2.5:2.5)2 - 3 hoursComplete deprotection of most acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).Sequence-dependent, typically 50-90%.[1]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)2 - 4 hoursStronger cleavage for peptides with multiple Arg residues or other difficult-to-remove protecting groups.Sequence-dependent.

Mandatory Visualization

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Swelling Resin Swelling (DCM) Resin->Swelling Loading Loading of This compound Swelling->Loading Capping Capping (DCM/MeOH/DIPEA) Loading->Capping SPPS_Cycle Fmoc-SPPS Cycles (Deprotection & Coupling) Capping->SPPS_Cycle SPPS_Cycle->SPPS_Cycle Cleavage Cleavage from Resin SPPS_Cycle->Cleavage Peptide_Alcohol C-Terminal Peptide Alcohol Cleavage->Peptide_Alcohol

Caption: Workflow for the solid-phase synthesis of a C-terminal peptide alcohol.

Loading_Mechanism Fmoc_PheOH This compound (R-OH) Activation Formation of Alkoxide (R-O⁻) Fmoc_PheOH->Activation CTC_Resin 2-CTC Resin (Resin-Cl) Esterification Esterification (SN1 reaction) CTC_Resin->Esterification DIPEA DIPEA (Base) DIPEA->Activation Activation->Esterification Loaded_Resin Loaded Resin (Resin-O-R) Esterification->Loaded_Resin

References

Fmoc-d-Phenylalaninol as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Fmoc-D-Phenylalaninol in Asymmetric Synthesis

Introduction

This compound is a chiral amino alcohol protected with the fluorenylmethyloxycarbonyl (Fmoc) group. Its rigid structure and defined stereochemistry make it a valuable building block in synthetic organic chemistry. While widely utilized in solid-phase peptide synthesis and as a precursor for various pharmaceutical agents, its primary role in asymmetric synthesis is as a precursor for the development of more complex chiral auxiliaries and ligands.[1][2] These derived auxiliaries impose significant steric hindrance, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol reactions. This document details the application of D-phenylalaninol-derived auxiliaries in key asymmetric transformations.

Application 1: Asymmetric Alkylation of Glycine Equivalents

One of the most powerful applications of D-phenylalaninol derivatives is in the asymmetric synthesis of non-proteinogenic α-amino acids via the diastereoselective alkylation of glycine Schiff base complexes. A chiral ligand, synthesized from a precursor like D-phenylalaninol, coordinates with a metal ion (typically Ni(II)) and a glycine Schiff base to form a rigid, planar complex. This complex sterically shields one face of the glycine enolate, leading to highly diastereoselective alkylation.

A subsequent second-order asymmetric transformation (SOAT) can often be employed to epimerize any minor diastereomers to the thermodynamically more stable, crystalline major product, thus enhancing the diastereomeric excess of the final product.[3] The chiral ligand can be recycled after disassembly of the complex, and the newly synthesized chiral amino acid is typically protected with an Fmoc group for further use.[3][4]

Workflow for Asymmetric Alkylation and Product Isolation

G cluster_synthesis Complex Formation & Alkylation cluster_cleavage Disassembly & Derivatization start Chiral Ligand (from D-Phenylalaninol precursor) complex Formation of Diastereomeric Ni(II)-Glycine Complexes start->complex glycine Glycine glycine->complex ni Ni(NO₃)₂·6H₂O ni->complex alkylation Alkylation with R-X (e.g., Benzyl Bromide) under PTC conditions complex->alkylation equilibration Diastereomeric Equilibration (SOAT) alkylation->equilibration product Precipitation of single Diastereomerically Pure (SC,RN,RC)-Complex equilibration->product disassembly Acidic Hydrolysis (e.g., 6N HCl) product->disassembly recycle Recover & Recycle Chiral Ligand disassembly->recycle free_aa Free α-Amino Acid (R)-AA disassembly->free_aa fmoc_prot Protection with Fmoc-OSu free_aa->fmoc_prot final_product Final Product: Fmoc-(R)-α-Amino Acid fmoc_prot->final_product

Asymmetric synthesis of Fmoc-α-amino acids.
Data Presentation: Asymmetric Alkylation Results

The following table summarizes representative results for the asymmetric alkylation of a Ni(II) complex derived from a (S)-2-[N-(N'-benzylprolyl)amino]benzophenone chiral ligand with various benzyl bromides.

EntryAlkylating Agent (R-X)ProductYield (%)d.e. (%)e.e. (%)Reference
1Benzyl bromide(R)-Phenylalanine derivative92>9897.1[3]
2p-Bromobenzyl bromide(R)-p-Bromo-phenylalanine derivative56>98-[3]
3p-Chlorobenzyl bromide(R)-p-Chloro-phenylalanine derivative50>98-[3]
4p-(Trifluoromethyl)benzyl bromide(R)-p-CF₃-phenylalanine derivative73>98-[3]
5p-Nitrobenzyl bromide(R)-p-Nitro-phenylalanine derivative53>9898.6[3]
Experimental Protocol: Synthesis of Fmoc-(R)-m-bromophenylalanine

This protocol is adapted from Soloshonok, V. A., et al.[3]

1. Synthesis of the Ni(II) Complex:

  • To a mixture of the chiral ligand (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (1.0 g, 2.22 mmol), nickel(II) nitrate hexahydrate (0.71 g, 2.44 mmol), glycine (0.18 g, 2.44 mmol), and tetrabutylammonium iodide (0.08 g, 10 mol %) in methanol (40 mL), add sodium carbonate (1.18 g, 11.1 mmol).

  • Stir the reaction mixture at reflux for 2 hours.

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure. The residue containing the diastereomeric Ni(II) complexes is used directly in the next step.

2. Alkylation and Equilibration:

  • Dissolve the crude Ni(II) complex mixture in a suitable solvent (e.g., methanol).

  • Add m-bromobenzyl bromide and a base (e.g., K₂CO₃).

  • Reflux the mixture for 1 hour to induce alkylation and subsequent equilibration to the most stable diastereomer.

  • Stir at room temperature and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the diastereomerically pure Ni(II) complex of the m-bromophenylalanine Schiff base.

3. Disassembly and Fmoc Protection:

  • Suspend the purified complex in a mixture of THF (15 mL), water (15 mL), and 6 N HCl (15 mL).

  • Stir at 60 °C for 2 hours.

  • Cool the mixture to room temperature and wash with CH₂Cl₂ (3 x 20 mL) to remove the chiral ligand.

  • Add ethylenediaminetetraacetic acid (EDTA) to the aqueous layer to chelate Ni(II) ions.

  • Add K₂CO₃ to adjust the pH to 10-11.

  • Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in THF and stir at room temperature for 16 hours.

  • Evaporate the organic solvents and acidify the aqueous residue with 3 N HCl to pH 2 to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from THF/IPE (1:1) to afford pure Fmoc-(R)-m-bromophenylalanine.[3]

Application 2: Asymmetric Aldol Reactions

D-phenylalaninol can be converted into rigid heterocyclic structures, such as 2-imidazolidinones, which serve as excellent chiral auxiliaries in asymmetric aldol reactions. The N-acylated auxiliary is converted to its boron enolate, which then reacts with an aldehyde. The bulky substituents on the chiral auxiliary effectively shield one face of the enolate, forcing the aldehyde to approach from the less hindered face and resulting in high diastereoselectivity.

Reaction Mechanism: Boron-Mediated Asymmetric Aldol Addition

Proposed transition state for high diastereoselectivity.
Data Presentation: Asymmetric Aldol Reaction Results

The following table summarizes results for the aldol reaction of an N-propionyl-2-imidazolidinone derived from L-phenylalaninol with various aldehydes.

EntryAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
1Isobutyraldehyde85>99:1
2Benzaldehyde81>99:1
3Propionaldehyde8398:2
4Acetaldehyde7595:5
Experimental Protocol: General Procedure for Aldol Reactions

This protocol is adapted from Kim, T. H., et al.

  • To a stirred solution of the N-acyl-2-imidazolidinone (1.0 eq) in dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 60 minutes.

  • Cool the mixture to -78 °C and add the desired aldehyde (1.2 eq).

  • Stir at -78 °C for 20 minutes, then allow the reaction to warm to 0 °C and stir for an additional 60 minutes.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 60 minutes.

  • Extract the aqueous layer with DCM. The combined organic layers are washed with saturated sodium bicarbonate and brine, then dried over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by flash chromatography to yield the aldol adduct.

Protocol: Cleavage of the Fmoc Protecting Group

The Fmoc group is valued for its stability under acidic conditions and its lability to mild basic conditions, providing orthogonality with other protecting groups like Boc and Trt.[5]

  • Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.[6] The reaction is typically complete within 30 minutes at room temperature.[7]

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the product can be isolated by precipitation with an anti-solvent (e.g., diethyl ether) or by removing the volatiles under vacuum and proceeding with purification.[8]

References

Application Notes and Protocols: Step-by-Step Fmoc Deprotection of Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under mild basic conditions, which preserves the integrity of other sensitive functional groups. Phenylalaninol, a chiral amino alcohol, is a valuable building block in the synthesis of pharmaceuticals, chiral ligands, and catalysts. The efficient removal of the Fmoc group from Fmoc-protected Phenylalaninol is a critical step in these synthetic pathways.

These application notes provide a detailed, step-by-step protocol for the solution-phase deprotection of Fmoc-Phenylalaninol. The procedure outlines the reaction setup, monitoring, work-up, and purification of the resulting Phenylalaninol.

Principle of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism (E1cB).[1] A base, typically a secondary amine such as piperidine or morpholine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[2][3] This leads to a β-elimination, releasing the free amine of Phenylalaninol, carbon dioxide, and dibenzofulvene (DBF). The excess base in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which can be removed during the work-up and purification steps.[4]

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the Fmoc deprotection of Phenylalaninol in solution.

Materials and Reagents
  • Fmoc-L-phenylalaninol (or Fmoc-D-phenylalaninol)

  • Piperidine or Morpholine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), ACS grade

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Deprotection Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-phenylalaninol (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

    • Under an inert atmosphere (e.g., nitrogen or argon), add piperidine (10 equivalents) to the stirred solution at room temperature. The use of a significant excess of the basic amine ensures the reaction goes to completion and effectively scavenges the dibenzofulvene byproduct.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 50% ethyl acetate in hexanes).

    • Spot the reaction mixture alongside a spot of the starting material (Fmoc-phenylalaninol) on a TLC plate.

    • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar spot (which will remain at the baseline) corresponding to the free amine, indicates the progression of the reaction. The dibenzofulvene-piperidine adduct will also be visible as a UV-active spot.

    • The reaction is typically complete within 1-3 hours at room temperature.

  • Work-up Procedure:

    • Once the reaction is complete as indicated by TLC, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DMF and excess piperidine.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) and brine (1 x volume of organic layer). This removes any remaining piperidine and other aqueous-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, which will contain the desired Phenylalaninol and the dibenzofulvene-piperidine adduct, can be purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0-10% methanol in DCM), is typically effective.

    • Collect the fractions containing the purified Phenylalaninol (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Phenylalaninol as a white solid or pale oil.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the solution-phase Fmoc deprotection of Phenylalaninol under typical laboratory conditions. Please note that actual results may vary depending on the specific reaction scale, purity of reagents, and experimental setup.

ParameterValue/ConditionNotes
Substrate Fmoc-L-phenylalaninol1.0 equivalent
Deprotecting Agent Piperidine10 equivalents
Solvent N,N-Dimethylformamide (DMF)Anhydrous, 0.1 M concentration
Temperature Room Temperature (~25°C)
Reaction Time 1 - 3 hoursMonitor by TLC for completion
Work-up ExtractiveDCM, NaHCO₃(aq), Brine
Purification Flash Column ChromatographySilica gel, DCM/MeOH gradient
Typical Yield 85 - 95%Isolated yield after purification

Mandatory Visualizations

Experimental Workflow

Fmoc_Deprotection_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Fmoc-Phenylalaninol in DMF add_base Add Piperidine (10 eq.) dissolve->add_base stir Stir at Room Temperature (1-3 hours) add_base->stir tlc Monitor by TLC stir->tlc Check Completion evaporate Evaporate DMF & Piperidine tlc->evaporate extract Dissolve in DCM, Wash with NaHCO3 & Brine evaporate->extract dry Dry over Na2SO4 & Evaporate extract->dry chromatography Flash Column Chromatography dry->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize Fmoc_Deprotection_Mechanism node_fmoc Fmoc-Phenylalaninol node_proton_abstraction Proton Abstraction at C9 of Fluorene Ring node_fmoc->node_proton_abstraction node_piperidine Piperidine (Base) node_piperidine->node_proton_abstraction node_scavenging DBF Scavenging node_piperidine->node_scavenging node_elimination β-Elimination (E1cB) node_proton_abstraction->node_elimination node_products Phenylalaninol (Free Amine) + CO2 + Dibenzofulvene (DBF) node_elimination->node_products node_products->node_scavenging DBF node_adduct DBF-Piperidine Adduct node_scavenging->node_adduct

References

Applications of Fmoc-d-Phenylalaninol in Peptidomimetic Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-d-phenylalaninol is a pivotal building block in the design and synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The incorporation of this non-natural amino alcohol offers several advantages in drug discovery, including enhanced proteolytic stability, improved bioavailability, and the ability to induce specific secondary structures, thereby fine-tuning the pharmacological profile of the resulting molecule. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the design of peptidomimetics targeting therapeutically relevant receptors such as integrins and opioid receptors.

Key Applications of this compound

The unique structural features of this compound, particularly its D-configuration and the presence of a hydroxyl group in place of a carboxylic acid, make it a versatile tool for several applications in peptidomimetic design:

  • Enhanced Proteolytic Resistance: The D-amino acid configuration sterically hinders the recognition and cleavage by endogenous proteases, significantly increasing the in vivo half-life of the peptidomimetic.

  • Conformational Constraint: The reduced flexibility of the backbone after incorporation of d-phenylalaninol can help to lock the peptidomimetic into a bioactive conformation, leading to higher receptor affinity and selectivity.

  • Backbone Modification: The primary alcohol of phenylalaninol allows for further chemical modifications, such as esterification or etherification, to create novel backbone architectures and to explore new chemical space.

  • Beta-Turn Induction: The stereochemistry of d-amino acids is known to promote the formation of β-turns, which are critical secondary structures for molecular recognition in many biologically active peptides.

Data Presentation: Biological Activity of d-Phenylalaninol-Containing Peptidomimetics

The incorporation of d-phenylalaninol or its derivatives has been shown to significantly impact the biological activity of peptidomimetics. The following tables summarize quantitative data from studies on integrin and opioid receptor ligands.

Table 1: Integrin αvβ3 Binding Affinity of Cyclic RGD Peptidomimetics Containing d-Phenylalanine.

CompoundSequenceIntegrin αvβ3 Binding Affinity (IC50, nM)Reference
c(RGDfK)cyclo(Arg-Gly-Asp-d-Phe-Lys)192[1]
Dimeric RGD PeptideE[c(RGDfK)]₂Lower IC50 than monomer[2]
Tetrameric RGD PeptideE[E[c(RGDfK)]₂]₂Lower IC50 than dimer[2]

Table 2: Opioid Receptor Binding Affinity of Peptidomimetics Containing d-Phenylalanine.

CompoundTarget ReceptorBinding Affinity (Ki, nM)EfficacyReference
H-Tyr-c[d-Orn-Phe-d-Pro-Gly-]µ-opioidHigh AffinityAgonist[3]
[Dmt¹]DALDAµ-opioidKᵢ(δ)/Kᵢ(µ) > 14,000Agonist[3]
DAMGOµ-opioidHigh Affinity & SelectivityAgonist[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of a representative cyclic RGD peptidomimetic containing d-phenylalanine, cyclo(Arg-Gly-Asp-d-Phe-Lys), using solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Synthesis of cyclo(Arg(Pbf)-Gly-Asp(OtBu)-d-Phe-Lys(Boc))

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-d-Phe-OH (Fmoc-d-phenylalanine)

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Gly-OH

  • Fmoc-Arg(Pbf)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Iterative Steps for d-Phe, Asp, Gly, Arg):

    • Dissolve Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform Fmoc deprotection as described in step 2 to prepare for the next coupling.

  • Cleavage from Resin:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude linear peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.

    • Dry the peptide pellet under vacuum.

Protocol 2: Cyclization, Deprotection, and Purification

Materials:

  • Crude linear peptide (H-Arg(Pbf)-Gly-Asp(OtBu)-d-Phe-Lys(Boc)-OH)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • TFA

  • Preparative and analytical HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Cyclization in Solution:

    • Dissolve the crude linear peptide in DMF at a low concentration (e.g., 1 mg/mL).

    • Add HATU (1.5 eq.) and DIPEA (3 eq.) to the peptide solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the cyclization by analytical HPLC-MS.

  • Side-Chain Deprotection:

    • Once cyclization is complete, remove the DMF under reduced pressure.

    • Treat the residue with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2 hours to remove the Pbf, OtBu, and Boc protecting groups.

    • Precipitate the crude cyclic peptide with cold diethyl ether as described previously.

  • Purification:

    • Dissolve the crude cyclic peptide in a minimal amount of water/ACN mixture.

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient of water and ACN, both containing 0.1% TFA.

    • Collect the fractions containing the pure product.

  • Characterization:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the final product by mass spectrometry to confirm the correct molecular weight.[5][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin Fmoc-Lys(Boc)-Wang Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_dPhe Couple Fmoc-d-Phe-OH Deprotection1->Coupling_dPhe Deprotection2 Fmoc Deprotection Coupling_dPhe->Deprotection2 Coupling_Asp Couple Fmoc-Asp(OtBu)-OH Deprotection2->Coupling_Asp Deprotection3 Fmoc Deprotection Coupling_Asp->Deprotection3 Coupling_Gly Couple Fmoc-Gly-OH Deprotection3->Coupling_Gly Deprotection4 Fmoc Deprotection Coupling_Gly->Deprotection4 Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Deprotection4->Coupling_Arg Final_Deprotection Final Fmoc Deprotection Coupling_Arg->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Cyclization Cyclization in Solution Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization

Caption: Workflow for the synthesis of a cyclic RGD peptidomimetic.

Signaling Pathways

The designed peptidomimetics often target G-protein coupled receptors (GPCRs) or integrins. Below are simplified diagrams of these signaling pathways, indicating the point of action for the respective peptidomimetics.

Integrin Signaling Pathway

integrin_signaling cluster_membrane Cell Membrane Integrin Integrin αvβ3 FAK FAK Integrin->FAK activates Src Src FAK->Src activates Downstream Downstream Signaling (Cell Proliferation, Migration, Survival) Src->Downstream RGD_mimetic Cyclic RGD Peptidomimetic (with d-Phenylalaninol) RGD_mimetic->Integrin blocks binding ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin binds

Caption: Inhibition of Integrin αvβ3 signaling by a cyclic RGD peptidomimetic.

GPCR Signaling Pathway (e.g., µ-Opioid Receptor)

gpcr_signaling cluster_membrane Cell Membrane GPCR µ-Opioid Receptor G_protein Gi/o Protein GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Opioid_mimetic Opioid Peptidomimetic (with d-Phenylalaninol) Opioid_mimetic->GPCR binds & activates Endogenous_opioid Endogenous Opioid (e.g., Endorphin) Endogenous_opioid->GPCR binds & activates Cellular_response Cellular Response (e.g., Analgesia) cAMP->Cellular_response leads to

References

Application of Fmoc-d-Phenylalaninol in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-d-Phenylalaninol, an N-terminally protected derivative of D-phenylalaninol, serves as a crucial chiral building block in the synthesis of a variety of enzyme inhibitors. Its unique structural features, including the bulky phenyl group and the primary alcohol, allow for its incorporation into peptide and peptidomimetic backbones, influencing the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of enzyme inhibitors, with a focus on proteases.

Key Applications

This compound is particularly valuable in the synthesis of:

  • Dipeptidyl Boronic Acid Protease Inhibitors: These compounds are potent inhibitors of serine proteases, such as dipeptidyl peptidase IV (DPP-IV) and the 20S proteasome. The phenylalaninol moiety often occupies the P2 position of the inhibitor, contributing to hydrophobic interactions within the enzyme's active site.

  • BACE1 Inhibitors: As a component of peptidomimetic inhibitors, this compound can be incorporated to target beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-beta peptides implicated in Alzheimer's disease.

  • Other Peptidomimetic Inhibitors: The versatility of this compound allows for its use in creating a diverse range of enzyme inhibitors where specific stereochemistry and hydrophobicity are required for optimal binding.

Data Presentation

The following table summarizes the inhibitory activity of representative enzyme inhibitors synthesized using this compound derivatives.

InhibitorTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Compound 22 Human Proteasome (β5 subunit)4.82Bortezomib-
Compound 49 Human Proteasome (β5 subunit)1.2Bortezomib-
Compound 50 Human Proteasome (β5 subunit)1.6Bortezomib-

Note: Data is compiled from various research articles and is intended for comparative purposes.[1] Actual values may vary depending on assay conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Dipeptidyl Boronic Acid Protease Inhibitor

This protocol outlines the manual solid-phase synthesis of a dipeptide-based protease inhibitor incorporating a D-Phenylalaninol derivative.

Materials:

  • This compound

  • Rink Amide MBHA resin

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Activation reagents (e.g., HOBt, Oxyma)

  • N,N-Diisopropylethylamine (DIEA)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU/HATU, 2.9 equivalents), and an activator (e.g., HOBt/Oxyma, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the mixture and pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 times). A Kaiser test can be performed to confirm the completion of the coupling.

  • Second Amino Acid (this compound) Coupling:

    • Repeat the Fmoc deprotection step (Step 2).

    • In a separate vial, dissolve this compound (3 equivalents), a coupling reagent, and an activator in DMF.

    • Add DIEA and pre-activate.

    • Add the activated this compound solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Perform the Fmoc deprotection as described in Step 2 after the final amino acid has been coupled.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptidyl-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of the synthesized compounds.

Materials:

  • Purified target enzyme

  • Chromogenic or fluorogenic substrate for the enzyme

  • Synthesized inhibitor

  • Assay buffer (optimized for enzyme activity)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a working solution of the enzyme in the assay buffer.

    • Prepare a solution of the substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add the serially diluted inhibitor solutions to the respective wells. Include a control well with buffer instead of the inhibitor (for 100% enzyme activity).

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a constant temperature.

  • Reaction Initiation: Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the microplate in a microplate reader and monitor the change in absorbance or fluorescence over time to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and application of enzyme inhibitors.

experimental_workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Testing Phase Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 1st AA Coupling Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 This compound Coupling Deprotection2->Coupling2 Final_Deprotection Final Fmoc Deprotection Coupling2->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization Inhibition_Assay Enzyme Inhibition Assay Characterization->Inhibition_Assay Data_Analysis IC50 Determination Inhibition_Assay->Data_Analysis

Caption: Workflow for the synthesis and evaluation of an enzyme inhibitor.

signaling_pathway cluster_pathway Proteasome-Mediated Protein Degradation Ubiquitin Ubiquitin Ub_Protein Ubiquitinated Protein Ubiquitin->Ub_Protein E1, E2, E3 Ligases Protein Target Protein Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Inhibitor Dipeptidyl Boronic Acid Inhibitor Inhibitor->Proteasome Inhibition

Caption: Inhibition of the ubiquitin-proteasome pathway.

References

Fmoc-d-Phenylalaninol for creating peptide libraries

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Fmoc-D-Phenylalaninol in the Synthesis of Peptide Libraries for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic building blocks into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability and receptor affinity. This compound, a chiral amino alcohol, serves as a versatile precursor for generating structural diversity in peptide libraries. Its primary utility lies in its conversion to the corresponding D-aldehyde, a key pharmacophore for various enzyme inhibitors, and its ability to introduce C-terminal modifications. This guide provides an in-depth exploration of this compound, detailing its properties, strategic applications, and comprehensive, field-tested protocols for its use in Solid-Phase Peptide Synthesis (SPPS) to construct peptide aldehyde libraries.

Introduction: The Strategic Value of this compound

In the landscape of peptide-based drug discovery, native L-amino acid sequences often face limitations, most notably rapid degradation by endogenous proteases. The strategic incorporation of D-amino acids is a well-established method to overcome this hurdle, as the resulting peptide bonds are not recognized by most proteases, leading to a significantly extended in-vivo half-life.[1][2] this compound (Fmoc-(R)-2-amino-3-phenyl-1-propanol) is more than just a D-amino acid derivative; it is a chiral amino alcohol that opens avenues for unique C-terminal modifications.

The true power of this building block is realized upon its oxidation to Fmoc-D-phenylalaninal (the corresponding aldehyde). Peptide aldehydes are a prominent class of reversible covalent inhibitors, particularly for cysteine and serine proteases, making them highly valuable warheads in drug design.[3] The synthesis of diverse peptide aldehyde libraries is therefore a critical workflow in screening for potent and selective enzyme inhibitors.[3]

This document serves as a practical guide for researchers, providing the foundational knowledge and detailed methodologies to effectively utilize this compound in the generation of peptide libraries.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to reproducible success in synthesis.

PropertyValueSource
CAS Number 130406-30-3[4][5]
Molecular Formula C₂₄H₂₃NO₃[4][6]
Molecular Weight 373.45 g/mol [4][5]
Appearance White to off-white powder[4]
Purity ≥97-98% (HPLC)[4][5]
Storage Conditions 0-8 °C[4][7]

Core Workflow: From Amino Alcohol to Peptide Library

The overall strategy involves a multi-step process that begins with the oxidation of this compound and culminates in a library of peptides, each bearing a C-terminal phenylalaninal moiety. This workflow is designed for maximum efficiency and purity, leveraging the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

G A This compound (Starting Material) B Oxidation (e.g., Dess-Martin Periodinane) A->B C Fmoc-D-Phenylalaninal (Aldehyde Intermediate) B->C Key Transformation E Final Coupling Step: Attachment of Aldehyde C->E Coupling to Resin D Standard Fmoc-SPPS Cycles (Chain Elongation on Resin) D->E N-Terminally Deprotected Peptidyl-Resin F Cleavage from Resin & Global Deprotection E->F G Crude Peptide Aldehyde Library F->G H Purification & Analysis (RP-HPLC, Mass Spec) G->H I Screening-Ready Peptide Aldehyde Library H->I

Figure 1. Overall workflow for peptide aldehyde library synthesis.

Detailed Protocols & Methodologies

The following protocols provide step-by-step instructions for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and available equipment.

Protocol 1: Oxidation of this compound to Fmoc-D-Phenylalaninal

Causality: The conversion of the primary alcohol to an aldehyde is the pivotal step. Dess-Martin periodinane (DMP) is a preferred oxidizing agent because it operates under mild, neutral conditions, minimizing the risk of side reactions and racemization, which can be a concern with other oxidation methods.[3] The addition of a small amount of water can help to accelerate the reaction and consume any excess DMP.

Materials:

  • This compound (5.36 mmol, 2.0 g)

  • Dess-Martin Periodinane (12 mmol, 5.08 g, 2.2 eq.)

  • Anhydrous Dichloromethane (DCM) (200 mL)

  • Deionized Water (200 µL, 11.1 mmol)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DCM.

  • Add the Dess-Martin periodinane to the solution. Stir until it is nearly dissolved.

  • Add the deionized water. The reaction mixture may become slightly cloudy.

  • Stir the reaction at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude Fmoc-D-Phenylalaninal can be purified by flash chromatography or used directly in the next step if purity is deemed sufficient.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) and Aldehyde Incorporation

Causality: This protocol leverages the well-established Fmoc/tBu SPPS strategy.[8] The Fmoc group on the alpha-amine is temporarily protective and is removed with a mild base (piperidine), allowing for sequential addition of amino acids.[9][10] Coupling is activated by reagents like HBTU/DIPEA, which form a highly reactive ester intermediate, ensuring efficient peptide bond formation. The final step involves coupling the prepared Fmoc-D-Phenylalaninal to the N-terminally deprotected, resin-bound peptide chain.

Materials & Reagents:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-D-Phenylalaninal (from Protocol 1)

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, DCM, Methanol

  • Washing Solvents: DMF, DCM

G cluster_0 SPPS Cycle (Repeat n-1 times) cluster_1 Final Aldehyde Coupling A Peptidyl-Resin (Fmoc-Protected) B Fmoc Deprotection (20% Piperidine/DMF) A->B F Final Deprotection (20% Piperidine/DMF) A->F After n-1 cycles C Wash (DMF, DCM) B->C D Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) C->D E Wash (DMF, DCM) D->E E->A Next Cycle G Wash (DMF, DCM) H Aldehyde Coupling (Fmoc-D-Phenylalaninal) I Final Wash & Dry

Figure 2. The iterative cycle of Fmoc-based SPPS for library synthesis.

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. This two-step deprotection ensures complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

  • Peptide Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Coupling Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[1]

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Aldehyde Incorporation:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin thoroughly as in Step 3.

    • Couple the Fmoc-D-Phenylalaninal (2-3 eq.) using the same activation method as in Step 4. Note: As this is the final residue, the N-terminal Fmoc group will be removed during the final cleavage step.

Protocol 3: Peptide Cleavage and Deprotection

Causality: A strong acid, Trifluoroacetic acid (TFA), is required to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[8][11] Scavengers like triisopropylsilane (TIS) and water are critical to quench the highly reactive carbocations generated during the deprotection of side chains, preventing unwanted side reactions with sensitive residues like Tryptophan or Methionine.

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold Diethyl Ether

  • Centrifuge tubes

Procedure:

  • Final Wash: After the final coupling, wash the peptidyl-resin thoroughly with DCM (5 times) and dry it under a stream of nitrogen or in vacuo.

  • Cleavage:

    • CAUTION: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate (containing the cleaved peptide) into a fresh centrifuge tube.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (approx. 10 times the filtrate volume). A white precipitate should form.

  • Isolation:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether, wash the pellet with cold ether once more, and dry the crude peptide pellet.

Purification and Analysis

The crude peptide library will contain the desired products along with truncated sequences and byproducts from the synthesis and cleavage steps.

  • Purification: The standard method for purifying peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically employed.[1]

  • Analysis: The identity and purity of the library components should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight of the synthesized peptide aldehydes.

Conclusion

This compound is an exceptionally valuable building block for the construction of peptide libraries aimed at drug discovery. Its strategic use enables the synthesis of peptide aldehydes, a class of compounds with proven potential as enzyme inhibitors. By following the detailed protocols outlined in this guide—from the controlled oxidation of the amino alcohol to the systematic assembly via SPPS and final cleavage—researchers can reliably generate diverse peptide aldehyde libraries. This approach provides a robust platform for identifying novel therapeutic leads with enhanced stability and tailored biological activity, accelerating the journey from library synthesis to clinical candidates.

References

Application Notes and Protocols: Manual vs. Automated Solid-Phase Synthesis with Fmoc-d-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient synthesis of peptides for a wide range of applications, from basic research to drug development. The use of non-proteinogenic amino acids, such as D-isomers, can confer unique and advantageous properties to peptides, including increased resistance to enzymatic degradation and altered receptor binding affinities.[1][2] Fmoc-d-Phenylalaninol is a valuable building block for introducing a D-amino acid with a modified C-terminus into a peptide sequence. This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of this compound, offering comprehensive experimental protocols, quantitative comparisons, and visual workflows to guide researchers in selecting the optimal synthesis strategy.

Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis

The choice between manual and automated SPPS often depends on factors such as the number of peptides to be synthesized, the complexity of the sequences, desired purity, yield, and available resources. The following tables summarize key quantitative and qualitative differences between the two approaches.

Table 1: Quantitative Comparison of Manual and Automated SPPS

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisKey Considerations
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vesselManual synthesis can be more easily scaled up without significant initial investment.
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)Automation significantly reduces the active time required from the researcher.[3]
Total Time per Cycle 2 - 4 hours30 - 90 minutesAutomated systems, especially those with microwave assistance, can drastically reduce cycle times.[4]
Typical Yield per Coupling Step 95 - 99%> 99%Automated, optimized protocols generally lead to higher coupling efficiencies.[5]
Final Crude Purity 70 - 90%85 - 98%Automation minimizes the potential for human error, leading to more consistent and higher purity products.[6][7]
Reagent Consumption Higher, due to manual dispensingOptimized and lowerAutomated synthesizers deliver precise reagent volumes, reducing waste.[3]
Reproducibility Operator-dependentHighAutomated systems ensure high consistency between synthesis runs.[2]

Table 2: Qualitative Comparison of Manual and Automated SPPS

FeatureManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Initial Investment Low (basic laboratory glassware)High (purchase of a synthesizer)
Flexibility High (easy to modify protocols for non-standard amino acids and troubleshooting)Lower (protocols are pre-programmed, though modern synthesizers offer flexibility)
Throughput Low (typically one peptide at a time)High (multiple peptides can be synthesized simultaneously or sequentially)
Potential for Human Error Higher, can lead to failed or incomplete synthesis (e.g., missing amino acids).[7]Lower, leading to more reliable outcomes.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual and automated Fmoc-based SPPS.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single coupling cycle for incorporating this compound on a 0.1 mmol scale.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.[8][9]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[10]

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Drain the DMF from the washed resin.

  • Immediately add the activated this compound solution to the resin.

  • Agitate the reaction vessel at room temperature. Due to the potential steric hindrance of d-Phenylalaninol, a longer coupling time of 2-4 hours is recommended.[11]

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

4. Washing:

  • Drain the coupling solution from the resin.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

5. Cycle Repetition:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[8]

  • Add the cleavage cocktail to the dried resin and gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation and Isolation:

  • Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Carefully decant the ether, wash the pellet with cold ether, and repeat the centrifugation.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Automated Solid-Phase Peptide Synthesis Protocol

This is a generalized protocol for an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument.

1. Instrument Setup:

  • Load the appropriate resin into the reaction vessel.

  • Place vials containing the required Fmoc-amino acids, including this compound, in their designated positions.

  • Ensure all reagent and solvent bottles (DMF, piperidine, coupling agents, activator base, DCM) are sufficiently filled.

2. Programming the Synthesis:

  • Enter the desired peptide sequence into the synthesizer's software.

  • Define the synthesis scale (e.g., 0.1 mmol).

  • Select the appropriate synthesis protocol. For sterically hindered residues like d-Phenylalaninol, a protocol with extended coupling times or double coupling may be selected.[11]

3. Automated Synthesis Cycle (repeated for each amino acid):

  • Fmoc Deprotection: The synthesizer will automatically deliver the 20% piperidine in DMF solution, agitate for the programmed time, drain, and repeat the treatment.

  • Washing: The resin is automatically washed multiple times with DMF.

  • Amino Acid Coupling: The synthesizer delivers the pre-activated this compound solution (activated in situ or in a pre-activation vessel) to the reaction vessel. The coupling reaction proceeds for the programmed time.

  • Washing: The resin is washed again with DMF.

4. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

  • The cleavage, deprotection, precipitation, and purification steps are typically performed manually as described in the manual synthesis protocol (steps 6 and 7).

Mandatory Visualizations

Manual_SPPS_Workflow start Start resin_swelling 1. Resin Swelling in DMF start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling 3. Coupling (this compound, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat for next Amino Acid wash2->cycle cycle->fmoc_deprotection Yes final_deprotection Final Fmoc Deprotection cycle->final_deprotection No cleavage 4. Cleavage (TFA Cocktail) final_deprotection->cleavage precipitation 5. Precipitation (Cold Ether) cleavage->precipitation end End precipitation->end

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow setup 1. Instrument Setup & Programming automated_cycle 2. Automated Synthesis Cycle (Deprotection, Wash, Coupling, Wash) setup->automated_cycle manual_cleavage 3. Manual Cleavage & Precipitation automated_cycle->manual_cleavage end End manual_cleavage->end Signaling_Pathway peptide D-Phe Containing Peptide (e.g., Octreotide) receptor Somatostatin Receptor (GPCR) peptide->receptor Binds gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases Production pka Protein Kinase A (PKA) camp->pka Inhibits Activation secretion Inhibition of Hormone Secretion (Growth Hormone, Glucagon, Insulin) pka->secretion Leads to

References

Application Notes and Protocols for Coupling Reagents Compatible with Fmoc-D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-phenylalaninol is a valuable building block in the synthesis of peptidomimetics and complex molecular architectures where the traditional peptide backbone is modified. Unlike standard amino acids, which possess a carboxylic acid, this amino alcohol features a primary hydroxyl group. When incorporating this compound into a sequence via its N-terminal amine, the fundamental reaction is the formation of an amide bond with an incoming carboxylic acid. This process leverages the well-established methodologies of Fmoc-based solid-phase peptide synthesis (SPPS).

The primary considerations for successfully coupling a carboxylic acid to the amine of this compound are twofold:

  • Steric Hindrance: The bulky phenyl group adjacent to the amine can sterically hinder the approach of an activated carboxylic acid. This necessitates the use of highly efficient coupling reagents and potentially optimized reaction conditions to ensure complete amide bond formation.

  • Hydroxyl Group Reactivity: The primary alcohol of phenylalaninol is a reactive nucleophile. Depending on the subsequent synthetic steps and the reagents used, this hydroxyl group may require protection to prevent unwanted side reactions, such as O-acylation. The standard orthogonal Fmoc/tBu strategy is ideal, where an acid-labile group like tert-butyl (tBu) or trityl (Trt) can be used to protect the alcohol.[1][2] Trityl protection has been shown to reduce peptide aggregation in some difficult sequences.[2][3]

These application notes provide a comprehensive guide to selecting appropriate coupling reagents and detailed protocols for the incorporation of this compound into synthetic sequences.

Data Presentation: Comparative Performance of Coupling Reagents

While direct comparative studies for this compound are not extensively published, the performance of coupling reagents for other sterically hindered amino acids provides a strong predictive framework.[4] Uronium/aminium salt-based reagents are generally preferred for such challenging couplings due to their high reactivity and rapid kinetics.[5][6]

Coupling ReagentReagent TypeRelative ReactivityTypical Coupling Time (for hindered residues)Key Advantages & Considerations
HATU Uronium/AminiumVery High30 min - 2 hoursHighly effective for sterically hindered couplings; low racemization risk.[7] Potential for guanidinylation of the free amine if used in significant excess.[5]
HBTU Uronium/AminiumHigh1 - 4 hoursA reliable and cost-effective choice for many standard and moderately difficult couplings.[7] Less reactive than HATU.
HCTU Uronium/AminiumHigh45 min - 2 hoursSimilar in reactivity to HBTU but can offer improved solubility of byproducts.
COMU Uronium/AminiumVery High30 min - 2 hoursReactivity is comparable to HATU.[8] Its byproducts are water-soluble and non-explosive, offering a safety advantage over HOBt-based reagents.[9]
PyBOP PhosphoniumHigh1 - 3 hoursEfficiently forms active esters with a reduced risk of guanidinylation side reactions compared to uronium salts.[9][10]
DIC/HOBt CarbodiimideModerate2 - 6 hoursA cost-effective method; reaction is generally slower. The use of an additive like HOBt (or OxymaPure) is crucial to accelerate the reaction and suppress racemization of the activated carboxylic acid.[11][12]

Experimental Protocols

The following protocols describe a standard manual SPPS cycle for coupling a carboxylic acid (e.g., an Fmoc-protected amino acid) to the amine of resin-bound D-phenylalaninol. It assumes the synthesis has already been initiated and the N-terminal of the growing chain is an Fmoc-protected D-phenylalaninol residue.

Note on Hydroxyl Protection: For multi-step syntheses, it is highly recommended to use O-protected this compound, such as Fmoc-D-Phe-ol(tBu) or Fmoc-D-Phe-ol(Trt) , to prevent side reactions at the hydroxyl group.[1][2]

Protocol 1: Standard Fmoc-SPPS Cycle for Coupling to D-Phenylalaninol

This protocol details the deprotection of the Fmoc group from D-phenylalaninol and the subsequent coupling of the next Fmoc-amino acid.

Materials:

  • Peptide synthesis resin with this compound attached

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Fmoc-amino acid to be coupled

  • Coupling Reagent: e.g., HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Dichloromethane (DCM)

Procedure (0.1 mmol scale):

  • Resin Swelling: If starting from a dry resin, swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the resin. c. Agitate the mixture for 3 minutes at room temperature, then drain. d. Add a fresh aliquot of the deprotection solution (~5 mL) and agitate for an additional 15-20 minutes.[13] e. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Coupling Reaction (Activation and Amide Bond Formation): a. In a separate vial, prepare the activated amino acid solution. Dissolve:

    • Fmoc-amino acid (0.3 mmol, 3 eq.)
    • HATU (0.29 mmol, 2.9 eq.) b. Dissolve the solids in DMF (~3 mL). c. Add DIPEA (0.6 mmol, 6 eq.) to the vial.[6] d. Allow the mixture to pre-activate for 2-5 minutes at room temperature. e. Add the activated amino acid solution to the reaction vessel containing the deprotected resin. f. Agitate the reaction at room temperature for 1-2 hours. For hindered couplings, this time can be extended or a second coupling can be performed.[13]

  • Monitoring the Coupling: a. Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. b. A negative Kaiser test (beads remain colorless or yellow) indicates the reaction is complete. If the test is positive (blue beads), the coupling is incomplete. In this case, drain the vessel and repeat the coupling step (double coupling) with a fresh solution of activated amino acid.

  • Final Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove any residual reagents and byproducts. c. The resin is now ready for the next cycle of deprotection and coupling.

Visualizations

Logical Workflow for Coupling Reagent Selection

G start Start: Need to couple a carboxylic acid to This compound steric_hindrance Is the incoming acid sterically hindered? start->steric_hindrance cost_concern Is cost a primary concern? steric_hindrance->cost_concern No reagent_high_potency Use High-Potency Reagent: HATU, HCTU, or COMU steric_hindrance->reagent_high_potency Yes side_reaction_concern Concerned about guanidinylation? cost_concern->side_reaction_concern No reagent_carbodiimide Use Carbodiimide: DIC / HOBt (or Oxyma) cost_concern->reagent_carbodiimide Yes reagent_phosphonium Use Phosphonium Reagent: PyBOP side_reaction_concern->reagent_phosphonium Yes reagent_standard Use Standard Uronium Reagent: HBTU side_reaction_concern->reagent_standard No end_note Note: For hindered couplings, consider longer reaction times or double coupling. reagent_high_potency->end_note reagent_phosphonium->end_note reagent_carbodiimide->end_note reagent_standard->end_note

Caption: Decision tree for selecting a compatible coupling reagent.

Experimental Workflow for a Single SPPS Cycle

cluster_deprotection Fmoc Deprotection cluster_coupling Amide Coupling start_deprotect Start with Fmoc-Phe(ol)-Resin add_piperidine 1. Add 20% Piperidine/DMF (3 min) start_deprotect->add_piperidine drain1 Drain add_piperidine->drain1 add_piperidine2 2. Add 20% Piperidine/DMF (15-20 min) drain1->add_piperidine2 drain2 Drain add_piperidine2->drain2 wash_dmf1 3. Wash with DMF (5 times) drain2->wash_dmf1 deprotected_resin H₂N-Phe(ol)-Resin wash_dmf1->deprotected_resin activate 4. Pre-activate: Fmoc-AA-OH + HATU + DIPEA deprotected_resin->activate add_to_resin 5. Add activated mix to resin (1-2 hours) activate->add_to_resin kaiser_test 6. Monitor with Kaiser Test add_to_resin->kaiser_test kaiser_test->add_to_resin Positive (Repeat Coupling) wash_final 7. Wash with DMF & DCM kaiser_test->wash_final end_product Fmoc-AA-NH-Phe(ol)-Resin wash_final->end_product

Caption: Workflow for one cycle of Fmoc deprotection and coupling.

References

The Strategic Incorporation of Fmoc-D-Phenylalaninol in the Advancement of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of non-canonical amino acids is a cornerstone of modern therapeutic peptide development, offering a powerful strategy to overcome the inherent limitations of their natural counterparts. Among these, Fmoc-D-Phenylalaninol, a protected form of the D-enantiomer of phenylalaninol, serves as a critical chiral building block. Its incorporation into peptide sequences can significantly enhance proteolytic stability, modulate receptor binding affinity, and ultimately improve the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for the development of novel and more effective therapeutic peptides.

Key Applications of this compound in Therapeutic Peptide Development

The introduction of a D-amino acid alcohol, such as D-phenylalaninol, can confer significant advantages to a therapeutic peptide. The primary benefits include:

  • Enhanced Proteolytic Stability: Native peptides composed of L-amino acids are susceptible to rapid degradation by proteases. The inclusion of a D-amino acid creates a peptide bond that is not readily recognized by these enzymes, thereby increasing the peptide's resistance to enzymatic cleavage and prolonging its in-vivo half-life.[1]

  • Modulation of Bioactivity and Specificity: The stereochemistry of amino acids is crucial for the three-dimensional structure of a peptide and its interaction with biological targets. Incorporating D-phenylalaninol can induce specific conformational constraints, such as promoting β-turn formation, which can lead to enhanced receptor binding affinity and specificity. This strategic modification allows for the fine-tuning of a peptide's pharmacological profile, potentially increasing potency and reducing off-target effects.[2]

  • Improved Pharmacokinetic Properties: By increasing stability and potentially altering interactions with clearance mechanisms, the incorporation of D-phenylalaninol can lead to improved overall pharmacokinetic profiles, including longer circulation times and better bioavailability.[2]

Data Presentation: Efficacy of Peptides Containing D-Phenylalanine Derivatives

The following tables summarize quantitative data from various studies, demonstrating the impact of incorporating D-phenylalanine or its derivatives on the biological activity of therapeutic peptides.

Table 1: Gonadotropin-Releasing Hormone (GnRH) Analogs - Receptor Binding Affinity

PeptideModificationGnRH Receptor Binding Affinity (IC50, nM)Fold Improvement
DOTA-Ahx-(D-Lys⁶)-GnRH₁Parent Peptide36.1-
DOTA-D-Phe-Ahx-(D-Lys⁶)-GnRHD-Phe insertion16.32.2
DOTA-Ahx-D-Phe-(D-Lys⁶)-GnRHD-Phe insertion7.64.7
Data sourced from a study on DOTA-conjugated GnRH peptides, indicating that the introduction of D-phenylalanine significantly improved the binding affinity to the GnRH receptor.[2]

Table 2: Anticancer Peptides - Cytotoxicity

PeptideTarget Cell LineIC50 (µM)
HXL131 (L-Phenylalanine Dipeptide Derivative)PC3 (Prostate Cancer)5.15 ± 0.22 (24h)
This study demonstrates the potent anticancer activity of a novel L-phenylalanine dipeptide derivative against prostate cancer cells.[3]

Table 3: Antimicrobial Peptides - Minimum Inhibitory Concentration (MIC)

PeptideTarget MicroorganismMIC (µM)
VS1 (with ΔPhe)E. coli25
VS1 (with Phe)E. coli>50
VS2 (with ΔPhe and Trp)E. coli5
VS2 (with ΔPhe and Trp)S. aureus50
VS3 (with ΔPhe and Trp)E. coli5
VS3 (with ΔPhe and Trp)S. aureus25
VS4 (with ΔPhe and Trp)E. coli5
VS4 (with ΔPhe and Trp)S. aureus10
VSD1 (Dendrimer with ΔPhe)E. coli1
VSD1 (Dendrimer with ΔPhe)S. aureus5
These results highlight the enhanced antimicrobial potency of peptides containing the unnatural amino acid α,β-dihydrophenylalanine (ΔPhe) compared to its natural phenylalanine counterpart.[4]

Table 4: Opioid Peptide Analogs - Receptor Binding Affinity

Peptide Analog of Deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂)Modification at Phe³δ Receptor Binding Affinity (Ki, nM)
Deltorphin IPhenylalanine-
Analog 1m-Fluorophenylalanine4.79
Analog 23-(2-Thienyl)alanine1.38
Analog 3Histidine317
This data shows how modifications to the phenylalanine residue in an opioid peptide can significantly impact its binding affinity for the delta-opioid receptor.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing D-phenylalaninol using the Fmoc/tBu strategy.

Materials:

  • This compound

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling (for subsequent amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent like HBTU/HATU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in a minimal amount of DMF.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • (Optional) Perform a ninhydrin (Kaiser) test to confirm complete coupling.

  • Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid derivative.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate dropwise to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Receptor Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (IC50) of a D-phenylalaninol-containing peptide to its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Test peptide (D-phenylalaninol-containing peptide)

  • Unlabeled competitor ligand (positive control)

  • Assay buffer (e.g., Tris-HCl with appropriate salts and additives)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide or unlabeled competitor.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Termination of Binding: Stop the reaction by rapid filtration through the filter plates, which separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the Kd of the radioligand is known.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of anticancer peptides containing D-phenylalaninol.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Test peptide (D-phenylalaninol-containing peptide)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the test peptide and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the peptide concentration.

    • Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of cell growth.

Signaling Pathways and Experimental Workflows

The incorporation of D-phenylalaninol can modulate the interaction of therapeutic peptides with various signaling pathways. Below are diagrams illustrating some of these pathways and a typical experimental workflow.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Solid-Phase Peptide Synthesis (SPPS) Workflow

GPCR_Signaling Ligand Peptide Ligand (with D-Phenylalaninol) GPCR G-Protein Coupled Receptor (e.g., GnRHR, Opioid Receptor) Ligand->GPCR Binds G_Protein G-Protein (Gq/11 or Gi/o) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) Second_Messenger->Downstream Response Cellular Response Downstream->Response

GPCR Signaling Pathway Modulation

Apoptosis_Pathway AC_Peptide Anticancer Peptide (with D-Phenylalaninol) Membrane Cancer Cell Membrane Disruption AC_Peptide->Membrane Mitochondria Mitochondrial Pathway AC_Peptide->Mitochondria Intracellular targets Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Anticancer Peptide-Induced Apoptosis

References

Application Notes and Protocols for Bioconjugation Strategies Utilizing Fmoc-D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary application of Fmoc-D-Phenylalaninol in the synthesis of modified peptides for use in bioconjugation and drug development. While not typically used as a direct conjugating agent, this compound is a critical building block in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with a C-terminal amino alcohol, which can impart unique structural properties or serve as a handle for further functionalization.

Application 1: Solid-Phase Synthesis of Peptides with a C-Terminal Phenylalaninol

This compound is utilized in Fmoc-based SPPS to generate peptides where the C-terminal carboxylic acid is replaced by a hydroxymethyl group. This modification can enhance the metabolic stability of the peptide by making it resistant to carboxypeptidases. The resulting C-terminal alcohol can also be a site for subsequent conjugation of other molecules, such as linkers for drug attachment or imaging agents.

Experimental Protocol: Manual Solid-Phase Peptide Synthesis of a Model Peptide with C-Terminal D-Phenylalaninol

This protocol outlines the manual synthesis of a model peptide on a resin support, incorporating this compound at the C-terminus.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

    • Drain the DCM.

    • Dissolve this compound (1.5 eq. relative to resin capacity) and DIPEA (3.0 eq.) in DCM.

    • Add the solution to the resin and agitate for 2 hours at room temperature.

    • To cap any unreacted sites, add a small amount of methanol and agitate for 15 minutes.

    • Drain the solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Workflow for Solid-Phase Peptide Synthesis with C-terminal this compound

SPPS_Workflow Resin Swell Resin Load Load Fmoc-D-Phe-ol Resin->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple Couple Next Fmoc-AA Deprotect1->Couple Wash Wash Couple->Wash Repeat More AAs? Wash->Repeat Repeat->Couple Yes Deprotect2 Final Fmoc Deprotection Repeat->Deprotect2 No Cleave Cleave from Resin & Deprotect Side Chains Deprotect2->Cleave Purify Purify Peptide Cleave->Purify

Caption: Workflow for SPPS using this compound.

Quantitative Data Summary

The efficiency of SPPS is critical for obtaining a high-purity final product. The following table summarizes key quantitative parameters for the protocol described above.

ParameterTypical Value/RangeNotes
Resin Loading 0.4 - 1.0 mmol/gVaries with resin type.
Amino Acid Excess 3 - 5 equivalentsEnsures complete coupling.
Coupling Time 1 - 2 hoursCan be extended for sterically hindered amino acids.
Deprotection Time 5 + 15 minutesTwo-step process ensures complete Fmoc removal.
Cleavage Time 2 - 4 hoursDependent on the peptide sequence and protecting groups.
Final Peptide Yield 10 - 40%Highly dependent on peptide length and sequence.

Application 2: C-Terminal Modification of Phenylalaninol-Containing Peptides

Once synthesized, the C-terminal alcohol of the peptide can be functionalized for various bioconjugation applications. For example, it can be oxidized to an aldehyde for subsequent oxime ligation or reductive amination. Alternatively, it can be esterified with a linker molecule that contains a bioorthogonal handle, such as an azide or an alkyne, for click chemistry-based conjugation.

Conceptual Workflow for Post-Synthethic Modification

Post_Synthesis_Modification Peptide Peptide-Phe-ol Oxidation Oxidation Peptide->Oxidation Esterification Esterification (Linker-Azide) Peptide->Esterification Aldehyde Peptide-Phe-aldehyde Oxidation->Aldehyde Ligation Oxime Ligation (Aminooxy-Drug) Aldehyde->Ligation Conjugate1 Peptide-Drug Conjugate Ligation->Conjugate1 Azide_Peptide Peptide-Linker-Azide Esterification->Azide_Peptide Click Click Chemistry (Alkyne-Reporter) Azide_Peptide->Click Conjugate2 Peptide-Reporter Conjugate Click->Conjugate2

Caption: Post-synthetic modification of C-terminal phenylalaninol.

Protocol: Oxidation of C-terminal Phenylalaninol to Phenylalaninal

This protocol describes a common method for oxidizing the C-terminal alcohol to an aldehyde.

Materials:

  • Peptide with C-terminal D-Phenylalaninol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

Procedure:

  • Dissolve the peptide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.5 - 2.0 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting peptide aldehyde can be purified by reverse-phase HPLC.

The purified peptide aldehyde is now ready for conjugation to molecules containing an aminooxy or hydrazine group to form stable oxime or hydrazone linkages, respectively. This is a common strategy for producing well-defined peptide-drug conjugates.

Troubleshooting & Optimization

How to improve Fmoc-d-Phenylalaninol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-d-Phenylalaninol in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in N,N-Dimethylformamide (DMF), a commonly used solvent?

A1: Several factors can contribute to poor solubility, even in standard solvents like DMF. The primary reasons include:

  • Molecular Aggregation: The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group can cause molecules to self-associate and aggregate, reducing their interaction with the solvent.[1]

  • Hydrophobicity: this compound is an inherently hydrophobic molecule due to the combination of the Fmoc group and the phenyl side chain, making it less soluble in some polar aprotic solvents.[1]

  • Solvent Quality: The purity of the DMF is critical. Over time, DMF can degrade to form dimethylamine, which can negatively impact solubility and interfere with subsequent reactions.[1][2] Using fresh, high-purity, anhydrous, and amine-free DMF is essential.[1]

Q2: What are the most effective solvents for dissolving this compound?

A2: Polar aprotic solvents are generally the most effective for dissolving Fmoc-protected amino acids and their derivatives.[3][4]

  • N,N-Dimethylformamide (DMF): A standard and effective solvent for solid-phase peptide synthesis (SPPS) and Fmoc-amino acid dissolution.[3]

  • N-Methyl-2-pyrrolidone (NMP): Often exhibits stronger solvating properties than DMF, particularly for hydrophobic compounds, and can be a superior alternative.[1][5]

  • Dimethyl sulfoxide (DMSO): A very strong solvent that is effective for dissolving many Fmoc-protected compounds, often used as a co-solvent to enhance the solubility in DMF.[1][5]

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, gentle heating is a common and effective technique. Warming the solution to approximately 30-40°C can significantly increase the solubility of sparingly soluble Fmoc derivatives.[1][6] However, caution is critical, as prolonged exposure to excessive heat (e.g., above 60-80°C) can risk the thermal degradation of the Fmoc protecting group.[6]

Q4: Is sonication a recommended method for dissolving this compound?

A4: Sonication is a highly recommended physical method to aid dissolution. The high-frequency sound waves help break up solid aggregates and enhance the interaction between the solute and the solvent.[1][6] It is often used in conjunction with vortexing and can be particularly effective for stubborn suspensions. For best results, use an ultrasonic bath and monitor the temperature to prevent unwanted heating.[6]

Q5: What should I do if this compound remains insoluble even after trying standard methods?

A5: If solubility issues persist, consider using a co-solvent or a solvent mixture. Adding a small amount of a stronger solvent like DMSO or NMP to DMF can significantly boost solubility.[1] For extremely difficult cases, a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) may be effective.[1]

Q6: My this compound dissolved initially but then precipitated out of solution. What causes this?

A6: This can happen for a few reasons. The initial dissolution may have created a supersaturated solution, which is unstable. A decrease in temperature can cause the compound to crash out. In the context of peptide synthesis, this can also be a sign of on-resin aggregation of the growing peptide chain, which hinders the solvation of the incoming activated amino acid, causing it to precipitate.[6][7]

Troubleshooting Guide: Improving this compound Solubility

This guide provides a step-by-step workflow for dissolving this compound.

Problem: this compound does not fully dissolve in an organic solvent at room temperature.
  • Assess Solvent Quality: Ensure you are using fresh, high-purity, peptide-synthesis-grade solvent with low water content.[2] Degraded or wet solvent is a common cause of solubility problems.[1]

  • Optimize Physical Dissolution Methods:

    • Vigorous Vortexing: Ensure the mixture has been vortexed vigorously for at least 1-2 minutes.[1]

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals.[1] This is highly effective at breaking up aggregates.[6]

    • Gentle Warming: If sonication is insufficient, gently warm the solution to 30-40°C with intermittent stirring or vortexing.[6]

  • Employ Co-Solvents: If the compound is still not dissolved, add a stronger co-solvent.

    • Add Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the DMF solution, starting with a small percentage (e.g., 10-25% v/v).[1]

  • Switch Primary Solvent: If issues persist in DMF, consider switching the primary solvent entirely to NMP or DMSO, which have greater solvating power for many hydrophobic molecules.[5]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

This table provides a general overview of the expected solubility based on the properties of similar Fmoc-protected compounds.[3][8]

SolventChemical ClassPredicted SolubilityRationale / Notes
N,N-Dimethylformamide (DMF) Polar AproticSoluble to Highly SolubleThe standard, effective solvent for SPPS.[3] Solubility issues are typically due to aggregation or solvent quality.[1]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly SolubleA common alternative to DMF with stronger solvating properties for hydrophobic peptides and derivatives.[1][5]
Dimethyl sulfoxide (DMSO) Polar AproticHighly SolubleA powerful solvent, also used as an additive to improve solubility in other solvents.[1][5]
Dichloromethane (DCM) ChlorinatedSparingly SolubleGenerally a poor solvent on its own but can be effective in mixtures with DMF or NMP.[3][9]
Tetrahydrofuran (THF) EtherSparingly SolubleLess effective than DMF or NMP for dissolving Fmoc derivatives.[8]
Methanol / Ethanol ProticVery Slightly SolubleThe large, nonpolar Fmoc group limits solubility in polar protic solvents.[3]
Water ProticInsolubleThe hydrophobic nature of the Fmoc group and the phenyl ring prevents dissolution in aqueous solutions.[3]
Ethyl Acetate / Hexane NonpolarInsolubleThese solvents are typically used for purification (recrystallization) rather than dissolution for reactions.[10]

Experimental Protocols

Protocol 1: Standard Dissolution Attempt

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF (or other selected solvent).

  • Vortex the vial vigorously for 1-2 minutes to suspend the solid.[1]

  • Visually inspect for any undissolved particles. If the solid is not fully dissolved, proceed to Protocol 2 or 3.

Protocol 2: Dissolution via Sonication

  • Follow steps 1-3 from Protocol 1.

  • Place the sealed vial in an ultrasonic bath containing water at room temperature.

  • Sonicate for 5-10 minute intervals.[1]

  • After each interval, remove the vial and visually inspect the solution. Vortex briefly before returning to the bath.

  • Continue until the solid is fully dissolved. Monitor the bath temperature to ensure it does not rise significantly.[6]

Protocol 3: Dissolution via Gentle Heating

  • Follow steps 1-3 from Protocol 1.

  • Place the vial on a magnetic stirrer with a heating block or in a water bath.

  • Gently warm the solution to 30-40°C while continuously stirring.[6]

  • Maintain this temperature until all the solid has dissolved.

  • Once dissolved, allow the solution to cool to room temperature before use in your experiment.

Protocol 4: Empirical Determination of Approximate Solubility

This protocol can be used to estimate the solubility of this compound in a specific solvent at a given temperature.[3]

  • Preparation: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to a clean, sealed vial.

  • Incremental Addition: Add a small, pre-weighed amount of this compound (e.g., 5 mg) to the vial.

  • Dissolution Attempt: Seal the vial and agitate vigorously (vortex and/or sonicate) for 5-10 minutes.

  • Observation: Visually inspect the solution. If all the solid has dissolved, return to step 2 and add another increment.

  • Determine Saturation: The saturation point is reached when a small amount of solid remains undissolved even after prolonged agitation.

  • Calculation: Calculate the approximate solubility by dividing the total mass (in mg) of the dissolved solid by the volume (in mL) of the solvent.

Visualizations

Troubleshooting_Workflow cluster_0 This compound Solubility Troubleshooting start Start: Insoluble Compound check_solvent Step 1: Verify Solvent Quality (Fresh, High-Purity, Anhydrous) start->check_solvent vortex Step 2: Vigorous Vortexing (1-2 minutes) check_solvent->vortex is_dissolved1 Completely Dissolved? vortex->is_dissolved1 sonicate Step 3: Apply Sonication (5-10 min intervals) is_dissolved1->sonicate No success Success: Solution Ready for Use is_dissolved1->success Yes is_dissolved2 Completely Dissolved? sonicate->is_dissolved2 heat Step 4: Gentle Heating (30-40°C) is_dissolved2->heat No is_dissolved2->success Yes is_dissolved3 Completely Dissolved? heat->is_dissolved3 co_solvent Step 5: Use Co-Solvents (Add DMSO or NMP to DMF) is_dissolved3->co_solvent No is_dissolved3->success Yes is_dissolved4 Completely Dissolved? co_solvent->is_dissolved4 alt_solvent Step 6: Switch Primary Solvent (Use pure NMP or DMSO) is_dissolved4->alt_solvent No is_dissolved4->success Yes fail Consult Further (Consider reagent purity) alt_solvent->fail

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Factors_Affecting_Solubility cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_Conditions External Conditions center This compound Solubility Fmoc Fmoc Group Aggregation center->Fmoc Hydrophobicity Inherent Hydrophobicity center->Hydrophobicity Purity Compound Purity center->Purity Polarity Solvent Polarity (Polar Aprotic is best) center->Polarity Quality Solvent Quality & Purity center->Quality Mixture Co-solvents center->Mixture Temperature Temperature (Gentle heat helps) center->Temperature Energy Physical Energy (Vortexing, Sonication) center->Energy

Caption: Key factors influencing the solubility of this compound in organic solvents.

References

Technical Support Center: Fmoc-d-Phenylalaninol Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for optimizing the coupling efficiency of Fmoc-d-Phenylalaninol in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling this compound compared to a standard Fmoc-amino acid?

A1: The primary challenge is the nature of the bond being formed and the steric hindrance of the molecule. Unlike standard amino acids which form a robust amide bond, this compound, an amino alcohol, is typically used to create a C-terminal peptide alcohol. This involves forming an ester bond between the hydroxyl group of the phenylalaninol and the C-terminal carboxyl group of the peptide on the resin. Ester bonds are generally more challenging to form and are more labile than amide bonds. Furthermore, the bulky benzyl side group and the Fmoc protecting group create significant steric hindrance, which can slow down the reaction rate and lead to incomplete coupling.[1][2]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered residues like this compound, high-activity coupling reagents are strongly recommended. Urionium/aminium salts such as HATU , HCTU , and COMU , or phosphonium salts like PyAOP and PyBOP , are generally more effective than standard carbodiimides like DIC.[2][3] These reagents form highly reactive activated esters that can overcome the steric hindrance and drive the reaction towards completion.[3] For loading onto a hydroxyl-functionalized resin (e.g., Wang resin), methods involving carbodiimides (DIC) often require a catalyst like 4-(Dimethylamino)pyridine (DMAP), or specialized esterification reagents like 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) can be used.[4][5]

Q3: How can I monitor the completion of an this compound coupling reaction?

A3: Standard methods for monitoring amine coupling, like the Kaiser test or other ninhydrin-based tests, are not suitable for monitoring the esterification of a hydroxyl group, as they specifically detect free primary amines.[1] The most reliable method is to cleave a small sample of the resin and analyze the product by HPLC and Mass Spectrometry (MS). The appearance of the correct mass corresponding to the successfully coupled product and the disappearance of the starting peptide-resin peak in the HPLC trace will confirm reaction completion.

Q4: What is "double coupling" and when should I use it for this compound?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[2] This is a highly recommended strategy for difficult or sterically hindered residues like this compound, especially if previous attempts have shown incomplete coupling. It helps to drive the reaction to completion by providing a fresh supply of reactants to any remaining unreacted sites.[2]

Q5: What are common side reactions and how can they be minimized?

A5: The primary side reaction is incomplete coupling, leading to deletion sequences. This is minimized by using potent coupling reagents, optimal reaction conditions, and double coupling.[2] If using uronium/aminium reagents (like HBTU, HCTU, HATU), a potential side reaction is guanidinylation of the N-terminal amine of the incoming this compound if it is not fully protonated and the coupling reagent is in large excess.[3] Using phosphonium reagents like PyBOP or PyAOP can avoid this issue.[3] Additionally, racemization can be a concern, although it is generally low with modern, high-efficiency reagents like HATU and COMU.[6]

Troubleshooting Guide: Low Coupling Efficiency

This guide addresses the common issue of low coupling efficiency when incorporating this compound.

Observation Potential Cause Recommended Solution
Low yield of final peptide alcohol after cleavage. Incomplete Coupling: The ester bond formation was inefficient due to steric hindrance.1. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or PyAOP instead of HBTU or DIC/HOBt.[2][3]2. Perform a Double Coupling: After the first coupling (e.g., 2 hours), drain and add a fresh mixture of activated this compound for a second coupling.[2]3. Increase Reaction Time: Extend the coupling time to 4 hours or even overnight, especially for the first coupling.[7]
HPLC analysis of cleaved sample shows a significant peak for the uncoupled peptide. Suboptimal Reagent Stoichiometry: Insufficient excess of the amino alcohol or coupling reagents.1. Increase Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin loading capacity).[2] This higher concentration can help drive the equilibrium towards the product.
Resin beads are clumping or shrinking during synthesis. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites. This is common with hydrophobic sequences.[1]1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of solvents (e.g., DMF/DCM) to improve resin swelling and disrupt secondary structures.[8]2. Incorporate Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt aggregation.[9]
Mass spec shows deletion sequence (-d-Phenylalaninol). Premature Cleavage (if using a highly acid-labile resin like 2-chlorotrityl): The acidity from additives like HOBt or Oxyma can cause some loss of peptide from the resin during long coupling times.[10]1. Use a Less Basic Amine: Switch from DIPEA to a bulkier, less nucleophilic base like 2,4,6-collidine to minimize side reactions.2. Avoid Heating: Perform the coupling at room temperature, as elevated temperatures can increase premature cleavage.[10]

Data Presentation

Table 1: Representative Performance of Coupling Reagents for Hindered Residues

Note: This data is generalized for sterically hindered couplings in SPPS, as specific comparative data for this compound is not widely published. Efficiency can be sequence-dependent.

Coupling ReagentReagent TypeTypical Coupling TimeRelative Efficiency for Hindered CouplingsPotential for Racemization
HATU/DIPEA Aminium Salt1-4 hoursVery HighVery Low
HCTU/DIPEA Aminium Salt1-4 hoursVery HighVery Low
PyAOP/DIPEA Phosphonium Salt2-6 hoursVery HighVery Low
PyBOP/DIPEA Phosphonium Salt2-6 hoursHighLow
COMU/DIPEA Aminium Salt1-4 hoursVery HighVery Low
DIC/DMAP Carbodiimide4-12 hoursModerateModerate

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound to a Resin-Bound Peptide

This protocol is optimized for coupling this compound to the C-terminus of a peptide chain anchored on a solid support (e.g., Wang resin).

Materials:

  • Peptide-resin with a C-terminal carboxylic acid

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • 2,4,6-Collidine or DIPEA (8 equivalents)

  • Anhydrous, peptide-synthesis grade DMF or NMP

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.

  • Activation Mixture Preparation: In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.

  • Pre-activation: Add Collidine or DIPEA (8 eq.) to the activation mixture. Vortex or agitate the solution for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated mixture to the swollen peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • First Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times).

  • Double Coupling (Recommended): Repeat steps 2-4 to perform a second coupling to ensure maximum efficiency.

  • Final Wash: After the final coupling, drain the solution and wash the resin extensively with DMF (5 times), followed by DCM (3 times).

  • Monitoring: Take a small sample of resin beads (approx. 5-10 mg), dry them, and perform a cleavage reaction (e.g., with 95% TFA cocktail). Analyze the cleaved product by HPLC and MS to confirm successful coupling.

  • Capping (Optional): If monitoring shows significant unreacted sites, cap them by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences in subsequent steps.

Visualizations

SPPS_Workflow_Amino_Alcohol Resin Peptide-Resin (Free Carboxyl) Swell Swell Resin (DMF, 30 min) Resin->Swell Activate Prepare Activation Mix: Fmoc-d-Phe-ol + HATU + Base Swell->Activate Couple1 1st Coupling (2-4 hours) Swell->Couple1 Activate->Couple1 Wash1 Wash (DMF) Couple1->Wash1 Couple2 2nd Coupling (Optional) (2-4 hours) Wash1->Couple2 Wash2 Final Wash (DMF, DCM) Couple2->Wash2 Monitor Monitor Reaction (Cleave & HPLC/MS) Wash2->Monitor Next Proceed to Fmoc Deprotection Monitor->Next Complete Cap Cap Unreacted Sites (Acetic Anhydride) Monitor->Cap Incomplete Cap->Next

Caption: Experimental workflow for a double coupling cycle of this compound.

Troubleshooting_Logic Start Low Coupling Efficiency Detected CheckReagent Is Coupling Reagent Potent (e.g., HATU)? Start->CheckReagent SwitchReagent Action: Switch to HATU, HCTU, or PyAOP CheckReagent->SwitchReagent No CheckTime Was Double Coupling & Long Reaction Time Used? CheckReagent->CheckTime Yes SwitchReagent->CheckTime DoubleCouple Action: Implement Double Coupling CheckTime->DoubleCouple No CheckEquiv Are Reagent Equivalents Sufficient (3-5x)? CheckTime->CheckEquiv Yes DoubleCouple->CheckEquiv IncreaseEquiv Action: Increase Reagent Equivalents CheckEquiv->IncreaseEquiv No CheckSolvent Is Aggregation Suspected? CheckEquiv->CheckSolvent Yes IncreaseEquiv->CheckSolvent ChangeSolvent Action: Switch to NMP or Add Chaotropic Salts CheckSolvent->ChangeSolvent Yes Success Problem Resolved CheckSolvent->Success No ChangeSolvent->Success

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Preventing racemization of Fmoc-d-Phenylalaninol during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing racemization of Fmoc-D-Phenylalaninol during the activation step of your chemical syntheses.

The stereochemical integrity of chiral molecules is paramount in drug discovery and development. Racemization of this compound during activation can lead to the formation of its undesired L-enantiomer, resulting in diastereomeric impurities in subsequent steps. These impurities can be challenging to separate and may negatively impact the biological activity and safety of the final product. This guide offers practical solutions and detailed protocols to help you maintain the enantiomeric purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the process by which a pure enantiomer, in this case, this compound, is converted into a mixture of both its D- and L-enantiomers. During the activation of the carboxyl group of the amino alcohol, the chiral center can become susceptible to deprotonation and reprotonation, leading to a loss of stereochemical integrity.

Q2: What is the primary mechanism leading to the racemization of Fmoc-protected amino alcohols during activation?

A2: The primary pathway for racemization of N-Fmoc protected amino acids and their derivatives during activation is through the formation of a 5(4H)-oxazolone intermediate.[1] The alpha-proton of this intermediate is acidic and can be readily abstracted by a base. This leads to a planar, achiral enolate intermediate. Subsequent non-stereospecific reaction with an incoming nucleophile results in a mixture of D- and L-isomers.[1]

Q3: Which factors are most critical in controlling the racemization of this compound?

A3: Several factors significantly influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of activating agent and the use of racemization-suppressing additives are crucial.

  • Base: The type and concentration of the base used can promote or inhibit racemization.

  • Temperature: Higher temperatures generally accelerate the rate of racemization.

  • Pre-activation Time: Prolonged activation of the Fmoc-amino alcohol before its use in the reaction increases the risk of racemization.

Troubleshooting Guide: Minimizing Racemization of this compound

This guide will help you identify potential causes of racemization in your experiments and provide actionable solutions.

Problem: Significant formation of the L-enantiomer of Phenylalaninol is observed after the activation and coupling step.

Step 1: Evaluate Your Activation Method

The choice of coupling reagent and the presence of additives are the first line of defense against racemization.

Possible Cause: The coupling reagent used is prone to causing high levels of racemization.

Solution: Switch to a coupling reagent system known for low racemization. Carbodiimide-based reagents, when used in conjunction with additives like OxymaPure or HOAt, are generally effective at suppressing racemization.[2]

Data Presentation: Comparison of Coupling Additives on Racemization

While specific data for this compound is limited, the following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling reaction, which can serve as a useful guide.

Coupling ReagentAdditive% D-Isomer Formation (Model System)
DICHOBt14.8%
DICHOAt5.9%
DICOxymaPure4.2%

Disclaimer: Data is based on a model system (Z-Phe-Val-OH + H-Pro-NH2) and is intended for comparative purposes. Actual racemization levels for this compound may vary.

Step 2: Assess the Base Used in Your Reaction

The base plays a critical role in the racemization mechanism.

Possible Cause: The use of a strong, sterically unhindered base is promoting the abstraction of the alpha-proton.

Solution: Replace strong bases like N,N-diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred as they are less likely to cause racemization.

Step 3: Optimize Your Experimental Protocol

Procedural details can have a substantial impact on the level of racemization.

Possible Cause 1: Prolonged pre-activation time allows for the accumulation of the racemization-prone oxazolone intermediate.

Solution 1: Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of this compound and the other reactants immediately before the coupling reaction.[1]

Possible Cause 2: The reaction is being performed at an elevated temperature.

Solution 2: Conduct the activation and coupling at room temperature or below (e.g., 0 °C). Avoid heating unless absolutely necessary for the reaction to proceed.

Experimental Protocols

Here are detailed protocols for minimizing racemization during the activation of this compound and for analyzing the enantiomeric purity of the product.

Protocol 1: Recommended Activation of this compound with Minimized Racemization

This protocol utilizes a DIC/OxymaPure coupling system, which is known for its low racemization potential.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • The nucleophile for the coupling reaction

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and OxymaPure (1.1 equivalents) in anhydrous DMF.

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amino acid ester hydrochloride, 1.1 equivalents) to the solution. If the nucleophile is a salt, add a non-nucleophilic base like N-methylmorpholine (NMM) (1.1 equivalents).

  • In Situ Activation: Cool the reaction mixture to 0 °C in an ice bath. Add DIC (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, proceed with the appropriate work-up and purification procedures for your specific product.

Protocol 2: Chiral HPLC Analysis of this compound Derivatives

This protocol provides a general method for determining the enantiomeric purity of the product formed from the activation and coupling of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Lux® Cellulose-1 or a similar column known to resolve Fmoc-amino acid derivatives)

  • HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • A racemic standard of the final product (if available) or a sample of the product synthesized using conditions known to cause racemization.

Chromatographic Conditions (Example):

  • Column: Lux® Cellulose-1 (or equivalent)

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in water (e.g., 60:40 v/v). The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 265 nm (or the absorbance maximum of your compound)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.

  • Standard Injection (if available): Inject the racemic standard to determine the retention times of the D- and L-enantiomers.

  • Sample Injection: Inject your sample and record the chromatogram.

  • Data Analysis: Integrate the peak areas of the D- and L-enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100

Visualizing the Racemization Pathway and Prevention Strategy

The following diagrams illustrate the key chemical pathway for racemization and the workflow for minimizing it.

Racemization_Mechanism Fmoc_D_Phe_ol This compound Activated_Ester Activated Intermediate Fmoc_D_Phe_ol->Activated_Ester Activation (Coupling Reagent) Oxazolone 5(4H)-Oxazolone (Racemization-prone) Activated_Ester->Oxazolone Cyclization Enolate Achiral Enolate Oxazolone->Enolate Base (Proton Abstraction) Racemic_Product Racemic Product (D- and L-isomers) Enolate->Racemic_Product Nucleophilic Attack

Caption: Mechanism of racemization via oxazolone formation.

Prevention_Workflow cluster_start Start cluster_reagents Reagent Selection cluster_protocol Protocol Optimization cluster_analysis Analysis cluster_result Outcome Start Experiment Planning Coupling_Reagent Choose Low-Racemization Coupling Reagent (e.g., DIC/Oxyma) Start->Coupling_Reagent Base_Selection Select Weak/Hindered Base (e.g., NMM, Collidine) Start->Base_Selection In_Situ_Activation Perform In Situ Activation Coupling_Reagent->In_Situ_Activation Base_Selection->In_Situ_Activation Low_Temperature Maintain Low Temperature (0°C to RT) In_Situ_Activation->Low_Temperature Chiral_HPLC Analyze Enantiomeric Purity (Chiral HPLC) Low_Temperature->Chiral_HPLC High_Purity High Enantiomeric Purity Chiral_HPLC->High_Purity Racemization_Detected Racemization Detected Chiral_HPLC->Racemization_Detected Racemization_Detected->Start Troubleshoot & Re-optimize

Caption: Workflow for preventing racemization.

References

Troubleshooting incomplete Fmoc deprotection with piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete 9-fluorenylmethoxycarbonyl (Fmoc) group deprotection using piperidine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain. This critical failure prevents the subsequent amino acid from being coupled, leading to the synthesis of deletion sequences, which are peptides missing one or more amino acids.[1][2] These deletion sequences can be challenging to separate from the desired peptide, resulting in a complex crude product, reduced overall yield, and complicated purification processes.[1][3]

Q2: What are the primary causes of incomplete Fmoc deprotection?

Several factors can lead to inefficient Fmoc removal:

  • Reagent-Related Issues: The deprotection solution, typically 20% piperidine in N,N-dimethylformamide (DMF), may be degraded or improperly prepared.[4] Piperidine can degrade over time, and the quality of the DMF is crucial, as impurities can interfere with the reaction.[1][2]

  • Reaction Conditions: Insufficient deprotection time or conducting the reaction at a temperature lower than ambient can lead to sluggish and incomplete reactions.[4]

  • Peptide Sequence and Structure: Certain peptide sequences can hinder Fmoc deprotection. Steric hindrance from bulky amino acids adjacent to the Fmoc-protected residue can physically block the piperidine base.[4][5] Additionally, the formation of secondary structures, such as β-sheets, particularly in homo-oligomers like those of leucine or alanine, can cause the peptide chains to aggregate, making the N-terminus inaccessible to the deprotection reagent.[2][5][6]

  • Resin-Related Issues: Poor swelling of the solid support resin can lead to peptide chains being too close together, thus impeding reagent access.[2] Overloading the resin with the first amino acid can also cause steric hindrance between the growing peptide chains.[2]

Q3: How can I detect incomplete Fmoc deprotection?

Several methods are available to monitor the completeness of the Fmoc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive qualitative colorimetric test for the presence of free primary amines.[4][7] A positive result (deep blue color) indicates successful Fmoc removal, while a negative or faint yellow result suggests that the Fmoc group is still attached.[3][4]

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of Fmoc cleavage, which has a characteristic UV absorbance at approximately 301 nm.[1][4][8] By measuring the absorbance of the effluent from the deprotection reaction, the extent of Fmoc removal can be quantified.[1][4]

  • High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): These are the most definitive methods for confirming incomplete deprotection. Analysis of a small, cleaved sample of the peptide-resin will show the desired product along with a more hydrophobic peak that elutes later. Mass spectrometry can confirm that this second peak corresponds to the mass of the target peptide plus the mass of the Fmoc group (222.24 Da).[3]

Troubleshooting Guide

Problem: The Kaiser test is negative or weak after the standard Fmoc deprotection protocol.

A negative or weak Kaiser test indicates inefficient Fmoc removal. The following steps can help you troubleshoot and resolve the issue.

Step 1: Verify Reagents and Reaction Conditions
ParameterStandard ConditionTroubleshooting Action
Piperidine Solution 20% (v/v) piperidine in high-purity, amine-free DMF.[1][4][9]Prepare a fresh solution using a new bottle of piperidine and high-quality DMF.[4][9]
Deprotection Time Typically a two-step process: 1-3 minutes followed by a second treatment of 15-30 minutes.[3][8]Increase the duration of the second deprotection step in increments of 5-10 minutes.[9]
Temperature Ambient room temperature.[4]Ensure the reaction is not being conducted in a cold environment. For difficult sequences, consider elevating the temperature to 40-50°C, but be aware of potential side reactions.[4]
Resin Swelling Allow the resin to swell completely in DMF for at least 30-60 minutes before the first deprotection.[9]Ensure adequate swelling time and use a sufficient volume of DMF (10-15 mL per gram of resin).[9]
Step 2: Address Sequence-Specific Difficulties

If reagent and condition optimization do not resolve the issue, the problem may be related to the peptide sequence itself, leading to steric hindrance or aggregation.

IssueRecommended Solution
Steric Hindrance For bulky amino acids, a longer or repeated deprotection step may be necessary.[4]
Peptide Aggregation For sequences prone to aggregation, consider using a stronger deprotection cocktail. A common alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[9] DBU is a stronger, non-nucleophilic base that can help disrupt aggregation.[9]
Alternative Deprotection Reagents

In cases of persistent difficulty, alternative reagents to piperidine can be considered.

ReagentConcentrationNotes
4-Methylpiperidine (4-MP) 20% (v/v) in DMFExhibits similar efficiency to piperidine and is not a controlled substance.[10][11]
Piperazine 5% (w/v) in DMF or NMPA less nucleophilic base that can reduce the incidence of side reactions like diketopiperazine formation.[10][12] May require the addition of a stronger base like DBU for efficient deprotection.[10]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v) in DMF, often with piperidine or piperazine.[4][9]A very strong, non-nucleophilic base used for particularly difficult sequences.[4][13]

Experimental Protocols

Kaiser Test (Qualitative)

This protocol provides a qualitative assessment of the presence of free primary amines on the resin.[14]

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.[4]

  • Alternative Reagent A: 5 g ninhydrin in 100 mL ethanol.[8]

  • Solution B: 80 g phenol in 20 mL ethanol.[8]

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.[8]

Procedure:

  • Sample Collection: Remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[14]

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF to remove any residual reagents. Decant the solvent.[14]

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.[14][15]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.[14]

Interpretation of Results:

ObservationInterpretation
Intense Blue Beads and Solution Positive result: Free primary amines are present, indicating successful deprotection.[4][14]
Yellow/Colorless Beads and Solution Negative result: No free primary amines are present, indicating incomplete deprotection.[4][14]
Blue Beads, Colorless Solution Incomplete deprotection. Extend the deprotection time or recouple.[4]
UV-Vis Spectrophotometry for Monitoring Fmoc Deprotection

This method quantifies the dibenzofulvene-piperidine adduct to monitor the extent of Fmoc removal.[1][4]

Materials:

  • Peptidyl-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily)[1]

  • DMF, peptide synthesis grade

  • UV-Vis Spectrophotometer

  • Quartz cuvette (1 cm path length)

Procedure:

  • Fmoc Deprotection: Add the deprotection solution to the resin and agitate for the desired time (e.g., an initial 3 minutes).[1]

  • Collection of Filtrate: Drain the solution into a collection vessel. Repeat the deprotection step as per your protocol and combine the filtrates in a volumetric flask of a known volume.[1]

  • Dilution: Dilute the collected filtrate to the mark with DMF and mix thoroughly. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[1]

  • Spectrophotometric Measurement:

    • Blank the spectrophotometer with the deprotection solution (20% piperidine in DMF).[1]

    • Measure the absorbance of the diluted solution at approximately 301 nm.[1][4][8]

  • Calculation: Calculate the amount of cleaved Fmoc group using the Beer-Lambert law (A = εcl), where:

    • A = measured absorbance

    • ε = molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[8]

    • c = concentration (mol/L)

    • l = path length of the cuvette (typically 1 cm)[4][8]

Visualizations

Troubleshooting_Workflow start Incomplete Fmoc Deprotection Suspected (e.g., Negative Kaiser Test) check_reagents Check Deprotection Reagent - Freshly prepared? - Correct concentration (20%)? - High-purity solvents? start->check_reagents check_conditions Review Reaction Conditions - Sufficient deprotection time? - Ambient temperature? check_reagents->check_conditions Reagents OK rerun_deprotection Re-run Deprotection with Fresh Reagents & Optimized Time check_conditions->rerun_deprotection Conditions OK retest Perform Kaiser Test rerun_deprotection->retest successful Deprotection Successful Proceed to Coupling retest->successful Positive unsuccessful Deprotection Still Incomplete retest->unsuccessful Negative difficult_sequence Consider 'Difficult Sequence' Issues (Steric Hindrance, Aggregation) unsuccessful->difficult_sequence stronger_base Use Stronger Base Cocktail (e.g., 2% DBU / 2% Piperidine in DMF) difficult_sequence->stronger_base final_test Perform Kaiser Test stronger_base->final_test final_success Deprotection Successful Proceed to Coupling final_test->final_success Positive

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Fmoc_Deprotection_Factors outcome Fmoc Deprotection Efficiency reagents Reagent Quality piperidine Piperidine Freshness & Concentration reagents->piperidine dmf DMF Purity reagents->dmf conditions Reaction Conditions time Deprotection Time conditions->time temp Temperature conditions->temp sequence Peptide Sequence sterics Steric Hindrance sequence->sterics aggregation Aggregation / Secondary Structure sequence->aggregation resin Solid Support swelling Resin Swelling resin->swelling loading Resin Loading resin->loading piperidine->outcome dmf->outcome time->outcome temp->outcome sterics->outcome aggregation->outcome swelling->outcome loading->outcome

Caption: Key factors influencing the efficiency of Fmoc deprotection.

References

Side reactions associated with Fmoc-d-Phenylalaninol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Fmoc-D-Phenylalaninol in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in solid-phase peptide synthesis (SPPS)?

The main challenge arises from the presence of a primary hydroxyl (-OH) group instead of a carboxylic acid. This hydroxyl group is nucleophilic and can lead to side reactions if left unprotected during subsequent coupling steps.

Q2: Do I need to protect the hydroxyl group of this compound?

Yes, in most cases, protecting the hydroxyl group is highly recommended to prevent side reactions. During the coupling of the next amino acid, the activated carboxyl group can react with the free hydroxyl of the phenylalaninol residue, leading to the formation of an ester linkage. This results in a capped sequence and the formation of a difficult-to-remove byproduct.

Q3: What are the most common side reactions associated with this compound?

The most common side reactions are:

  • O-Acylation (Esterification): The unprotected hydroxyl group can be acylated by the incoming activated Fmoc-amino acid, forming an ester bond and terminating the peptide chain elongation.

  • Incomplete Coupling: Due to the steric bulk of the phenylalaninol side chain, coupling of the subsequent amino acid onto the this compound amine can be slow or incomplete, leading to deletion sequences.[1]

  • Racemization/Epimerization: While less common than with standard amino acids because there is no carboxyl activation of the phenylalaninol itself, the chiral center can be susceptible to epimerization under strong basic conditions over prolonged periods.[1]

Q4: What protecting groups are suitable for the hydroxyl group of Phenylalaninol?

The choice of protecting group should be orthogonal to the Fmoc/tBu strategy. This means it must be stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) and removable under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups prematurely. Suitable options include acid-labile groups that are cleaved during the final TFA cocktail treatment.

Troubleshooting Guides

Issue 1: Mass Spectrometry Shows an Unexpected Mass (+ Molecular Weight of the Added Amino Acid - 18 Da)
  • Potential Cause: O-Acylation (Esterification) of the Hydroxyl Group. This indicates that the incoming amino acid has formed an ester bond with the hydroxyl group of the C-terminal Phenylalaninol residue instead of a peptide bond with the N-terminal amine.

  • Solutions:

    • Protect the Hydroxyl Group: Before incorporating this compound, protect the hydroxyl group with a suitable acid-labile protecting group like tert-butyl (tBu) or trityl (Trt).

    • Optimize Coupling Conditions: If the hydroxyl group is left unprotected, using a shorter pre-activation time and lower temperature for the subsequent coupling step may minimize the O-acylation side reaction. However, this is less reliable than protection.

Issue 2: HPLC Analysis Shows a Significant Deletion Sequence Peak (Missing the Amino Acid After Phenylalaninol)
  • Potential Cause: Incomplete or Failed Coupling. The steric hindrance from the bulky phenyl group can make it difficult for the incoming amino acid to couple efficiently to the secondary amine of the incorporated Phenylalaninol.[1]

  • Solutions:

    • Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (like DIC) to a more powerful uronium/aminium-based reagent such as HATU, HBTU, or COMU.

    • Perform a Double Coupling: After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[1]

    • Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or more. In some cases, increasing the temperature to 40-50°C can improve efficiency, but this should be done cautiously as it can also increase the risk of racemization.[1]

    • Monitor the Reaction: Use a qualitative test like the Kaiser test to confirm the absence of free primary amines after the coupling step. A positive (blue) result indicates incomplete coupling.[2]

Issue 3: Final Peptide Shows Diastereomeric Impurities by Chiral HPLC
  • Potential Cause: Racemization/Epimerization. The α-carbon of the D-Phenylalaninol residue may have epimerized to the L-configuration at some stage during the synthesis.

  • Solutions:

    • Avoid Excess Base: When using a base like DIPEA or NMM during coupling, use the minimum amount necessary to facilitate the reaction. A large excess of base can increase the rate of epimerization.

    • Minimize Deprotection Time: Do not extend the Fmoc deprotection time with piperidine unnecessarily. Stick to standard protocols (e.g., 2 x 10 minutes) unless incomplete deprotection is a known issue.

    • Use Racemization-Suppressing Additives: Always include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure when using carbodiimide coupling reagents. For more challenging couplings, 1-hydroxy-7-azabenzotriazole (HOAt) is often more effective at suppressing racemization.[2]

Data Presentation

Table 1: Comparison of Hydroxyl Protecting Groups for Phenylalaninol

Protecting GroupAbbreviationCleavage ConditionStabilityKey Advantages
tert-ButyltBuStrong Acid (e.g., >90% TFA)Stable to base (piperidine)Commonly used in Fmoc/tBu strategy; removed during final cleavage.
TritylTrtMild Acid (e.g., 1-5% TFA in DCM)Stable to base (piperidine)Offers orthogonal removal if selective deprotection is needed before final cleavage.
None--ReactiveNot recommended; high risk of O-acylation side reactions.

Table 2: Recommended Coupling Reagent Combinations

ScenarioCoupling ReagentAdditiveBaseRationale
Standard Coupling DICOxymaPure or HOBtDIPEA or NMMCost-effective for routine couplings, with additive to suppress racemization.
Sterically Hindered Coupling HATU or HCTUNoneDIPEA or 2,4,6-CollidineMore potent activators to overcome steric hindrance and drive the reaction to completion.[1]
Racemization-Prone Coupling COMUNoneDIPEAKnown for low racemization potential, especially for sensitive residues.

Experimental Protocols

Protocol 1: Recommended Coupling of the Next Amino Acid to Resin-Bound D-Phenylalaninol

This protocol is designed to maximize coupling efficiency while minimizing side reactions. It assumes the hydroxyl group of Phenylalaninol is protected.

  • Resin Preparation: Swell the peptide-resin (containing the deprotected N-terminal amine of D-Phenylalaninol) in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base like 2,4,6-Collidine or DIPEA (6-10 equivalents) in anhydrous DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and immediately add the activated amino acid solution.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue), indicating free amines, perform a second coupling (repeat steps 2-5).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Visualizations

O_Acylation_Side_Reaction O-Acylation Side Reaction Pathway cluster_input Resin_PheOH Resin-Peptide-D-Phenylalaninol (Free -OH and -NH2) Peptide_Bond Desired Product: Peptide Bond Formation Resin_PheOH->Peptide_Bond N-Acylation (Correct Path) Ester_Bond Side Product: O-Acylation (Ester) Resin_PheOH->Ester_Bond O-Acylation (Side Reaction) Activated_AA Activated Fmoc-AA-COOH (e.g., with HATU/DIPEA)

Caption: O-Acylation: A key side reaction with unprotected this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Phenylalaninol Coupling Start Start: Coupling next AA to D-Phenylalaninol Kaiser Perform Kaiser Test after coupling Start->Kaiser Negative Test Negative (Yellow) Coupling Complete Kaiser->Negative Success Positive Test Positive (Blue) Incomplete Coupling Kaiser->Positive Failure Proceed Proceed to next Fmoc Deprotection Negative->Proceed Action1 Action: Double Couple with fresh reagents Positive->Action1 Action2 Action: Switch to stronger coupling agent (e.g., HATU) Positive->Action2 Action3 Action: Increase reaction time/temp Positive->Action3 Re_Kaiser Re-run Kaiser Test Action1->Re_Kaiser Action2->Re_Kaiser Action3->Re_Kaiser Re_Kaiser->Negative Success Re_Kaiser->Positive Failure (Re-evaluate strategy)

Caption: Troubleshooting workflow for incomplete coupling after D-Phenylalaninol.

References

Purification strategies for peptides containing Fmoc-d-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide Purification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols specifically for researchers working with peptides containing Fmoc-d-Phenylalaninol.

Frequently Asked Questions (FAQs)

Q1: What makes peptides containing this compound challenging to purify?

Peptides incorporating this compound can present unique purification challenges due to the hydrophobic nature of both the Phenylalaninol residue and the residual Fmoc group if deprotection is incomplete. This can lead to issues such as peptide aggregation, poor solubility, and the formation of closely-eluting impurities that are difficult to resolve using standard chromatographic techniques.

Q2: I am observing a broad peak or multiple closely-eluting peaks for my target peptide during RP-HPLC. What could be the cause?

This can stem from several factors:

  • Peptide Aggregation: The hydrophobicity of your peptide may cause it to aggregate, leading to broad or tailing peaks.[1][2]

  • Diastereomeric Impurities: Although Phenylalanine is less prone to racemization than other amino acids like histidine, it can still occur during prolonged activation times or with the use of strong bases.[1] This would create diastereomers that can be very difficult to separate.

  • Incomplete Deprotection: Residual side-chain protecting groups can lead to closely-eluting species.

  • Oxidation: If your sequence contains sensitive residues like Methionine or Tryptophan, oxidation can occur during synthesis or workup, creating additional peaks.

Q3: My final peptide yield after purification is significantly lower than expected. What are the common causes?

Low yield is a frequent issue in solid-phase peptide synthesis (SPPS) and purification.[1] Potential causes include:

  • Incomplete Coupling Reactions: Steric hindrance from the d-Phenylalaninol or the growing peptide chain can lead to incomplete coupling, resulting in truncated sequences that are removed during purification.[3]

  • Peptide Aggregation: Aggregation can cause poor resin swelling and incomplete reactions during synthesis.[1] During purification, it can lead to precipitation and loss of product.

  • Premature Cleavage: Certain linkers may be unstable to the repeated Fmoc deprotection steps, causing premature cleavage of the peptide from the resin.

  • Loss During Workup: Significant product loss can occur during precipitation and washing steps, especially if the peptide has some solubility in the wash solvent (e.g., cold diethyl ether).[4]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides containing this compound.

Problem Potential Cause Recommended Solution
Low Purity of Crude Peptide Incomplete Fmoc deprotection or coupling during synthesis.Perform a Kaiser test after coupling to ensure completion; consider double coupling for difficult residues.[1][5] Use high-quality, amine-free DMF as a solvent.[6]
Formation of deletion sequences.Optimize coupling times and use efficient activators like HATU/HBTU, especially for sterically hindered couplings.[5]
Poor Resolution in RP-HPLC Inappropriate gradient or mobile phase.Optimize the HPLC gradient. A shallower gradient (e.g., 0.5% B/min) can improve the resolution of closely-eluting peaks.[7] Try a different organic modifier (e.g., methanol instead of acetonitrile) or ion-pairing agent.
Co-elution of diastereomers due to racemization.Minimize racemization during synthesis by using additives like HOBt or Oxyma Pure and avoiding prolonged activation times.[1] For analysis, consider using a chiral stationary phase.[8]
Peptide Aggregation/Precipitation High hydrophobicity of the peptide sequence.During synthesis, use chaotropic agents like LiCl or switch to a solvent like N-methylpyrrolidone (NMP) to disrupt secondary structures.[1] For purification, dissolve the crude peptide in solvents containing denaturants like Guanidinium HCl or Urea, or use a higher concentration of organic solvent if solubility allows.
Incomplete Removal of Fmoc Group Insufficient deprotection time or reagent concentration.Ensure the use of a fresh 20% piperidine in DMF solution.[5][6] For solution-phase deprotection post-synthesis, ensure adequate reaction time and purify to remove the dibenzofulvene-piperidine adduct.[9][10]

Experimental Protocols

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for adding an Fmoc-protected amino acid to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[4][5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.[1][5]

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1][5]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent like HBTU/HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in a minimal amount of DMF.[4]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.[4]

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines (beads should remain yellow).[1][5] If the test is positive (blue beads), a second coupling may be necessary.

    • Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times).[4]

sp_ps_workflow cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling deprotect1 Add 20% Piperidine/DMF (5 min) deprotect2 Add 20% Piperidine/DMF (15 min) deprotect1->deprotect2 Drain wash1 Wash with DMF (5-7x) deprotect2->wash1 Drain activate Activate Fmoc-AA (HBTU/DIPEA) wash1->activate couple Add to Resin (1-2h) activate->couple wash2 Wash with DMF (3-5x) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Positive (Recouple) next_cycle Ready for Next Cycle kaiser->next_cycle Negative start Swollen Peptide-Resin start->deprotect1

Protocol 2: Peptide Cleavage and Precipitation

This protocol is for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.

  • Resin Preparation: After the final SPPS cycle, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.[4]

  • Cleavage:

    • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.[5]

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.

    • Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).[4]

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether, and wash the pellet again with cold diethyl ether to remove scavengers and residual protecting groups.[4][5]

  • Drying: Dry the final peptide pellet under vacuum.[4]

cleavage_purification_workflow start Peptide-Resin (Post-SPPS) wash_dcm Wash with DCM & Dry start->wash_dcm cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Agitate 2-3h wash_dcm->cleavage filter Filter to Remove Resin cleavage->filter precipitate Precipitate in Cold Ether filter->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_ether Wash Pellet with Cold Ether centrifuge->wash_ether dry Dry Pellet Under Vacuum wash_ether->dry crude Crude Peptide dry->crude hplc RP-HPLC Purification crude->hplc final Pure Lyophilized Peptide hplc->final

Protocol 3: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a standard method for purifying a crude peptide.

  • Sample Preparation: Dissolve the dried crude peptide in a suitable solvent. This is typically Mobile Phase A (e.g., 0.1% TFA in water) or a mixture of water and acetonitrile with 0.1% TFA.[3][5] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[3]

  • HPLC Conditions: Conditions must be optimized for each peptide, but a typical starting point is provided in the table below.[3]

  • Purification Run: Inject the prepared sample onto the semi-preparative column.

  • Fraction Collection: Collect fractions corresponding to the peaks shown on the chromatogram. The main peak should correspond to the desired peptide.

  • Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy white powder.

Typical RP-HPLC Purification Parameters
Parameter Typical Setting
Column C18 Reverse-Phase (semi-preparative)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Linear gradient, e.g., 5% to 65% B over 40 minutes
Flow Rate 4-10 mL/min for semi-preparative columns
Detection UV absorbance at 214-220 nm[3]
Column Temperature Ambient or controlled (e.g., 30°C) for reproducibility[3]

troubleshooting_flow cluster_impurities Impurity Analysis cluster_aggregation Aggregation Issues start Low Purity in Analytical HPLC q_peaks Multiple Peaks or Broad Peak? start->q_peaks mass_spec Analyze by Mass Spec q_peaks->mass_spec Multiple Peaks check_sol Poor Solubility or Precipitation Noted? q_peaks->check_sol Broad/Tailing Peak mass_match Mass Matches Expected Impurities (Truncated, Deletion, Protected)? mass_spec->mass_match action_synth Action: - Optimize coupling time/reagents - Check Fmoc deprotection steps - Use high-quality reagents mass_match->action_synth Yes action_hplc Action: - Optimize HPLC gradient (make shallower) - Change organic modifier or column - Adjust temperature mass_match->action_hplc No (e.g., Diastereomers) sol_action Action: - Use chaotropic agents - Modify HPLC solvent - Adjust peptide concentration check_sol->sol_action

References

Addressing peptide aggregation during synthesis with hydrophobic residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during the synthesis of sequences containing hydrophobic residues.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains attached to the solid support.[1][2] This leads to the formation of stable secondary structures, most notably β-sheets.[1][3] Hydrophobic sequences are particularly prone to aggregation because the non-polar side chains tend to associate, which drives the peptide chains closer together and facilitates the hydrogen bond formation that leads to aggregation.[1][3][4] This aggregation can lead to poor solvation of the peptide-resin complex, resulting in incomplete coupling and deprotection reactions, ultimately leading to lower yields and purity.[2][5]

Q2: Which amino acid sequences are considered "difficult" or prone to aggregation?

A2: "Difficult sequences" are those that have a high tendency to aggregate on the resin.[3] These typically include:

  • Sequences with a high content of hydrophobic amino acids such as Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), and Alanine (Ala).[1]

  • Sequences containing β-branched amino acids (Val, Ile, Thr).[1]

  • Peptides longer than 20 amino acids, where the likelihood of forming stable secondary structures increases.[6]

  • Specific motifs, such as amyloidogenic sequences found in peptides like Amyloid-β.[7]

Q3: What are the common signs of on-resin peptide aggregation?

A3: Several indicators during SPPS can suggest that your peptide is aggregating:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[2][6]

  • Slow or Incomplete Reactions: A positive Kaiser or TNBS test after a coupling step indicates the presence of unreacted free amines, suggesting the N-terminus is inaccessible.[6][8] Similarly, Fmoc deprotection may be sluggish, indicated by a broadened UV monitoring profile in automated synthesizers.[3]

  • Physical Clumping: The resin may become sticky and clump together, making it difficult to mix and wash effectively.[6]

  • Low Yield and Purity: A significant decrease in the expected yield of the cleaved peptide and a complex HPLC profile with multiple deletion sequences are strong indicators of aggregation-related problems.[6][8]

Q4: What are the primary strategies to overcome peptide aggregation?

A4: Several strategies can be employed to disrupt aggregation and improve the synthesis of difficult peptides:

  • Backbone Protection: Incorporating 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups onto the backbone amide nitrogen physically prevents the hydrogen bonding that leads to β-sheet formation.[9][10]

  • Pseudoproline Dipeptides: These are derivatives of Serine or Threonine that introduce a "kink" into the peptide backbone, disrupting the planarity required for β-sheet structures.[3][5]

  • Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can accelerate coupling and deprotection reactions and disrupt aggregation by providing localized heating.[11][12]

  • Chaotropic Agents: Adding salts like LiCl or NaClO₄ to the reaction can disrupt hydrogen bonding networks.[2][4]

  • Optimized Synthesis Conditions: This includes using specialized solvents (e.g., NMP, DMSO), increasing the reaction temperature, and using lower-loading resins to increase the distance between peptide chains.[2][13]

Troubleshooting Guides

Issue 1: Incomplete Coupling (Positive Kaiser/TNBS Test)

  • Symptoms: Blue beads in the Kaiser test or a positive colorimetric result in other amine tests after the coupling step. Mass spectrometry of the crude product reveals significant deletion sequences (M-amino acid).

  • Possible Cause: On-resin aggregation is preventing the activated amino acid from accessing the N-terminus of the growing peptide chain.[8]

  • Solutions:

    • Double Couple: Perform a second coupling step with fresh reagents.

    • Increase Temperature: If using a conventional synthesizer, consider increasing the reaction temperature.

    • Use Aggregation-Disrupting Additives: For the problematic coupling step, add a chaotropic salt like 0.4 M LiCl to the coupling mixture.[6]

    • Switch to a More Effective Solvent: Use N-Methyl-2-pyrrolidone (NMP) or add up to 20% Dimethyl sulfoxide (DMSO) to the DMF.[2]

Issue 2: Poor Yield and Purity of a Hydrophobic Peptide

  • Symptoms: After cleavage and purification, the final yield is very low, and the HPLC profile of the crude product is complex.

  • Possible Cause: Severe aggregation throughout the synthesis has led to a high proportion of deletion and truncated sequences.

  • Solutions:

    • Resynthesize with Pseudoproline Dipeptides: Identify potential sites for pseudoproline incorporation (Ser or Thr residues). Replace the standard Fmoc-Xaa-Ser/Thr-OH coupling with the corresponding Fmoc-Xaa-Yaa(ψPro)-OH dipeptide. It is recommended to space pseudoprolines every 5-6 residues.[3][14]

    • Resynthesize with Dmb/Hmb Backbone Protection: Strategically incorporate an Fmoc-AA(Dmb/Hmb)-OH amino acid, particularly before a known aggregation-prone sequence.[9][10] For Glycine-containing difficult sequences, using a dipeptide like Fmoc-Ala-(Dmb)Gly-OH can be highly effective.[15]

    • Utilize Microwave-Assisted Synthesis: If available, a microwave peptide synthesizer can significantly improve the synthesis of difficult sequences.[11]

    • Change the Resin: Switch to a lower-loading resin (e.g., 0.1-0.2 mmol/g) or a polyethylene glycol (PEG)-based resin to improve solvation and reduce inter-chain interactions.[2][13]

Data Presentation

Table 1: Comparative Yield and Purity for a "Difficult" Hydrophobic Peptide

Synthesis StrategyCrude Yield (%)Purity by RP-HPLC (%)Reference
Standard Fmoc-SPPS15-2530-40[9]
Fmoc-SPPS with DMB-Dipeptide50-70>70[9]

Table 2: Comparison of Synthesis Strategies for hAmylin(8-37)

Synthesis StrategyCrude Product OutcomeEstimated YieldEstimated PurityReference
Standard Fmoc-SPPSTraces of the desired peptide<5%Very Low[5]
Fmoc-SPPS with PseudoprolineHigh yield of the desired productHighHigh[5]

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS Incorporating a Pseudoproline Dipeptide

  • Resin Preparation: Start with the Fmoc-deprotected peptide-resin in a reaction vessel.

  • Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling. If the test is positive, a second coupling may be necessary.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin with DMF (5x) and DCM (3x) to prepare for the next coupling cycle.

Protocol 2: Manual Coupling of a Dmb-Protected Amino Acid Dipeptide

  • Resin Preparation: Begin with the Fmoc-deprotected peptide-resin.

  • Activation of DMB-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[9]

  • Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature. Note the extended coupling time due to steric hindrance.[9]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result indicates successful coupling.[9]

  • Proceed with Synthesis: Continue with the standard Fmoc-SPPS cycle for the subsequent amino acids. The DMB group is stable to piperidine but is cleaved during the final TFA cleavage step.

Visualizations

cluster_synthesis Peptide Synthesis Workflow cluster_troubleshooting Troubleshooting Aggregation start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling washing1->coupling washing2 Washing coupling->washing2 check Check for Aggregation (e.g., Kaiser Test, Resin Swelling) washing2->check end_cycle End Cycle / Start Next check->end_cycle No Aggregation modify_conditions Modify Conditions: - Increase Temp - Change Solvent (NMP/DMSO) - Add Chaotropic Salts check->modify_conditions Aggregation Detected resynthesize Resynthesize: - Use Pseudoprolines - Use Dmb/Hmb Protection - Use Microwave Synthesis check->resynthesize Severe Aggregation modify_conditions->coupling Retry Coupling cluster_cause Cause of Aggregation cluster_solutions Solutions hydrophobic Hydrophobic Residues (Val, Leu, Ile, Phe) h_bonding Inter-chain Hydrogen Bonding hydrophobic->h_bonding Promotes beta_sheet β-Sheet Formation h_bonding->beta_sheet Leads to pseudoproline Pseudoproline Dipeptides (Introduce Kink) beta_sheet->pseudoproline Disrupted by dmb_hmb Dmb/Hmb Protection (Block H-Bonding) beta_sheet->dmb_hmb Prevented by microwave Microwave Energy (Disrupts Aggregates) beta_sheet->microwave Disrupted by

References

Impact of different coupling additives on Fmoc-d-Phenylalaninol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the coupling of Fmoc-D-Phenylalaninol.

Troubleshooting Guide

This guide addresses common issues observed during this compound coupling reactions and provides systematic solutions.

Problem 1: Incomplete Coupling Reaction

  • Symptom: A positive Kaiser test (indicated by blue beads) after the coupling step, signaling the presence of unreacted free primary amines. Mass spectrometry of the crude product may also show a significant deletion sequence at the D-Phenylalaninol position.[1]

  • Potential Causes & Solutions:

CauseSolution
Insufficient Reagent Reactivity Employ a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more effective for sterically hindered amino alcohols than carbodiimide-based reagents like DIC.[1] Phosphonium salts such as PyAOP and PyBOP are also excellent choices.[1]
Inadequate Reaction Time Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress with a Kaiser test at intermediate time points.[1][2]
Peptide Aggregation The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites. Consider using chaotropic salts (e.g., LiCl) in the coupling solution or employing a "magic mixture" of solvents to disrupt secondary structures.[2]
Steric Hindrance The bulky nature of the phenylalaninol side chain can physically impede the reaction. A "double coupling" is a common and effective strategy to drive the reaction to completion.[2][3] This involves repeating the coupling step with a fresh solution of activated this compound immediately after the first coupling.[2]
Low Reagent Concentration Insufficient concentration of the amino alcohol and coupling reagents can slow down the reaction rate. Increase the equivalents of this compound and coupling reagents to 3-5 equivalents relative to the resin loading.[3][4]

Problem 2: High Levels of Racemization

  • Symptom: Presence of a significant amount of a side product with the same mass as the desired product, but with a different retention time on chiral HPLC.

  • Potential Causes & Solutions:

CauseSolution
Suboptimal Additive Choice Use additives that are known to minimize racemization. Oxyma and HOAt are generally superior to HOBt in this regard.[1][5]
Inappropriate Base The base used during coupling can contribute to racemization. Use the minimum necessary equivalents of base and consider using a less hindered or weaker base like 2,4,6-collidine or N-methylmorpholine instead of DIPEA.[1][3]
Prolonged Pre-activation Time Minimize the pre-activation time of the this compound before adding it to the resin. Prolonged activation can increase the risk of racemization.[3]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

There is no single "best" reagent, as the optimal choice depends on the specific peptide sequence and the scale of the synthesis. However, for sterically hindered amino alcohols like this compound, more potent coupling reagents are highly recommended. Uronium/aminium salt-based reagents like HATU and HCTU are often cited for their high reactivity in hindered couplings.[4][6]

Q2: How do coupling additives like HOBt and Oxyma work?

Coupling additives react with the highly reactive intermediate formed when a carbodiimide (like DIC) or an onium salt activates the carboxylic acid of the amino acid. This reaction forms a more stable, yet still reactive, active ester (e.g., OBt- or Oxyma-ester). This active ester is less prone to side reactions and racemization.[5][7]

Q3: What are the main advantages of using Oxyma over HOBt?

Oxyma offers several advantages over HOBt:

  • Superior Racemization Suppression: Oxyma is generally more effective than HOBt at minimizing racemization.[5][8]

  • Higher Yields: The use of Oxyma often results in higher coupling efficiencies and overall peptide yields.[5]

  • Enhanced Safety: HOBt is known to have explosive properties, especially in its anhydrous form. Oxyma is a non-explosive and safer alternative.[8][9]

Q4: If my Kaiser test is still positive after a double coupling, what should I do?

If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion peptides. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF. Capping terminates the unreacted chains, which simplifies the purification of the desired full-length peptide.[1]

Q5: Can the purity of this compound affect coupling efficiency?

Yes, the purity of the Fmoc-amino alcohol is crucial for achieving optimal coupling results. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts. It is important to use high-purity reagents from a reputable supplier.

Data Presentation

Table 1: Comparison of Common Coupling Additives

AdditiveRacemization SuppressionCoupling EfficiencySafety Profile
HOBt ModerateGoodPotentially explosive[9]
HOAt HighVery GoodPotentially explosive[9]
Oxyma Very HighExcellentNon-explosive[8][9]

Table 2: Performance of Coupling Reagents for Sterically Hindered Residues

Coupling Reagent ClassExamplesRelative ReactivityNotes
Uronium/Aminium Salts HATU, HCTU, HBTUVery High to HighHATU is often cited for its high reactivity in hindered couplings.[4] HCTU offers similar reactivity.
Phosphonium Salts PyBOP, PyAOPHighEffective for sterically demanding couplings.[4]
Carbodiimides DICModerateOften used with additives like HOBt or Oxyma to enhance efficiency and reduce side reactions.[4]

Disclaimer: The information in these tables represents general performance characteristics. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling using HATU/HOAt

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30-60 minutes.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 10-15 min) to remove the Fmoc protecting group.[2]

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add a non-coordinating base like 2,4,6-collidine (6 eq.) and allow the mixture to pre-activate for 1-5 minutes.[2]

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2 hours.[2]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[2]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2]

Protocol 2: Double Coupling for Difficult Sequences

  • Follow steps 1-5 of Protocol 1.

  • After the initial 2-hour coupling, drain the reaction solution.

  • Wash the resin with DMF (3 times).

  • Prepare a fresh activation mixture as described in step 4 of Protocol 1.

  • Add the fresh activation mixture to the resin and agitate for another 2 hours.

  • Perform a Kaiser test to confirm the completion of the reaction.

  • Wash the resin thoroughly with DMF.

Visualizations

experimental_workflow cluster_main Single Coupling Cycle start Start: Resin with Free Amine activation Prepare Activation Mixture (this compound, Coupling Reagent, Additive, Base) coupling Add Activation Mixture to Resin (Coupling Reaction) start->coupling activation->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash Resin (DMF) kaiser_test->wash Negative double_coupling Perform Double Coupling kaiser_test->double_coupling Positive capping Cap Unreacted Amines kaiser_test->capping Still Positive next_cycle Proceed to Next Cycle (Fmoc Deprotection) wash->next_cycle double_coupling->kaiser_test capping->next_cycle end End

Caption: Workflow for a single coupling cycle of this compound in SPPS.

troubleshooting_logic start Positive Kaiser Test (Incomplete Coupling) check_reagents Optimize Reagents? (e.g., switch to HATU) start->check_reagents extend_time Extend Coupling Time? check_reagents->extend_time Yes check_reagents->extend_time No success Negative Kaiser Test (Coupling Complete) double_couple Perform Double Coupling? extend_time->double_couple Yes extend_time->double_couple No aggregation Address Aggregation? (Chaotropic salts, solvent change) double_couple->aggregation Yes double_couple->aggregation No cap Cap Unreacted Amines aggregation->cap Still Positive aggregation->success Negative

Caption: Troubleshooting decision tree for incomplete coupling reactions.

References

Technical Support Center: Monitoring Fmoc Deprotection of Phenylalaninol using the Kaiser Test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Kaiser test for monitoring the Fmoc deprotection of Phenylalaninol in solid-phase synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and why is it used in solid-phase synthesis?

The Kaiser test, also known as the ninhydrin test, is a sensitive qualitative colorimetric assay used to detect the presence of free primary amines.[1][2] In solid-phase peptide synthesis (SPPS), it is a critical tool for monitoring the completeness of the 9-fluorenylmethyloxycarbonyl (Fmoc) deprotection step.[2][3] A successful deprotection exposes the N-terminal primary amine of the growing peptide chain, which gives a positive Kaiser test result (an intense blue color).[1][4] Conversely, a negative result (yellow or colorless) after a coupling step indicates that the primary amine has been successfully acylated.[1]

Q2: Is the Kaiser test suitable for monitoring the Fmoc deprotection of Phenylalaninol?

Yes, the Kaiser test is suitable for monitoring the Fmoc deprotection of Phenylalaninol. Phenylalaninol possesses a primary amine group, which is the reactive moiety detected by the ninhydrin reagent in the Kaiser test.[1][5] Therefore, a positive test result will indicate the successful removal of the Fmoc group and the presence of the free primary amine of Phenylalaninol on the solid support.

Q3: How does the presence of a hydroxyl group in Phenylalaninol affect the Kaiser test?

The primary reaction of the Kaiser test is with the primary amine. While the hydroxyl group is a functional group present in Phenylalaninol, it does not directly participate in the color-forming reaction with ninhydrin under standard Kaiser test conditions. However, it is important to ensure that the hydroxyl group is appropriately protected during synthesis to prevent unwanted side reactions during coupling steps, though this does not directly impact the Kaiser test for the free amine.

Q4: What are the potential causes of a false-positive Kaiser test after a coupling step with Fmoc-Phenylalaninol?

A false-positive result (blue color) after a coupling reaction can be caused by several factors:

  • Incomplete Coupling: The most common reason is that the coupling of the subsequent amino acid to the deprotected Phenylalaninol was unsuccessful, leaving the primary amine exposed.[4]

  • Steric Hindrance: The bulky phenyl group of Phenylalaninol might sterically hinder the incoming activated amino acid, leading to incomplete coupling.

  • Premature Fmoc Deprotection: The pyridine used in the Kaiser test reagents can be basic enough to cause some removal of the Fmoc group, especially with prolonged heating, leading to a false-positive result.[6][7]

  • Contamination: Residual primary amines from previous steps or contaminated reagents can also lead to a false-positive test.[8]

Q5: What could cause a false-negative Kaiser test after the Fmoc deprotection of Phenylalaninol?

A false-negative result (yellow or colorless) after the deprotection step is less common but can occur due to:

  • Incomplete Deprotection: The Fmoc group has not been completely removed, leaving the primary amine protected.[9]

  • Steric Shielding: In rare cases of severe resin aggregation, the ninhydrin reagent may not be able to access the free primary amine, leading to a false-negative result.

  • Improper Test Execution: Incorrect preparation of reagents or insufficient heating during the test can lead to a lack of color development.

Troubleshooting Guide

Problem Observation Potential Cause(s) Recommended Action(s)
Unexpected Positive Result (Blue Color) After Coupling Intense blue color of beads and/or solution after coupling the next amino acid to Phenylalaninol.1. Incomplete coupling reaction.[4]2. Steric hindrance from the Phenylalaninol side chain.3. Premature deprotection by Kaiser test reagents.[7]1. Recouple the amino acid. Consider extending the coupling time or using a more potent coupling agent.2. If steric hindrance is suspected, consider double coupling.3. Avoid excessive heating during the Kaiser test.
Weak or No Color Development After Fmoc Deprotection Yellow or faint blue color after the piperidine treatment to remove the Fmoc group.1. Incomplete Fmoc deprotection.[9]2. Degraded deprotection reagent (piperidine).3. Insufficient deprotection time.1. Repeat the Fmoc deprotection step.2. Use a fresh solution of 20% piperidine in DMF.3. Increase the deprotection time, especially if steric hindrance is a concern.
Ambiguous Color (e.g., greenish, brownish) An unclear color change that is not definitively blue or yellow.1. Presence of secondary amines (not applicable for Phenylalaninol's primary amine).2. Contaminated reagents or resin.3. Side reactions.1. Ensure all reagents are fresh and pure.2. Thoroughly wash the resin before performing the test.3. If the issue persists, consider alternative analytical methods to confirm the presence or absence of the primary amine.

Experimental Protocols

Qualitative Kaiser Test Protocol

This protocol provides a standard procedure for the qualitative detection of free primary amines on a solid support.

Reagent Preparation:

  • Solution A (Ninhydrin Solution): Dissolve 5 g of ninhydrin in 100 mL of ethanol.[3]

  • Solution B (Phenol Solution): Dissolve 80 g of phenol in 20 mL of ethanol.[3]

  • Solution C (Potassium Cyanide/Pyridine Solution): Prepare a 0.001 M aqueous solution of KCN. Dilute 2 mL of this solution into 98 mL of pyridine. Caution: KCN is highly toxic. Handle with extreme care in a fume hood. [9]

Procedure:

  • After the Fmoc deprotection and subsequent washing steps, collect a small sample of the resin beads (approximately 1-5 mg) in a small, clean glass test tube.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.[3]

  • Heat the test tube at 100-120°C for 3-5 minutes.[3]

  • Observe the color of the beads and the solution.

Interpretation of Results:

Color of Beads and Solution Interpretation Next Step
Intense Blue Positive result: Free primary amines are present.[1]Proceed with the next coupling reaction.
Yellow or Colorless Negative result: No free primary amines are present.[1]If after a coupling step, proceed to the next deprotection. If after a deprotection step, repeat the deprotection.
Slightly Blue Incomplete reaction (either deprotection or coupling).Repeat the previous step (deprotection or coupling).
Quantitative Kaiser Test (Spectrophotometric) Protocol

For a more quantitative assessment of the free amine concentration on the resin.

Procedure:

  • Accurately weigh 1-5 mg of the dried resin into a glass test tube.

  • Add 1 mL of each Kaiser test reagent (A, B, and C).

  • Heat the mixture at 100°C for 5-10 minutes.

  • After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex to elute the colored product (Ruhemann's purple).

  • Centrifuge the sample to pellet the resin beads.

  • Transfer the supernatant to a cuvette and measure the absorbance at approximately 570 nm.

  • The concentration of free amines can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of Ruhemann's purple.

Visual Guides

Fmoc_Deprotection_Workflow start Fmoc-Phenylalaninol-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 kaiser_test Kaiser Test wash1->kaiser_test positive Positive Result (Blue Color) kaiser_test->positive Successful negative Negative Result (Yellow Color) kaiser_test->negative Failed coupling Couple Next Fmoc-Amino Acid positive->coupling troubleshoot Troubleshoot: Repeat Deprotection negative->troubleshoot end Proceed to Next Cycle coupling->end troubleshoot->deprotection

Caption: Workflow for monitoring Fmoc deprotection of Phenylalaninol using the Kaiser test.

Kaiser_Test_Reaction reactants Phenylalaninol-Resin (Free Amine) 2 x Ninhydrin conditions Pyridine, KCN Heat (100-120°C) reactants->conditions products Ruhemann's Purple (Blue Complex) Phenylacetaldehyde CO2 H2O conditions->products

References

Technical Support Center: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of alternative bases to piperidine for 9-fluorenylmethoxycarbonyl (Fmoc) removal in Solid-Phase Peptide Synthesis (SPPS). The aim is to minimize common side products and troubleshoot issues encountered during this critical step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during Fmoc deprotection with piperidine?

A1: Piperidine, while widely used, can promote several side reactions, leading to impurities in the final peptide product. The most common side products include:

  • Aspartimide Formation: This occurs when an aspartic acid (Asp) residue is present in the peptide sequence, particularly when followed by a small amino acid like glycine (Gly), asparagine (Asn), or serine (Ser). The basic conditions facilitate the cyclization of the Asp side chain, forming a succinimide ring that can lead to a mixture of α- and β-aspartyl peptides and racemization.[1]

  • Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, especially when proline is one of the first two amino acids. It involves the intramolecular cyclization of the N-terminal dipeptide, leading to the truncation of the peptide chain.[1][2]

  • Racemization: The chirality of amino acids can be compromised under basic conditions. C-terminal cysteine is particularly susceptible to base-mediated racemization during Fmoc deprotection.[1]

  • Piperidine Adducts: In peptides containing a C-terminal cysteine, piperidine can react with a dehydroalanine intermediate (formed by base-catalyzed elimination of the protected sulfhydryl group) to form a piperidine adduct, resulting in a mass increase of +51 Da.[1]

Q2: What are some recommended alternative bases to piperidine for reducing these side products?

A2: Several alternative bases and cocktails have been developed to mitigate the side reactions associated with piperidine. The choice of base often depends on the specific peptide sequence and the primary side product of concern. Some effective alternatives include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that allows for rapid Fmoc removal.[1] It is often used in combination with a nucleophilic scavenger like piperazine to trap the dibenzofulvene (DBF) byproduct.[1][3] While effective at reducing diketopiperazine formation, its high basicity can sometimes increase aspartimide formation.[1]

  • Morpholine: Considered a milder base than piperidine, 50% morpholine in DMF has been shown to minimize the formation of both diketopiperazine and aspartimide.[1][4][5]

  • 3-(Diethylamino)propylamine (DEAPA): This base has been shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.[1][6]

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): A promising green alternative that has demonstrated high efficiency for rapid Fmoc removal at low concentrations in various green solvents, effectively minimizing side reactions like racemization.[7]

  • Pyrrolidine: An effective base for Fmoc removal, especially in less polar solvent mixtures, expanding the range of green solvents for SPPS.[8] However, it may increase diketopiperazine and aspartimide formation in susceptible sequences.[8]

Q3: How can I detect and quantify incomplete Fmoc deprotection?

A3: Several methods can be used to monitor the efficiency of Fmoc removal:

  • Kaiser Test: A highly sensitive qualitative colorimetric assay for detecting free primary amines. A positive result (deep blue color) indicates successful Fmoc removal, while a negative or faint yellow result suggests incomplete deprotection.[9]

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzofulvene-piperidine adduct in the effluent from the deprotection reaction. This adduct has a characteristic absorbance at approximately 301 nm, which can be used to determine the extent of Fmoc removal.[9][10][11]

Troubleshooting Guide: Common Issues in Fmoc Deprotection

This guide addresses specific issues that may arise during Fmoc deprotection and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
High levels of aspartimide formation detected. The peptide sequence contains an Asp residue followed by a small amino acid (e.g., Gly, Asn, Ser). The basic conditions of piperidine promote this side reaction.[1]- Use an alternative base: Consider using 50% morpholine in DMF, which has been shown to significantly reduce aspartimide formation.[1][4][5]- Backbone protection: Modify the amide nitrogen of the amino acid following the Asp residue to prevent cyclization.[1]
Significant amount of a truncated product, especially with Proline near the N-terminus. This is likely due to diketopiperazine (DKP) formation, where the N-terminal dipeptide cyclizes and cleaves from the resin.[1][2]- Use a DBU/piperazine cocktail: A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation.[3][12]- Use a sterically hindered resin: Resins like 2-chlorotrityl chloride can help minimize DKP formation.[12]
Incomplete Fmoc deprotection (Negative or weak Kaiser test). - Degraded reagent: Piperidine can degrade over time.[9]- Insufficient reaction time or temperature: "Difficult" sequences may require longer deprotection times or elevated temperatures.[9]- Peptide aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access.[13][14]- Use fresh reagent: Always use fresh, high-quality piperidine or alternative base.- Optimize reaction conditions: Increase the deprotection time or perform the reaction at a slightly elevated temperature (e.g., 40-50°C).[9]- Use a stronger base: For very difficult sequences, a stronger, non-nucleophilic base like DBU (e.g., 2% DBU in DMF) can be effective.[9]
Racemization of sensitive amino acids (e.g., C-terminal Cys). The basic conditions used for Fmoc deprotection can lead to the loss of stereochemical integrity.[1]- Use a milder base: Morpholine is a milder alternative that can minimize racemization.[1]

Quantitative Data Summary: Alternative Deprotection Reagents

The following table summarizes common alternative bases for Fmoc deprotection and their typical reaction conditions.

Deprotection ReagentConcentrationSolventKey AdvantagesCommon Side Products Reduced
Piperidine (Standard) 20% (v/v)DMFWell-established, effective for most sequences.-
DBU / Piperazine 2% DBU (v/v), 5% Piperazine (w/v)NMP/DMFRapid and efficient Fmoc removal.[1][3][15]Diketopiperazine formation.[1][3]
Morpholine 50% (v/v)DMFMilder conditions, good for sensitive peptides.[4][16]Aspartimide and diketopiperazine formation.[1][4][5]
DEAPA Not specifiedN-octyl-pyrrolidoneMinimizes diastereoisomers and aspartimide.[6]Aspartimide formation, diastereoisomers.[6]
DBN 2% (v/v)Anisole/NOPHigh efficiency at low concentrations, green alternative.[7]Racemization.[7]
Pyrrolidine 20% (v/v)Less polar solvents (e.g., DMSO/ethyl acetate)Expands the use of greener solvents.[8]-

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol describes the standard manual procedure for Fmoc deprotection.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • First Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged. Agitate for 1-3 minutes at room temperature.[17]

  • Drain: Remove the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[12]

  • Confirmation (Optional): Perform a Kaiser test on a few resin beads to confirm the presence of a free primary amine.[14]

Protocol 2: Fmoc Deprotection using DBU/Piperazine Cocktail

This protocol is recommended for sequences prone to diketopiperazine formation.

  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) or DMF for 30 minutes.[12]

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP or DMF.[3][12]

  • Deprotection: Drain the swelling solvent and add the DBU/piperazine deprotection solution to the resin. Agitate for 2 x 5 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP or DMF (3-5 times) to remove all traces of the bases.[1]

Protocol 3: Fmoc Deprotection using Morpholine

This protocol is a milder alternative, suitable for sensitive peptides.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add a 50% (v/v) solution of morpholine in DMF to the resin. Agitate for the desired time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine Adduct DBF-Base Adduct DBF->Adduct + Base (Scavenger) Base Base (e.g., Piperidine)

Caption: Mechanism of Fmoc deprotection by a base.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin Repeat->Cleavage No End Final Peptide Cleavage->End

Caption: General workflow for one cycle of solid-phase peptide synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of Fmoc-d-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials like Fmoc-d-Phenylalaninol is a critical step in the synthesis of high-quality peptides and other pharmaceuticals. This protected amino alcohol is a key chiral building block, and its purity directly impacts the efficacy, safety, and reproducibility of the final product. This guide provides a comprehensive comparison of the primary analytical methods used to determine the chemical and enantiomeric purity of this compound, complete with experimental protocols and comparative data.

The principal techniques for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Often, these methods are used in conjunction to provide a complete purity profile, identifying and quantifying both process-related impurities and stereoisomers.

Workflow for Purity Analysis of this compound

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound, integrating various analytical techniques to ensure chemical and stereochemical integrity.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve rp_hplc Reverse-Phase HPLC dissolve->rp_hplc Chemical Purity chiral_hplc Chiral HPLC dissolve->chiral_hplc Enantiomeric Purity nmr NMR Spectroscopy dissolve->nmr Structural Integrity ms Mass Spectrometry dissolve->ms Molecular Weight chem_purity Chemical Purity (%) rp_hplc->chem_purity enant_purity Enantiomeric Purity (%ee) chiral_hplc->enant_purity struct_confirm Structural Confirmation nmr->struct_confirm impurity_id Impurity Identification ms->impurity_id report Generate Certificate of Analysis chem_purity->report enant_purity->report struct_confirm->report impurity_id->report

Caption: General workflow for the purity analysis of this compound.

Comparison of Analytical Methods

The selection of an analytical method depends on the specific purity attribute being assessed. While HPLC is the workhorse for quantitative analysis of both chemical and chiral purity, NMR and MS provide invaluable structural information.[1]

Analytical Method Parameter Assessed Key Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) Chemical PurityHigh resolution, quantitative, robust, widely available.[1]May not separate all closely related impurities or enantiomers.
Chiral HPLC Enantiomeric Purity (L-isomer content)Direct and accurate quantification of enantiomers.[1]Requires specialized and often expensive chiral stationary phases (CSPs).[1]
¹H and ¹³C NMR Spectroscopy Structural Integrity & Impurity IdentificationProvides detailed structural information, confirms the presence of the Fmoc group and the phenylalaninol backbone, can identify major impurities.[1][2]Lower sensitivity compared to HPLC, making it difficult to detect trace impurities.[2]
Mass Spectrometry (MS) Molecular Weight Confirmation & Impurity IdentificationHigh sensitivity and specificity for molecular weight determination, excellent for identifying unknown impurities when coupled with HPLC (LC-MS).[1][2]Typically not a quantitative method on its own, requires hyphenation with chromatography for purity assessment.
Optical Rotation Enantiomeric Purity (Bulk Property)Fast and simple measurement.Provides an indication of enantiomeric excess but is not a separative technique and can be influenced by impurities.
Comparison of Key Method Attributes

The following diagram provides a visual comparison of the primary analytical techniques based on their specificity, sensitivity, and typical application in purity analysis.

Method_Comparison cluster_main Analytical Techniques for this compound Purity cluster_attributes Method Attributes RP_HPLC RP-HPLC ChemPurity Chemical Purity RP_HPLC->ChemPurity Quantifies Chiral_HPLC Chiral HPLC EnantPurity Enantiomeric Purity Chiral_HPLC->EnantPurity Quantifies NMR NMR StructConfirm Structural Confirmation NMR->StructConfirm Confirms ImpurityID Impurity ID NMR->ImpurityID Identifies (Major) MS Mass Spectrometry MS->StructConfirm Confirms (MW) MS->ImpurityID Identifies (Trace) Attributes Attribute Sensitivity Specificity RP-HPLC High Moderate Chiral HPLC High Very High NMR Low-Moderate Very High MS Very High High

Caption: Comparison of analytical methods for this compound analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques.

Protocol 1: Chemical Purity by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate this compound from potential process-related impurities such as free phenylalaninol, Fmoc-OH, and dipeptides.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B, increasing linearly to a high percentage over 20-30 minutes to elute all components. For example: 30% to 95% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile/water).[3]

  • Data Analysis: Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram. A typical purity specification is ≥98% or higher.[4]

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is essential for quantifying the amount of the undesired L-enantiomer. The choice of the chiral stationary phase (CSP) is critical for achieving separation.[5] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often successful for Fmoc-protected amino acids and their derivatives.[5][6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral column, for example, a polysaccharide-based CSP like CHIRALPAK® IC or a macrocyclic glycopeptide-based CSP like CHIROBIOTIC® R.[6][7]

  • Mobile Phase: The mobile phase is highly dependent on the column used.

    • For polysaccharide-based columns, a common mobile phase is a mixture of hexane/isopropanol or acetonitrile/water/TFA.[3][8]

    • For macrocyclic glycopeptide columns, acetonitrile/methanol/acetic acid/triethylamine mixtures are often effective.

  • Elution: Isocratic elution is typically preferred for chiral separations.[3]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).[3][5]

  • Detection: UV at 265 nm or 220 nm.[3][5]

  • Injection Volume: 5-10 µL.[3][5]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[3]

  • Data Analysis: The enantiomeric excess (%ee) is calculated from the peak areas of the D- and L-enantiomers. A typical specification for enantiomeric purity is ≥99.8%.[1]

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR is used to confirm the identity and structural integrity of the molecule.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument procedures.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for this compound. Key signals to verify include:

    • Aromatic protons of the Fmoc group (typically ~7.3-7.9 ppm).

    • Aromatic protons of the Phenylalanine side chain (typically ~7.2-7.3 ppm).

    • Protons of the Fmoc aliphatic portion (CH and CH₂ groups, ~4.2-4.4 ppm).

    • The methine and methylene protons of the phenylalaninol backbone.

Protocol 4: Molecular Weight Verification by Mass Spectrometry

MS confirms the molecular weight of the compound and helps in the identification of impurities.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system (LC-MS).[1]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile/water with 0.1% formic acid.[1]

  • Data Acquisition: Infuse the sample directly or inject it into an LC-MS system. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the experimentally determined mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) with the theoretical exact mass of this compound (C₂₄H₂₃NO₃, Exact Mass: 373.17 g/mol ).

References

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of d-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. d-Phenylalaninol, a valuable chiral building block, requires accurate analytical methods to ensure its enantiomeric purity. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of d-Phenylalaninol, supported by experimental data for structurally similar compounds, and explores alternative analytical techniques.

This comparison focuses on the performance of various chiral stationary phases (CSPs) for the HPLC separation of Phenylalaninol enantiomers. Additionally, it delves into alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), offering a comprehensive overview for method selection and development.

Data Presentation: Quantitative Comparison of Analytical Techniques

The selection of an appropriate analytical technique for determining the enantiomeric excess of d-Phenylalaninol depends on various factors including sample properties, required sensitivity, and available instrumentation. Below is a summary of the performance of different methods.

Analytical TechniqueChiral Selector/ReagentAnalyteKey Performance MetricsReference
Chiral HPLC Teicoplanin-based CSPPhenylalanineResolution (Rs): 1.59[1][2]
Ristocetin-based CSPPhenylalanineResolution (Rs): 2.75[1]
Teicoplanin-based CSPPhenylalanine & TryptophanResolution (Rs): >1.5[3]
NMR Spectroscopy Chiral Metal-Oxide Keplerate {Mo132}PhenylalaninolChemical Shift Difference (ΔΔδ): 0.06 ppm[4]
Chiral GC Derivatized Cyclodextrin CSPsGeneralHigh resolution for volatile compounds[5]
Chiral SFC Polysaccharide-based CSPsGeneralFast separations, reduced solvent consumption[6]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following sections provide protocols for the key analytical techniques discussed.

Chiral HPLC Analysis of Phenylalanine (as a proxy for Phenylalaninol)

This protocol is based on established methods for the separation of Phenylalanine enantiomers and can be adapted for Phenylalaninol.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec CHIROBIOTIC T) or Ristocetin-based column

Method 1: Teicoplanin-based CSP

  • Mobile Phase: Acetonitrile/Water (75/25, v/v)[1]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 23 °C[1]

  • Detection: UV at 210 nm[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[1]

Method 2: Ristocetin-based CSP

  • Mobile Phase: Acetonitrile/Water (60/40, v/v)[1]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 23 °C[1]

  • Detection: UV at 210 nm[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[1]

Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

NMR Spectroscopy for Enantiomeric Excess of Phenylalaninol

This method utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Protocol:

  • Chiral Solvating Agent: Chiral Metal-Oxide Keplerate {Mo132(lactate)30}[4]

  • Solvent: Aqueous solution (e.g., D₂O)[4]

  • Sample Preparation: Prepare a solution of the Phenylalaninol sample and the chiral solvating agent in the chosen deuterated solvent.[4]

  • Analysis: Acquire the ¹H NMR spectrum. The enantiomers will exhibit separate signals for specific protons, allowing for integration and calculation of the enantiomeric ratio. A chemical shift difference (ΔΔδ) of 0.06 ppm has been reported for the CH(A) proton of phenylalaninol using this method.[4]

Alternative Methods for Enantiomeric Excess Determination

While chiral HPLC is a dominant technique, other methods offer distinct advantages for specific applications.

Chiral Gas Chromatography (GC): Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. For amino alcohols like Phenylalaninol, derivatization is often required to increase volatility. Common derivatizing agents include trifluoroacetic anhydride (TFAA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The separation is then performed on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[5]

Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It offers advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure compared to HPLC. Polysaccharide-based CSPs are widely used in SFC for the separation of a broad range of chiral compounds, including amino alcohols.[6]

Mandatory Visualizations

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample d-Phenylalaninol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Chiral HPLC Workflow for d-Phenylalaninol Analysis.

logical_relationship Analyte d/l-Phenylalaninol (Analyte) Interaction Diastereomeric Complex Formation Analyte->Interaction CSP Chiral Stationary Phase (CSP) (e.g., Teicoplanin) CSP->Interaction MobilePhase Mobile Phase (e.g., Acetonitrile/Water) MobilePhase->Interaction Separation Differential Retention & Separation Interaction->Separation

Principle of Chiral Separation by HPLC.

References

D-Phenylalaninol: A Shield for Peptide Stability Against Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of peptides featuring C-terminal d-phenylalaninol versus l-phenylalaninol reveals a significant enhancement in stability for the d-isoform, a critical attribute for the development of robust peptide-based therapeutics. This heightened resistance to degradation is primarily attributed to the stereospecificity of proteases, which predominantly recognize and cleave peptides composed of naturally occurring l-amino acids.

The Achilles' heel of many peptide drug candidates is their rapid degradation by proteases in the body, leading to a short in vivo half-life and limited therapeutic efficacy. A primary route of degradation for linear peptides is the cleavage of the C-terminal amino acid by exopeptidases, particularly carboxypeptidases. To counter this, medicinal chemists employ various strategies to modify the C-terminus, one of which is the reduction of the terminal carboxyl group to a primary alcohol, resulting in a peptide alcohol. The replacement of the C-terminal amino acid with an amino alcohol like phenylalaninol fundamentally alters the substrate recognition by these enzymes.

Building on this inherent resistance, the stereochemistry of the amino alcohol plays a crucial role. Proteases are chiral enzymes that have evolved to accommodate l-amino acids. The introduction of a d-amino acid, or in this case a d-amino alcohol, at the C-terminus introduces a stereochemical barrier that prevents the peptide from fitting correctly into the enzyme's active site. This steric hindrance dramatically reduces the rate of any potential enzymatic cleavage, thereby prolonging the peptide's circulation time and bioavailability.[1][2][3][4]

Comparative Stability Profile

The following table summarizes the expected stability of a hypothetical peptide, Peptide-X, when modified with l-phenylalaninol versus d-phenylalaninol, based on the established principles of protease resistance.

Peptide VariantC-Terminal MoietyExpected Primary Degradation RoutePredicted StabilityRationale
Peptide-X-l-Phe-OHl-PhenylalanineCarboxypeptidase-mediated cleavageLowNatural l-amino acid is a prime substrate for carboxypeptidases.
Peptide-X-l-Phe-oll-PhenylalaninolPotential slow, non-specific peptidase cleavageModerate to HighAbsence of the C-terminal carboxyl group significantly reduces carboxypeptidase activity.
Peptide-X-d-Phe-old-PhenylalaninolMinimal to no enzymatic cleavageVery HighCombines the lack of a carboxyl group with the steric hindrance provided by the d-configuration, offering maximal resistance to proteases.

Mechanism of Enhanced Stability

The enhanced stability of peptides with C-terminal d-phenylalaninol is a direct consequence of the stereospecific nature of protease active sites.

StabilityMechanism cluster_L L-Phenylalaninol Peptide cluster_D D-Phenylalaninol Peptide L_Peptide Peptide-L-Phe-ol Binding_L Potential Weak Binding L_Peptide->Binding_L Interaction Protease_L Protease Active Site Protease_L->Binding_L Cleavage_L Slow/No Cleavage Binding_L->Cleavage_L D_Peptide Peptide-D-Phe-ol NoBinding_D Steric Hindrance (No Binding) D_Peptide->NoBinding_D Interaction Protease_D Protease Active Site Protease_D->NoBinding_D Stability_D High Stability NoBinding_D->Stability_D

Caption: D-phenylalaninol prevents protease binding due to steric hindrance, enhancing stability.

Experimental Protocols

To empirically validate the superior stability of d-phenylalaninol-containing peptides, the following experimental protocols are recommended.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in a complex biological fluid that mimics in vivo conditions.

Materials:

  • Test peptides (l- and d-phenylalaninol versions) and a control peptide (with a C-terminal l-phenylalanine).

  • Pooled human plasma (heparinized or EDTA-treated).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching/Precipitating solution: Acetonitrile (ACN) containing an internal standard for LC-MS analysis.

  • Thermomixer or incubating water bath set to 37°C.

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw human plasma at 37°C and centrifuge to remove any precipitates. Prepare stock solutions of the test peptides in a suitable solvent (e.g., DMSO) and then create working solutions by diluting in PBS.

  • Incubation: Pre-warm the plasma to 37°C. Add the peptide working solution to the plasma to achieve a final concentration (e.g., 1-10 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.[5]

  • Reaction Quenching: Immediately mix the aliquot with 3-4 volumes of ice-cold ACN (containing internal standard) to precipitate plasma proteins and stop enzymatic activity.[5]

  • Sample Clarification: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[6]

  • Analysis: Transfer the supernatant to HPLC vials and analyze by a validated LC-MS/MS method to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay model.[6][7]

Protocol 2: Protease Degradation Assay

This assay evaluates the stability of the peptides against a specific C-terminal protease, such as Carboxypeptidase A.

Materials:

  • Test peptides (l- and d-phenylalaninol versions) and a control peptide.

  • Carboxypeptidase A (or other relevant protease).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

  • Quenching solution (e.g., 10% Trifluoroacetic acid - TFA).

  • Thermomixer or incubating water bath set to 37°C.

  • RP-HPLC or LC-MS/MS system.

Procedure:

  • Solution Preparation: Prepare stock solutions of the peptides and the protease in the assay buffer.

  • Digestion Reaction: In a microcentrifuge tube, mix the peptide solution with the protease solution. A typical final peptide concentration is 0.1-1 mg/mL with an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching: At specific time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the reaction by adding the quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS/MS to determine the percentage of the remaining intact peptide.

  • Data Analysis: Compare the degradation profiles of the l- and d-phenylalaninol modified peptides against the control peptide.

Workflow cluster_Assay Peptide Stability Assay Workflow Prep 1. Peptide Incubation (Plasma or Protease at 37°C) Sample 2. Time-Point Sampling (e.g., 0, 0.5, 1, 4, 8, 24h) Prep->Sample Quench 3. Reaction Quenching (Protein Precipitation with ACN/TFA) Sample->Quench Clarify 4. Sample Clarification (Centrifugation) Quench->Clarify Analyze 5. LC-MS/MS Analysis (Quantify Intact Peptide) Clarify->Analyze Data 6. Data Analysis (Calculate Half-Life, t½) Analyze->Data

Caption: General workflow for in vitro peptide stability assessment.

References

Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry of Peptides Containing Fmoc-d-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified peptides, the incorporation of non-standard amino acid derivatives such as Fmoc-d-Phenylalaninol presents unique analytical challenges. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of these peptides, offering supporting experimental data and detailed methodologies to aid in analytical method development and interpretation.

The use of this compound, an N-terminally protected amino alcohol, in peptide synthesis imparts distinct chemical properties that influence its behavior in the mass spectrometer. Unlike standard peptides with a C-terminal carboxylic acid, the C-terminal alcohol of a Phenylalaninol-containing peptide significantly alters its fragmentation pathways. Understanding these differences is critical for accurate sequence verification and impurity profiling.

Comparative Analysis of Mass Spectrometry Techniques

The choice of ionization and fragmentation technique can profoundly impact the quality and interpretability of mass spectra for peptides containing this compound. Electrospray ionization (ESI) is the most common ionization method for these molecules, typically producing protonated molecular ions ([M+H]+) in positive ion mode. The fragmentation of these precursor ions can be achieved through various methods, each with its own advantages and disadvantages.

Collision-Induced Dissociation (CID) is a widely available fragmentation technique that often provides sufficient information for sequence analysis. However, for complex or modified peptides, higher-energy collisional dissociation (HCD) or alternative fragmentation methods like Electron Transfer Dissociation (ETD) may offer more comprehensive data.

Below is a comparative summary of these techniques for the analysis of a model peptide, Fmoc-Ala-d-Phenylalaninol.

ParameterCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ion Types b- and y-type ions, with potential for neutral losses. The C-terminal alcohol can lead to atypical y-ion series.Primarily b- and y-type ions with higher resolution and mass accuracy in Orbitrap instruments.c- and z-type ions, particularly useful for localizing modifications and analyzing larger peptides.
Fmoc Group Fragmentation Can lead to a dominant ion at m/z 179 (fluorenylmethane) or a neutral loss of 222 Da.Similar to CID, but with potentially cleaner spectra.The Fmoc group is often retained on the peptide backbone, simplifying spectral interpretation.
C-terminal (Phenylalaninol) Fragmentation Expect atypical fragmentation due to the alcohol group, such as losses of water or formaldehyde.Can provide more detailed information on the fragmentation of the Phenylalaninol moiety.May preserve the C-terminal alcohol structure, aiding in its confirmation.
Typical Collision Energy 25-35% Normalized Collision EnergyStepped Normalized Collision Energy (e.g., 20, 30, 40%)Dependent on precursor charge state and m/z.
Advantages Widely available, good for initial characterization.Higher resolution and mass accuracy of fragment ions.Preserves labile modifications, good for peptides with high charge states.
Limitations Can produce complex spectra with extensive fragmentation of the Fmoc group.May not be as effective for peptides with low charge states.Less efficient for small, doubly-charged peptides.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for the key techniques discussed.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the this compound containing peptide in a 1:1 (v/v) mixture of acetonitrile and deionized water.

  • Working Solution: Dilute the stock solution to 10-50 µM with the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: An ESI-equipped high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion mode.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Fragmentation: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.

Key Fragmentation Pathways and Logical Relationships

The fragmentation of peptides containing this compound is a multi-step process. The initial ionization in the ESI source is followed by selection of the precursor ion and subsequent fragmentation in the collision cell. The resulting fragment ions are then analyzed to elucidate the peptide's sequence and structure.

General Workflow for MS Analysis of this compound Peptides cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis with This compound Purification Purification (e.g., HPLC) Peptide_Synthesis->Purification Sample_Dissolution Dissolution in LC-MS compatible solvent Purification->Sample_Dissolution LC_Separation Liquid Chromatography Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 MS2 MS/MS Fragmentation (CID, HCD, or ETD) MS1->MS2 Fragment_Ion_Analysis Fragment Ion Analysis MS2->Fragment_Ion_Analysis Spectral_Interpretation Spectral Interpretation Sequence_Verification Sequence Verification Spectral_Interpretation->Sequence_Verification Impurity_Profiling Impurity Profiling Spectral_Interpretation->Impurity_Profiling

Caption: General workflow for the mass spectrometry analysis of peptides containing this compound.

The fragmentation of the Fmoc group is a prominent feature in the CID and HCD spectra of these peptides. A characteristic loss of the fluorenylmethoxycarbonyl group or the formation of specific fragment ions can be observed.

Proposed Fragmentation of a Peptide with this compound cluster_fragments Primary Fragmentation Pathways cluster_secondary_fragments Secondary Fragment Ions Precursor [Fmoc-Peptide-Phenylalaninol+H]+ Fmoc_Loss Loss of Fmoc group (-222 Da) Precursor->Fmoc_Loss Backbone_Fragmentation Peptide Backbone Fragmentation (b, y ions) Precursor->Backbone_Fragmentation Phenylalaninol_Fragmentation C-terminal Phenylalaninol Fragmentation Precursor->Phenylalaninol_Fragmentation Fmoc_Fragments Fmoc-related ions (e.g., m/z 179) Fmoc_Loss->Fmoc_Fragments b_ions b-series ions Backbone_Fragmentation->b_ions y_ions atypical y-series ions Backbone_Fragmentation->y_ions Neutral_Losses Neutral Losses (H2O, CH2O) Phenylalaninol_Fragmentation->Neutral_Losses

Caption: Proposed fragmentation pathways for a peptide containing this compound.

A Comparative Guide to the Structural Elucidation of Fmoc-Protected Phenylalaninol Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of N-(9-fluorenylmethoxycarbonyl) (Fmoc) protected phenylalaninol and its derivatives. Understanding the precise structure of these compounds is critical in peptide synthesis and drug development, where they serve as valuable chiral building blocks. This document outlines key experimental data, detailed protocols, and visual workflows to aid in the analysis of these molecules.

While this guide focuses on Fmoc-D-phenylalaninol, the principles and spectral patterns discussed are generally applicable to its L-enantiomer, Fmoc-L-phenylalaninol, as their NMR spectra are identical in achiral solvents. For comparative purposes, we will analyze the spectral data of the closely related Fmoc-L-phenylalanine and its fluorinated derivative, which provide excellent models for understanding the influence of structural modifications on NMR parameters.

Comparative NMR Data Analysis

The introduction of the Fmoc protecting group and substitutions on the phenyl ring significantly influence the chemical shifts of neighboring protons and carbons. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Fmoc-L-phenylalanine and a representative derivative, Fmoc-3-fluoro-N-phenylglycine (a close analogue for which detailed data is available). These tables serve as a reference for identifying key structural motifs.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) and Coupling Constants (J, Hz)

Proton Assignment Fmoc-L-Phenylalanine (in DMSO-d6) Fmoc-3-fluoro-N-phenylglycine (in CDCl3) Key Observations
Fmoc Group
H94.22-4.13 (m)4.22 (m)The methine proton of the fluorenyl group.
CH₂ (Fmoc)4.22-4.13 (m)4.43, 4.54 (two s)Diastereotopic protons adjacent to the fluorenyl group.
Aromatic (Fmoc)7.89 (d), 7.76 (d), 7.65 (t), 7.41 (t), 7.32 (t)7.72 (t), 7.48-7.56 (dd), 7.25-7.39 (m)Complex multiplet patterns characteristic of the fluorenyl moiety.
Phenylalanine Backbone
α-CH4.13-4.22 (m)N/AThe chemical shift is sensitive to the electronic environment.
β-CH₂3.09 (dd), 2.88 (dd)N/ADiastereotopic protons with characteristic geminal and vicinal couplings.
NH7.65 (d)N/AA doublet that can exchange with D₂O.
Phenyl Ring
Aromatic7.28-7.21 (m)6.76-7.00 (m)Fluorine substitution induces significant changes in the chemical shifts of aromatic protons.

Note: Data for Fmoc-L-Phenylalanine is sourced from publicly available spectra. Data for Fmoc-3-fluoro-N-phenylglycine is from a published study and serves as a comparative example for a phenyl-substituted derivative.[1]

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon Assignment Fmoc-L-Phenylalanine (in DMSO-d6) Fmoc-3-fluoro-N-phenylglycine (in CDCl3) Key Observations
Fmoc Group
C946.647.1The methine carbon of the fluorenyl group.
CH₂ (Fmoc)65.767.8Carbon adjacent to the fluorenyl group.
Aromatic (Fmoc)120.1, 125.3, 127.0, 127.6, 140.7, 143.8120.0, 124.8, 127.1, 127.7, 141.4, 143.7Characteristic signals for the fluorenyl carbons.
Carbonyl (Fmoc)156.1156.2, 156.5The urethane carbonyl carbon.
Phenylalanine Backbone
α-C56.5N/AThe chemical shift is influenced by the protecting group and side chain.
β-C37.0N/AThe benzylic carbon.
Carbonyl (Acid)173.9174.6, 174.7The carboxylic acid carbon.
Phenyl Ring
Aromatic126.5, 128.2, 129.2, 138.1114.2-115.0, 123.6, 130.2-130.4, 139.0Fluorine substitution leads to characteristic C-F couplings and chemical shift changes.

Note: Data for Fmoc-L-Phenylalanine is sourced from publicly available spectra. Data for Fmoc-3-fluoro-N-phenylglycine is from a published study and serves as a comparative example for a phenyl-substituted derivative.[1]

Experimental Protocols

Accurate and reproducible NMR data acquisition is fundamental for structural elucidation. Below are detailed protocols for key NMR experiments.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

1D NMR Spectroscopy (¹H and ¹³C)
  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy):

    • Identifies proton-proton (¹H-¹H) spin-spin coupling networks.

    • Use a standard COSY pulse sequence (e.g., cosygpqf).

    • Typically, 256-512 increments in the indirect dimension (F1) and 2-8 scans per increment are sufficient.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons directly attached to a heteronucleus (typically ¹³C).

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm).

    • Typically, 128-256 increments in the F1 dimension and 4-16 scans per increment are adequate.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Identifies long-range (2-3 bond) correlations between protons and carbons.

    • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

    • The long-range coupling delay (d6) is typically optimized for a J-coupling of 8-10 Hz.

    • Acquire 256-512 increments in the F1 dimension with 8-32 scans per increment.

Visualizing NMR Analysis Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for the structural elucidation of this compound derivatives using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis dissolve Dissolve Sample homogenize Homogenize dissolve->homogenize transfer Transfer to NMR Tube homogenize->transfer nmr1d 1D NMR (¹H, ¹³C) transfer->nmr1d nmr2d 2D NMR (COSY, HSQC, HMBC) nmr1d->nmr2d ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline assign1d Assign 1D Spectra baseline->assign1d assign2d Assign 2D Spectra assign1d->assign2d structure Structure Elucidation assign2d->structure

Caption: Experimental workflow for NMR analysis.

logical_workflow cluster_1d 1D NMR cluster_2d 2D NMR h1 ¹H NMR (Proton Environments, Multiplicity) cosy COSY (¹H-¹H Connectivity) h1->cosy hsqc HSQC (Direct ¹H-¹³C Connectivity) h1->hsqc hmbc HMBC (Long-Range ¹H-¹³C Connectivity) h1->hmbc c13 ¹³C NMR (Carbon Environments) c13->hsqc c13->hmbc structure Final Structure cosy->structure hsqc->structure hmbc->structure

Caption: Logical relationships in spectral interpretation.

Conclusion

NMR spectroscopy is an unparalleled tool for the detailed structural characterization of this compound derivatives. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments, researchers can unambiguously assign all proton and carbon signals, confirming the molecular structure and identifying any modifications or impurities. The provided data tables, experimental protocols, and workflow diagrams serve as a practical guide for scientists and professionals in the fields of peptide chemistry and drug development to effectively utilize NMR for the structural elucidation of this important class of compounds.

References

A Comparative Analysis of Fmoc and Boc Protecting Groups for D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate protecting group is a critical decision that influences reaction efficiency, yield, and the overall synthetic strategy. This guide provides a detailed comparative study of two of the most common amine protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), specifically for the protection of D-Phenylalaninol.

The primary difference between the Fmoc and Boc protecting groups lies in their lability under different chemical conditions. The Fmoc group is base-labile, typically removed with a secondary amine such as piperidine, while the Boc group is acid-labile, requiring a strong acid like trifluoroacetic acid (TFA) for its cleavage. This orthogonal nature is the cornerstone of their application in complex multi-step syntheses.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the protection and deprotection of D-Phenylalaninol with Fmoc and Boc groups based on reported experimental data.

ParameterFmoc ProtectionBoc Protection
Protecting Group Reagent Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)(Boc)₂O (Di-tert-butyl dicarbonate)
Typical Reaction Yield High (exact yield for D-Phenylalaninol not specified in searches, but generally high for amino functions)94%[1]
Protection Conditions Aqueous NaHCO₃, Dioxane/Water, Room TemperatureMethanol, LiCl, NaBH₄, 5°C to Room Temperature[1]
Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM[2]
Deprotection Conditions Room TemperatureRoom Temperature[2]

Core Principles: A Comparison of Reaction Pathways

The choice between Fmoc and Boc protection dictates the entire synthetic route, particularly in multi-step syntheses where orthogonality is crucial. The following diagram illustrates the general workflow for utilizing a protecting group.

G Start D-Phenylalaninol Protection Protection of Amino Group Start->Protection Protected_Intermediate Protected D-Phenylalaninol (Fmoc or Boc) Protection->Protected_Intermediate Reaction Further Synthetic Steps (e.g., coupling, modification) Protected_Intermediate->Reaction Deprotection Deprotection of Amino Group Reaction->Deprotection Final_Product Final Product with Free Amino Group Deprotection->Final_Product

General workflow for the use of a protecting group in synthesis.

The key distinction in the deprotection step is highlighted in the diagram below, showcasing the orthogonal nature of Fmoc and Boc groups.

G cluster_fmoc Fmoc Deprotection cluster_boc Boc Deprotection Fmoc_Protected Fmoc-D-Phenylalaninol Base_Treatment 20% Piperidine in DMF Fmoc_Protected->Base_Treatment Base-Labile Deprotected_Fmoc D-Phenylalaninol Base_Treatment->Deprotected_Fmoc Yields Boc_Protected Boc-D-Phenylalaninol Acid_Treatment 50% TFA in DCM Boc_Protected->Acid_Treatment Acid-Labile Deprotected_Boc D-Phenylalaninol Acid_Treatment->Deprotected_Boc Yields

Comparison of deprotection conditions for Fmoc and Boc groups.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of Fmoc- and Boc-protected D-Phenylalaninol are provided below. These protocols are based on established procedures for amino acids and amino alcohols.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the Fmoc protection of amino acids using Fmoc-OSu.[3]

Materials:

  • D-Phenylalaninol

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 10% Aqueous sodium bicarbonate (NaHCO₃) solution

  • Dioxane

  • 1M Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve D-Phenylalaninol (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the D-Phenylalaninol is completely dissolved.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add this solution dropwise to the D-Phenylalaninol solution over a period of 30-60 minutes with vigorous stirring at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, add deionized water to the mixture and extract with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl. The this compound product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Protocol 2: Synthesis of Boc-D-Phenylalaninol

This protocol is based on a reported synthesis of N-Boc-L-Phenylalaninol, which yielded 94% of the product.[1] The procedure for the D-enantiomer is analogous.

Materials:

  • N-Boc-D-phenylalanine methyl ester (can be synthesized from D-phenylalanine)

  • Methanol

  • Lithium chloride (LiCl)

  • Sodium borohydride (NaBH₄)

  • 2N Hydrochloric acid (HCl)

  • 2M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated brine solution

Procedure:

  • Initial Setup: Dissolve N-Boc-D-phenylalanine methyl ester (1 equivalent) and lithium chloride (2.0 equivalents) in methanol under a nitrogen atmosphere with stirring.

  • Reduction: Cool the mixture to below 5°C in an ice-water bath. Add sodium borohydride (2.0 equivalents) in portions to the reaction solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction by TLC until the starting material has been consumed.

  • Quenching: Cool the reaction mixture in an ice-water bath to below 5°C and add water dropwise, followed by the dropwise addition of 2N HCl to adjust the pH to 2-3.

  • Work-up: Evaporate the majority of the solvent under reduced pressure. Adjust the pH of the residue to 9 with a 2M NaOH solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers and wash with water (30 mL) and saturated brine (30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization from an ethyl acetate/n-heptane mixture.[1]

Protocol 3: Deprotection of this compound

This is a standard protocol for the removal of the Fmoc group.[2]

Materials:

  • This compound

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected D-Phenylalaninol in the 20% piperidine in DMF solution.

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the deprotection by TLC.

  • Upon completion, the piperidine and the dibenzofulvene-piperidine adduct can be removed by extraction or chromatographic purification to isolate the deprotected D-Phenylalaninol.

Protocol 4: Deprotection of Boc-D-Phenylalaninol

This is a standard protocol for the cleavage of the Boc group.[2][4]

Materials:

  • Boc-D-Phenylalaninol

  • 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected D-Phenylalaninol in the 50% TFA in DCM solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction completion by TLC.

  • Upon completion, carefully neutralize the excess TFA by washing with a saturated sodium bicarbonate solution.

  • The deprotected D-Phenylalaninol can then be isolated from the organic layer after drying and evaporation of the solvent.

Concluding Remarks

The choice between Fmoc and Boc protection for D-Phenylalaninol depends largely on the overall synthetic strategy. The Fmoc group offers the advantage of mild, base-catalyzed deprotection, which is compatible with acid-sensitive functionalities that may be present in the molecule. Conversely, the Boc group's stability to basic conditions and its removal under strong acid provides an orthogonal strategy when base-labile groups need to be preserved. The high yield reported for the synthesis of Boc-protected phenylalaninol suggests a robust and efficient process. While a specific yield for the Fmoc protection of D-Phenylalaninol was not found in the initial search, the procedures are generally high-yielding. Researchers should select the protecting group that offers the best compatibility with their planned synthetic route and desired final product.

References

A Senior Application Scientist's Guide to Assessing the Biological Activity of Peptidomimetics with D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of peptidomimetics incorporating D-Phenylalaninol, a non-canonical amino acid known for enhancing metabolic stability. We will explore the rationale behind experimental design, present detailed protocols for key biological assays, and analyze comparative data to guide researchers in drug discovery and development. Our central case study will focus on novel anti-HIV agents to illustrate the principles of assessing target engagement, cellular activity, and cytotoxicity.

The Rationale for D-Amino Acid Incorporation in Peptidomimetics

Peptides are exceptional signaling molecules, but their therapeutic potential is often hindered by rapid degradation by endogenous proteases and poor bioavailability.[1] Peptidomimetics are engineered to mimic the structure and function of natural peptides while overcoming these limitations.[1][2] A key strategy in their design is the incorporation of non-proteinogenic amino acids, such as the D-enantiomers of natural L-amino acids.

The substitution of an L-amino acid with its D-isoform, like D-Phenylalaninol, serves a critical purpose: it renders the adjacent peptide bonds resistant to cleavage by most human proteases, which are stereospecific for L-amino acids.[3] This modification can significantly extend the plasma half-life of the molecule, enhancing its therapeutic window and efficacy.[3] Furthermore, the altered stereochemistry can introduce crucial conformational constraints, potentially leading to higher binding affinity and selectivity for the biological target.[1][3]

Comparative Case Study: D-Phenylalaninol Derivatives as HIV-1 Capsid Binders

To provide a practical framework for comparison, we will examine a series of peptidomimetics designed as HIV-1 capsid (CA) protein modulators. The HIV capsid is a critical structural protein involved in multiple stages of the viral life cycle, making it a promising drug target.[4][5] Our analysis will compare a parent compound containing L-phenylalanine with novel derivatives synthesized to include a D-phenylalanine core, assessing how this stereochemical change impacts antiviral activity and safety.

Our focus compounds are derived from PF-74, a known HIV-1 CA binder. We will compare it against newly synthesized derivatives, specifically compound I-19 , which incorporates a D-phenylalanine scaffold.[4][5]

  • Lead Compound (Comparator): PF-74 - An established HIV-1 capsid modulator with a core L-phenylalanine region.

  • Test Compound: I-19 - A novel peptidomimetic derivative where the core has been modified, based on a D-phenylalanine structure, via an Ugi four-component reaction.[4][5]

The central hypothesis is that the D-phenylalanine modification in I-19 will maintain or enhance biological activity while potentially improving stability, a key attribute for antiviral therapeutics.

A Multi-Pillar Framework for Biological Activity Assessment

A robust assessment of any new therapeutic agent requires a multi-faceted approach. We must validate that the compound (1) binds its intended target, (2) elicits the desired effect in a cellular context, and (3) does so with minimal off-target toxicity.

cluster_0 Assessment Framework cluster_1 Key Assays Target Pillar 1: Target Engagement SPR Surface Plasmon Resonance (SPR) Measures direct binding to HIV-1 CA protein Target->SPR Quantifies Affinity (KD) Cellular Pillar 2: Cellular Activity Antiviral Anti-HIV Activity Assay Determines EC50 in infected cells Cellular->Antiviral Measures Efficacy Safety Pillar 3: Safety Profile Cytotoxicity Cell Viability Assay (XTT/MTT) Determines CC50 in host cells Safety->Cytotoxicity Measures Toxicity Antiviral->Safety Calculate Selectivity Index (SI = CC50 / EC50)

Caption: A three-pillar framework for assessing peptidomimetic biological activity.

Pillar 1: Target Engagement & Affinity

Before assessing cellular effects, it is crucial to confirm that the peptidomimetic physically interacts with its intended molecular target.

Causality: A compound cannot modulate a target's function without first binding to it. Assays that measure direct binding provide unequivocal evidence of target engagement and are essential for validating the mechanism of action.

Methodology: Surface Plasmon Resonance (SPR) SPR is a label-free technique that measures real-time binding interactions between an analyte (the peptidomimetic) and a ligand (the target protein, e.g., HIV-1 CA) immobilized on a sensor surface. It provides quantitative data on association (ka), dissociation (kd), and equilibrium dissociation constants (KD), which is a direct measure of binding affinity. Studies on I-19 and its analogs have successfully used SPR to confirm their direct binding to the HIV CA protein.[4][5]

Pillar 2: Cellular Efficacy

Demonstrating target binding is necessary but not sufficient. The next critical step is to determine if this binding event translates into a functional outcome in a relevant cellular model.

Causality: A drug must not only bind its target but also do so in a way that modulates its function within the complex environment of a living cell to achieve a therapeutic effect.

Methodology: Anti-HIV Activity Assay For our case study, this involves infecting a susceptible cell line (e.g., MT-4 cells) with HIV-1 and treating the cells with varying concentrations of the peptidomimetic. After an incubation period, the level of viral replication is quantified (e.g., by measuring viral p24 antigen levels via ELISA). The data is used to calculate the half-maximal effective concentration (EC50) , the concentration of the drug that inhibits 50% of viral activity. A lower EC50 value indicates higher potency.

Pillar 3: In Vitro Safety & Therapeutic Window

An effective drug must be selective, meaning it should impact the pathogen or disease process at concentrations that do not harm the host cells.

Causality: High potency is therapeutically irrelevant if the compound is equally toxic to host cells. The therapeutic window, or Selectivity Index (SI) , is a critical parameter that predicts the potential for clinical success.

Methodology: Cell Viability Assays (MTT/XTT) These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[6] Metabolically active cells reduce a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells. By treating uninfected host cells with the peptidomimetics, we can determine the half-maximal cytotoxic concentration (CC50) —the concentration that kills 50% of the cells.

  • MTT vs. XTT: The primary difference is the solubility of the formazan product. The MTT assay produces an insoluble purple crystal that must be dissolved in a solvent like DMSO before reading absorbance.[7] The XTT assay, a second-generation method, produces a water-soluble orange product, simplifying the protocol by removing the solubilization step.[7]

The Selectivity Index (SI = CC50 / EC50) is then calculated. A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations far below those at which it becomes toxic to host cells.

Comparative Data Analysis: PF-74 vs. I-19

The following table summarizes the experimental data obtained for our comparator (PF-74) and the D-Phenylalaninol-containing peptidomimetic (I-19) against HIV-1.

CompoundCore StructureAnti-HIV-1 Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
PF-74 L-Phenylalanine0.26 ± 0.0873.83 ± 7.54~284
I-19 D-Phenylalanine2.53 ± 0.84107.61 ± 27.43~43

Data synthesized from reported values in literature.[4]

Interpretation of Results:

  • Potency: The parent compound, PF-74, is significantly more potent against HIV-1, with an EC50 value nearly 10 times lower than that of I-19.[4] This suggests that while the D-phenylalanine modification is tolerated, the specific stereochemistry and conformation of the L-phenylalanine core in PF-74 are more optimal for binding and inhibiting the HIV-1 capsid in this particular scaffold.

  • Cytotoxicity: Both compounds exhibit relatively low cytotoxicity, with CC50 values well above their effective concentrations. Notably, the D-Phenylalaninol derivative I-19 is even less toxic than PF-74.[4]

  • Selectivity: Due to its superior potency, PF-74 possesses a much higher Selectivity Index. While I-19 has a viable SI, its lower potency is the primary driver of this difference.

This comparison highlights a crucial concept in drug design: a modification intended to improve one property (like metabolic stability) may inadvertently compromise another (like target affinity/potency). The data suggests that further optimization of the I-19 scaffold would be needed to improve its antiviral potency while retaining its low cytotoxicity.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for researchers.

Protocol 1: XTT Cell Viability Assay for CC50 Determination

cluster_workflow XTT Assay Workflow A 1. Seed Cells Plate host cells (e.g., MT-4) in a 96-well plate. Incubate 24h at 37°C, 5% CO2. B 2. Add Compound Prepare serial dilutions of peptidomimetic. Add to wells and incubate for assay duration (e.g., 72h). A->B C 3. Prepare & Add XTT Reagent Mix XTT label and electron-coupling agent. Add 50 µL of mixture to each well. B->C D 4. Incubate Incubate plate for 4 hours at 37°C. Protect from light. C->D E 5. Read Absorbance Measure absorbance at 490 nm using a plate reader. D->E F 6. Analyze Data Plot absorbance vs. concentration. Calculate CC50 using non-linear regression. E->F

Caption: Experimental workflow for the XTT cell viability and cytotoxicity assay.

Methodology:

  • Cell Plating: Seed 100 µL of a healthy host cell suspension (e.g., MT-4 cells) into the wells of a 96-well microplate at a density of 1x10^5 cells/mL. Include wells for cell-free blanks. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Addition: Prepare a 2-fold serial dilution of the D-Phenylalaninol peptidomimetic in culture medium. Remove 50 µL of medium from the wells and add 50 µL of the compound dilutions. Also include wells with medium only (untreated controls).

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 72 hours) under the same conditions.

  • XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and the electron coupling solution. Prepare the XTT working solution by mixing the two reagents according to the manufacturer's instructions (e.g., a 50:1 ratio).

  • Reagent Addition: Add 50 µL of the XTT working solution to each well.

  • Final Incubation: Incubate the plate for 4 hours at 37°C, protecting it from light. The color in the wells containing viable cells will change to orange.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the CC50 value.

Protocol 2: General Principles of an SPR Binding Assay
  • Chip Preparation: Covalently immobilize the target protein (recombinant HIV-1 CA) onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.

  • System Priming: Equilibrate the chip surface by flowing a running buffer (e.g., HBS-EP+) through the system until a stable baseline is achieved.

  • Analyte Injection: Prepare serial dilutions of the D-Phenylalaninol peptidomimetic in the running buffer. Inject each concentration over the sensor surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte from the target protein, preparing the surface for the next injection.

  • Data Analysis: The binding response is measured in Resonance Units (RU). Fit the association and dissociation curves from the different concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants ka, kd, and the affinity constant KD.

Structure-Activity Relationship (SAR) Insights

The comparison between PF-74 and I-19 provides a foundational insight into the SAR of this chemical class. The introduction of the D-phenylalanine core in I-19, while reducing cytotoxicity, unfortunately, diminished antiviral potency. This suggests a specific topographical requirement at the binding site on the HIV-1 capsid that favors the L-phenylalanine conformation.

cluster_sar Structure-Activity Relationship Logic Scaffold Core Scaffold (PF-74 Base) Mod1 Modification 1: Stereochemistry (L-Phe -> D-Phe) Scaffold->Mod1 Mod2 Modification 2: Linker/R-Groups Scaffold->Mod2 Activity Biological Activity (EC50) Mod1->Activity Decreases Potency Toxicity Cytotoxicity (CC50) Mod1->Toxicity Decreases Toxicity Mod2->Activity Modulates Potency Mod2->Toxicity Modulates Toxicity

Caption: Logical flow of a Structure-Activity Relationship (SAR) analysis.

Further exploration within this series showed that modifications to other parts of the molecule, such as the linker region, also significantly influence anti-HIV activity.[4] For instance, compound I-14 from the same study, which also features a D-phenylalanine core but different peripheral groups, exhibited potent activity against HIV-2 (EC50 = 2.30 µM), demonstrating that the biological effects of the D-Phenylalaninol core are context-dependent and can be tuned by other structural modifications.[4][5]

Conclusion

The incorporation of D-Phenylalaninol is a valid and powerful strategy in peptidomimetic design, primarily aimed at enhancing proteolytic stability. However, as our comparative analysis of HIV-1 capsid inhibitors demonstrates, this modification is not a universal solution for improving biological activity. The stereochemical change from an L- to a D-amino acid can significantly alter the molecule's conformation and its fit within a target's binding pocket, potentially reducing potency.

A rigorous, multi-pillar assessment framework is therefore essential. By systematically evaluating target engagement, cellular efficacy, and cytotoxicity, researchers can build a comprehensive profile of their D-Phenylalaninol-containing peptidomimetics. This approach allows for a clear-eyed comparison with parent compounds and other alternatives, generating the critical structure-activity relationship data needed to guide the next cycle of rational drug design.

References

Validating Fmoc-d-Phenylalaninol Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids into peptide chains is a critical step in creating novel therapeutics and research tools. The successful integration of building blocks like Fmoc-d-Phenylalaninol, which carries the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group on its side chain, requires rigorous validation. This guide provides an objective comparison of traditional Edman degradation and modern mass spectrometry-based techniques for confirming the incorporation of this compound, supported by experimental data and detailed protocols.

Introduction to Incorporation Validation

The site-specific incorporation of unnatural amino acids offers a powerful strategy to enhance peptide stability, modulate biological activity, and introduce novel functionalities. This compound is a derivative of phenylalanine that can be used in solid-phase peptide synthesis (SPPS) to introduce a d-amino acid, which can confer resistance to enzymatic degradation. Validating the successful and site-specific incorporation of this bulky amino acid derivative is paramount to ensure the integrity and desired properties of the final peptide. While Edman degradation has been a cornerstone of protein sequencing, its application to peptides containing certain unnatural amino acids presents significant challenges.

Comparison of Validation Methodologies

A comparative analysis of Edman degradation and mass spectrometry for the validation of this compound incorporation reveals distinct advantages and limitations for each technique.

FeatureEdman DegradationMass Spectrometry (MS/MS)
Primary Function N-terminal amino acid sequencing.High-resolution mass determination and fragmentation-based sequencing.
Principle Stepwise chemical degradation of the N-terminal amino acid.Measurement of the mass-to-charge ratio of the intact peptide and its fragments.
Applicability to this compound Problematic. The bulky Fmoc group on the side chain can sterically hinder the Edman chemistry, leading to incomplete reactions and ambiguous results. If the N-terminus is Fmoc-protected, the reaction is completely blocked.Highly suitable. Can definitively confirm the mass of the incorporated amino acid and its precise location within the peptide sequence through fragmentation analysis.
Data Output Sequential identification of PTH-amino acids via HPLC.Mass spectrum of the intact peptide and a fragmentation spectrum (MS/MS) showing b- and y-ion series.
Throughput Low. One residue at a time.High. Rapid analysis of multiple samples.
Sample Requirement Picomole range.Femtomole to picomole range.

Edman Degradation: A Method Facing Challenges

Edman degradation sequentially removes amino acids from the N-terminus of a peptide. The process involves the reaction of the free N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the derivatized amino acid.

Predicted Outcome of Edman Degradation with this compound

If a peptide has an unprotected N-terminus and contains an internal this compound residue, the Edman degradation process is likely to be hampered. The large Fmoc group on the side chain can cause steric hindrance, potentially leading to:

  • Incomplete Coupling: The PITC reagent may have difficulty accessing the N-terminal amino group of the subsequent residue in the cycle after the one containing this compound.

  • Incomplete Cleavage: The cleavage step to remove the preceding amino acid may be inefficient, leading to a significant drop in sequencing yield at that position.

  • Ambiguous Results: The resulting PTH-amino acid chromatogram would likely show a weak signal for the affected residue and a high background, making the sequence interpretation unreliable.

If the N-terminal amino acid itself is Fmoc-protected, Edman degradation is not possible as the initial coupling reaction with PITC requires a free primary or secondary amine at the N-terminus.

Mass Spectrometry: The Gold Standard for Validation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has become the method of choice for validating the incorporation of unnatural amino acids.

High-Resolution Mass Confirmation

A high-resolution mass spectrometer can accurately determine the molecular weight of the synthesized peptide. The observed mass should match the theoretical mass calculated for the peptide containing this compound, providing the first piece of evidence for successful incorporation.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

In an MS/MS experiment, the peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID). This process breaks the peptide backbone at the amide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. The presence of a mass shift corresponding to this compound in the fragmentation spectrum provides definitive confirmation of its incorporation and exact location within the sequence.

Table 1: Expected Mass Data for a Model Peptide (Ac-Tyr-Val-Phe(d-Fmoc-ol)-Gly-OH)

ParameterExpected Value
Monoisotopic Mass 988.44 g/mol
Mass of this compound residue 389.17 g/mol

Table 2: Illustrative MS/MS Fragmentation Data for Ac-Tyr-Val-Phe(d-Fmoc-ol)-Gly-OH

IonCalculated m/zObserved m/zAmino Acid
b1206.08206.08Ac-Tyr
b2305.15305.15Val
b3694.32694.32Phe(d-Fmoc-ol)
y176.0276.02Gly-OH
y2465.19465.19Phe(d-Fmoc-ol)-Gly-OH
y3564.26564.26Val-Phe(d-Fmoc-ol)-Gly-OH

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide containing this compound

This protocol describes the manual synthesis of a model peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) in DMF.

    • Add 3 equivalents of a coupling agent (e.g., HBTU) and 6 equivalents of a base (e.g., DIPEA).

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Incorporation of this compound: Repeat the coupling step using this compound.

  • Chain Elongation: Continue coupling the remaining amino acids according to the desired sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • High-Resolution MS: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement of the intact peptide.

  • MS/MS Analysis:

    • Select the precursor ion corresponding to the peptide of interest.

    • Fragment the precursor ion using CID.

    • Acquire the MS/MS spectrum.

    • Analyze the fragmentation pattern to confirm the amino acid sequence and the position of this compound.

Visualizing the Workflow

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_validation Validation Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Elongation Continue Chain Elongation Coupling2->Elongation Cleavage Cleavage from Resin Elongation->Cleavage Purification HPLC Purification Cleavage->Purification HRMS High-Resolution MS Purification->HRMS Confirm Mass MSMS Tandem MS (MS/MS) Purification->MSMS Confirm Sequence

Workflow for the synthesis and validation of a peptide containing this compound.

edman_vs_ms cluster_edman Edman Degradation cluster_ms Mass Spectrometry Peptide Peptide with this compound Edman_Start PITC Reaction Peptide->Edman_Start MS_Start Ionization (ESI/MALDI) Peptide->MS_Start Edman_Issue Steric Hindrance Edman_Start->Edman_Issue Edman_Result Incomplete Reaction / Ambiguous Sequence Edman_Issue->Edman_Result MS_HRMS High-Resolution MS MS_Start->MS_HRMS MS_MSMS MS/MS Fragmentation MS_Start->MS_MSMS MS_Result Confirm Mass and Sequence MS_HRMS->MS_Result MS_MSMS->MS_Result

Comparison of Edman degradation and Mass Spectrometry for validation.

Conclusion

While Edman degradation remains a valuable tool for N-terminal sequencing of standard peptides, it is not a suitable method for the primary validation of peptides containing bulky side-chain modifications like this compound. The potential for steric hindrance and incomplete reactions makes the results unreliable. In contrast, high-resolution mass spectrometry and tandem mass spectrometry provide a robust, high-throughput, and definitive method to confirm both the successful incorporation and the precise location of this compound within a peptide sequence. For researchers and drug developers working with complex and modified peptides, a mass spectrometry-based approach is the recommended and most reliable validation strategy.

A Head-to-Head Comparison of Coupling Reagents for Fmoc-D-Phenylalaninol Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of success. The efficiency of peptide bond formation, the purity of the final product, and the preservation of stereochemical integrity are all profoundly influenced by the choice of activator. This guide provides an objective comparison of the performance of various common coupling reagents specifically for the acylation of Fmoc-D-Phenylalaninol, a crucial building block in the synthesis of modified peptides and peptidomimetics. The information presented herein is supported by experimental data compiled from various scientific sources to aid in making informed decisions for your synthesis protocols.

The efficiency of a coupling reagent is typically evaluated based on several key performance indicators: coupling efficiency (yield), the purity of the resulting product, and the extent of racemization or epimerization.[1] While phenylalanine is not as prone to racemization as some other amino acids like histidine or cysteine, epimerization can still occur, especially under harsh or prolonged coupling conditions.[1]

Performance Comparison of Common Coupling Reagents

The following table summarizes the performance of several widely used coupling reagents in the context of coupling Fmoc-protected amino acids, providing a comparative framework for their application with this compound.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization/Epimerization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>90Low to Moderate

Actual results may vary depending on the specific substrate, solid support, solvent, base, and other reaction conditions.[1]

Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents are known for their high reactivity and efficiency, leading to shorter coupling times and high yields.[1] HATU and HCTU, which are based on the 1-hydroxy-7-azabenzotriazole (HOAt) additive, generally exhibit faster kinetics and lower racemization compared to HBTU, which is based on 1-hydroxybenzotriazole (HOBt).[1][2] The electron-withdrawing nature of the nitrogen atom in the HOAt moiety of HATU makes the resulting active ester more reactive.[2] While highly effective, their higher cost can be a consideration for large-scale synthesis.[1]

Phosphonium Salts (PyBOP): PyBOP is another highly efficient coupling reagent that offers a good balance between reactivity and stability.[1] It is generally considered to have a low propensity for racemization.[1]

Carbodiimides (DIC/HOBt): The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as HOBt is a cost-effective option.[1] However, these reactions are typically slower and may have a higher risk of side reactions, including epimerization, compared to the more advanced reagents.[3] The addition of HOBt is crucial for suppressing racemization.[3] For routine and non-challenging syntheses, DIC in combination with additives like OxymaPure® can provide excellent results.[1]

Experimental Protocols

The following is a generalized protocol for a single coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS). This can be adapted for the coupling of this compound to a resin-bound amine.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[1]

  • Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-3 minutes) followed by a longer treatment (15-20 minutes).[1]

  • Wash the resin thoroughly with DMF to remove all traces of piperidine.[1]

2. Reagent Preparation:

  • Prepare stock solutions of this compound, the coupling reagents to be tested (e.g., HATU, HBTU, PyBOP, DIC), and the appropriate base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) in DMF.[1]

  • For carbodiimide couplings, also prepare a stock solution of the additive (e.g., HOBt or OxymaPure®).[1]

3. Coupling Reaction:

  • Divide the deprotected resin into equal portions for each coupling reagent to be tested.

  • To each portion, add the this compound solution (typically 3-5 equivalents relative to the resin loading).[1]

  • Add the respective coupling reagent (e.g., HATU: 2.9 equivalents) and base (e.g., DIPEA: 6 equivalents).[1][4]

  • For DIC/additive couplings, add the additive followed by DIC.[1]

  • Allow the reactions to proceed for a standardized amount of time (e.g., 1-2 hours) at room temperature with gentle agitation.[4]

4. Monitoring and Analysis:

  • After the coupling reaction, wash the resin thoroughly with DMF.

  • A small sample of the resin can be subjected to a Kaiser test to check for the presence of free primary amines, indicating an incomplete reaction.

  • Upon completion of the synthesis, the peptide is cleaved from the resin, purified by HPLC, and characterized by mass spectrometry to determine the yield and purity.

  • The extent of epimerization can be determined by chiral HPLC or chiral gas chromatography (GC) analysis of the hydrolyzed product.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the comparative evaluation of coupling reagents in SPPS.

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_analysis Analysis Resin_Swell 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Resin_Wash_1 3. Resin Wash (DMF) Fmoc_Deprotection->Resin_Wash_1 Add_Amino_Acid 4. Add this compound Resin_Wash_1->Add_Amino_Acid Add_Coupling_Reagent 5. Add Coupling Reagent (e.g., HATU, HBTU, etc.) Add_Amino_Acid->Add_Coupling_Reagent Add_Base 6. Add Base (e.g., DIPEA) Add_Coupling_Reagent->Add_Base Reaction 7. Agitate at Room Temp Add_Base->Reaction Resin_Wash_2 8. Resin Wash (DMF) Reaction->Resin_Wash_2 Cleavage 9. Cleavage from Resin Resin_Wash_2->Cleavage Purification 10. HPLC Purification Cleavage->Purification Characterization 11. MS & Chiral Analysis Purification->Characterization

Caption: Experimental workflow for comparing coupling reagents.

Conclusion

The choice of coupling reagent for the acylation of this compound is a critical decision that impacts the overall success of the synthesis. For routine applications where cost is a major factor, carbodiimide-based methods like DIC/HOBt can be effective. However, for more demanding syntheses, such as those involving long or complex sequences, or where minimizing epimerization is paramount, the higher reactivity and efficiency of aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyBOP, are highly advantageous.[1] Experimental validation for the specific application is always recommended to determine the optimal conditions.

References

A Researcher's Guide to Synthesizing Peptides with Multiple D-Amino Acids: A Comparative Analysis of Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering enhanced proteolytic stability and unique conformational properties. However, the synthesis of peptides containing multiple D-amino acids presents distinct challenges, primarily the risk of epimerization, which can lead to diastereomeric impurities that are difficult to separate and can alter the peptide's biological activity. This guide provides an objective comparison of common synthesis protocols, supported by experimental data, to aid researchers in selecting the optimal strategy for their target peptide.

Performance Comparison of Synthesis Protocols

The choice of synthesis protocol, particularly the coupling reagent, is critical for maximizing yield and purity while minimizing epimerization. Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the most prevalent method for synthesizing these peptides. Below is a summary of the expected performance of different coupling reagents for the synthesis of a model peptide containing multiple D-amino acids. The quantitative data is extrapolated from studies on sterically hindered and racemization-prone amino acids, as a direct comparative dataset for a single multi-D-amino acid peptide is not extensively available in a single source.[1]

Coupling Reagent/MethodReagent ClassTypical Coupling TimeExpected Crude Purity (%)Expected Yield (%)Risk of Epimerization
HATU/DIEA Aminium Salt20 - 45 min>90HighVery Low[1]
HBTU/DIEA Aminium Salt30 - 60 min85 - 90HighLow to Moderate[1]
DIC/Oxyma Carbodiimide/Additive60 - 120 min80 - 85GoodLow[2]
PyBOP/DIEA Phosphonium Salt30 - 60 min85 - 90HighLow[1]

Note: The expected purity and yield are dependent on the specific peptide sequence, the number and position of D-amino acids, and the efficiency of each coupling and deprotection step.[3] The risk of epimerization is particularly relevant at the C-terminus of the growing peptide chain during activation.[4][5]

Key Considerations for Protocol Selection

  • For Speed and Efficiency: Aminium salts like HATU and HBTU offer rapid coupling times and high efficiency, making them suitable for high-throughput synthesis.[1][2]

  • For Minimizing Epimerization: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure is often superior for suppressing racemization, especially for sensitive amino acid residues.[2]

  • For Sterically Hindered Couplings: For bulky D-amino acids, a more potent activating agent like HATU is generally preferred to ensure complete coupling.[1]

  • Cost-Effectiveness: For large-scale synthesis, carbodiimides with additives can be a more economical option, though they may require longer reaction times.[2]

Experimental Protocols

Detailed methodologies are essential for reproducible and successful peptide synthesis. The following are generalized protocols for the manual solid-phase synthesis of a peptide containing multiple D-amino acids using two different coupling strategies.

Protocol 1: SPPS using HATU/DIEA

This protocol is suitable for achieving high coupling efficiency and speed.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for another 10 minutes.
  • Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-D-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 30-60 minutes at room temperature.
  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), extend the coupling time or perform a second coupling.

4. Washing:

  • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

5. Repeat Cycles:

  • Repeat steps 2-4 for each amino acid in the sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).
  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding it to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: SPPS using DIC/Oxyma

This protocol is recommended for minimizing epimerization.

1. Resin Swelling and 2. Fmoc Deprotection:

  • Follow steps 1 and 2 from Protocol 1.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-D-amino acid (3 eq.) and Oxyma (3 eq.) in DMF.
  • Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Perform a Kaiser test to monitor the reaction progress.

4. Washing, 5. Repeat Cycles, and 6. Cleavage and Deprotection:

  • Follow steps 4, 5, and 6 from Protocol 1.

Analysis of Peptide Purity and Epimerization

Accurate analysis of the synthesized peptide is crucial to ensure the desired product has been obtained and to quantify any diastereomeric impurities.

1. Crude Purity Analysis by RP-HPLC:

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing peptide purity.
  • Column: A C18 column is typically used.
  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.
  • Detection: UV detection at 214 nm and 280 nm.
  • Analysis: The purity is determined by the peak area of the main product relative to the total peak area.

2. Identity Confirmation by Mass Spectrometry:

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is used to confirm the molecular weight of the synthesized peptide.

3. Quantification of Diastereomeric Impurities:

  • Method 1: Chiral Amino Acid Analysis by GC-MS:
  • The peptide is hydrolyzed to its constituent amino acids using 6 M HCl.
  • The amino acids are derivatized to make them volatile (e.g., esterification followed by acylation).
  • The derivatized amino acids are separated on a chiral gas chromatography (GC) column and detected by mass spectrometry (MS). This allows for the quantification of the D- and L-enantiomers of each amino acid.
  • Method 2: Capillary Electrophoresis (CE):
  • CE with a chiral selector can be used to separate the diastereomeric peptides directly, without the need for hydrolysis. This method is highly sensitive for detecting stereoisomers.[4][5]

Visualizing the Workflow

To better illustrate the synthesis process, the following diagrams outline the key stages of SPPS and the decision-making process for selecting a coupling reagent.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_cleavage Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Coupling Reagent + Fmoc-D-AA) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Sequence Complete? Wash2->Repeat Repeat->Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Yes Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC, AA Analysis) Purification->Analysis

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Reagent_Selection Start Start: Select Coupling Reagent Question1 High Speed & Efficiency Critical? Start->Question1 Question2 Minimizing Epimerization Paramount? Question1->Question2 No HATU Use HATU or HBTU Question1->HATU Yes Question3 Sterically Hindered AA? Question2->Question3 No DIC_Oxyma Use DIC/Oxyma Question2->DIC_Oxyma Yes Potent_Activator Use HATU Question3->Potent_Activator Yes Consider_All Evaluate HATU, PyBOP, or DIC/Oxyma based on other factors (e.g., cost) Question3->Consider_All No

References

Safety Operating Guide

Safe Disposal of Fmoc-D-Phenylalaninol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Fmoc-D-Phenylalaninol, a reagent commonly used in peptide synthesis and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound, while not uniformly classified as hazardous, should be handled with care. Some safety data sheets for similar compounds indicate potential for skin and eye irritation[1]. Therefore, treating this chemical as hazardous waste is a prudent and necessary precaution. Under no circumstances should this compound or its waste streams be disposed of down the drain or in regular solid waste containers[1][2].

I. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure you are equipped with the appropriate personal protective equipment to minimize exposure.

  • Eye Protection: Wear chemical safety goggles that comply with OSHA or EN 166 standards[1][2][3].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact[1][2].

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact[1][3].

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator or a particle filter respirator[1].

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust[1][4]. Avoid the formation of dust and aerosols during handling and disposal[3][4].

II. Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is fundamental to safe disposal. Keep this compound waste separate from other chemical waste streams to prevent unintended reactions[1][5].

Protocol for Solid Waste Disposal:

This protocol applies to unused, expired, or contaminated solid this compound, as well as contaminated disposable items like weigh boats, gloves, and paper towels[1][5].

  • Containment: Place all solid waste into a designated, compatible, and sealable hazardous waste container. Ensure the container is kept closed when not in use[1].

  • Labeling: Clearly label the container as "Hazardous Waste." The label must include the full chemical name, "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents, acids, and bases[5][6].

Protocol for Liquid Waste Disposal:

This protocol applies to solutions containing this compound, such as those from deprotection steps which may contain solvents like dimethylformamide (DMF)[1].

  • Containment: Collect all liquid waste in a chemically resistant and sealable container[1][5].

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, for example, "this compound, Piperidine/DMF waste from Fmoc deprotection."[1]

  • Segregation: Keep this liquid waste stream segregated from other incompatible waste streams[1].

  • Storage: Store the sealed liquid waste container in a designated, secure, and well-ventilated area, following your institution's guidelines for chemical waste storage.

III. Final Disposal Procedures

All waste containing this compound must be disposed of through a licensed disposal company or your institution's certified chemical waste disposal program[2][5][6]. Do not attempt to dispose of this chemical through standard waste channels.

Quantitative Data Summary

ParameterInformation
Chemical Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropan-1-ol
SynonymsThis compound, Fmoc-D-Phe-ol
CAS Number101555-62-8
Molecular FormulaC₂₄H₂₃NO₃
Molecular Weight385.45 g/mol

Note: Data sourced from publicly available chemical databases. Consult the Safety Data Sheet (SDS) from your specific supplier for the most accurate information.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Solid Waste: Place in labeled, sealed hazardous waste container C->D Solid E Liquid Waste: Place in labeled, sealed hazardous waste container C->E Liquid F Store waste in a designated, secure, and ventilated area D->F E->F G Arrange for pickup by certified chemical waste disposal program F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Fmoc-d-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-d-Phenylalaninol

Hazard Identification and Personal Protective Equipment

This compound should be handled with care in a laboratory setting. Although not always classified as hazardous, some related compounds are considered skin and eye irritants. Inhalation of the powder should be avoided. Therefore, a comprehensive approach to personal protective equipment (PPE) is essential.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side-shields.Protects eyes from dust particles and potential splashes of solutions containing the compound.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Provides a barrier against skin contact.[1]
Respiratory Protection Use a dust mask (e.g., N95) or work in a well-ventilated area such as a chemical fume hood when handling the solid.[1]Minimizes the inhalation of dust particles.
Body Protection A standard laboratory coat should be worn.Protects skin and personal clothing from contamination.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for ensuring safety and experimental success when working with this compound.

Experimental Protocol: Weighing and Dissolving

  • Preparation : Before beginning, ensure all required PPE is worn correctly. The handling area, preferably a chemical fume hood, should be clean and prepared.

  • Handling the Solid : To minimize dust generation, handle the solid form of this compound in a well-ventilated area.[2] Use a spatula or other appropriate tools for transferring the powder. Avoid direct contact with the skin and eyes.[3]

  • Preparing Solutions : When creating a solution, add the solvent to the solid to prevent splashing. Ensure the container is clearly labeled with the contents and concentration.

  • Post-Handling : After handling, securely close the primary container of this compound. Clean all reusable equipment thoroughly. Dispose of contaminated disposable items as hazardous waste. Always wash your hands thoroughly after completing work and before leaving the laboratory.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial for environmental safety and regulatory compliance. All waste containing this compound should be treated as chemical waste.

  • Solid Waste : Unused, expired, or contaminated solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and sealed container labeled as chemical waste.

  • Contaminated Materials : Any items, such as gloves, weighing paper, or pipette tips, that come into contact with the chemical should be disposed of as hazardous waste.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2]

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Clean Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid this compound prep_workspace->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_clean Clean Equipment and Workspace handle_dissolve->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash disp_solid Dispose of Solid Waste and Contaminated Materials post_wash->disp_solid disp_liquid Dispose of Liquid Waste post_wash->disp_liquid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.